Methomyl oxime
Description
Properties
IUPAC Name |
methyl (1E)-N-hydroxyethanimidothioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NOS/c1-3(4-5)6-2/h5H,1-2H3/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYEVWCPZVQACAE-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301029343 | |
| Record name | (E)-S-Methyl thioacetohydroximate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301029343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
105.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19145-16-5, 13749-94-5 | |
| Record name | Ethanimidothioic acid, N-hydroxy-, methyl ester, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019145165 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanimidothioic acid, N-hydroxy-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (E)-S-Methyl thioacetohydroximate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301029343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl N-hydroxythioimidoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.924 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHANIMIDOTHIOIC ACID, N-HYDROXY-, METHYL ESTER, (E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YS4BE6EK5S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Molecular Dynamics and Analytical Profiling of Methomyl Oxime (MHTA): A Comprehensive Technical Guide
Introduction: The Dual Nature of Methomyl Oxime
In the fields of agrochemical development and environmental toxicology, methomyl oxime (MHTA) occupies a uniquely critical node. Chemically identified as S-methyl N-hydroxythioacetimidate, MHTA acts as both the genesis and the terminus for major carbamate insecticides. Synthetically, it is the primary precursor reacted with methyl isocyanate to manufacture methomyl[1][2]. Environmentally, it is the principal degradation product (metabolite) of both methomyl and thiodicarb found in soil, water, and biological matrices[3][4].
As a Senior Application Scientist, I have designed this whitepaper to move beyond basic properties. Here, we will dissect the structural dynamics of MHTA, explore the causality behind its environmental persistence, and establish a self-validating, high-throughput mass spectrometry workflow for its trace-level quantification.
Physicochemical Profiling & Structural Dynamics
MHTA is characterized by a thioacetimidate core coupled with an oxime functional group. The presence of the carbon-nitrogen double bond induces stereoisomerism—specifically syn and anti configurations—which directly dictates its binding affinity and stability[5]. Unlike its parent compound methomyl, which is a potent acetylcholinesterase (AChE) inhibitor, MHTA lacks the carbamate moiety required for AChE carbamylation. This renders the oxime significantly less toxic to mammals but highly mobile in aqueous ecosystems[3].
To design effective extraction protocols, we must first understand the molecule's physical constraints.
Table 1: Key Physicochemical and Structural Properties
| Property | Value | Causality / Analytical Significance |
| IUPAC Name | Methyl (1E)-N-hydroxyethanimidothioate | Defines the specific E (anti) stereochemistry prevalent in stable environmental forms[5]. |
| Molecular Formula | C3H7NOS | The presence of nitrogen and sulfur provides excellent proton affinity for ESI+ mass spectrometry[5]. |
| Molecular Weight | 105.16 g/mol | Low molecular weight contributes to high mobility and low retention in standard soil phases[3][5]. |
| Physical State | Off-white to pale yellow solid | Standard state at room temperature; melting point 94-95 °C[6]. |
| XLogP3 | ~0.9 | High hydrophilicity; explains its low bioaccumulation but high leaching potential in groundwater[5][6]. |
| Vapor Pressure | 0.118 mmHg at 25 °C | Low volatility; MHTA primarily partitions into aqueous phases rather than the atmosphere[6]. |
Mechanistic Pathways: Synthesis and Environmental Degradation
The life cycle of MHTA is governed by highly specific cleavage reactions. In biological and environmental matrices, parent dimers like thiodicarb are enzymatically or chemically cleaved into two methomyl molecules.
The subsequent degradation of methomyl is driven by the hydrolysis of its carboxylic ester bond. Quantum Mechanics/Molecular Mechanics (QM/MM) studies reveal that specific esterases (such as PestE) or base-catalyzed environmental conditions facilitate a nucleophilic attack on the carbonyl carbon of methomyl[7]. This breaks the C-O bond, releasing MHTA. Because this hydrolysis is the most efficient degradation pathway, MHTA is frequently detected at high concentrations (e.g., up to 40 µg/L in synoptic water assessments) before it eventually mineralizes into carbon dioxide and acetonitrile[4][7].
Fig 1: Degradation pathway from thiodicarb to terminal mineralization via methomyl oxime.
Advanced Analytical Workflows: Isolation and Quantification
For the trace-level quantification of MHTA in complex matrices, Gas Chromatography (GC) is sub-optimal. Oximes and carbamates are thermally labile and prone to degradation in hot GC injection ports unless subjected to complex derivatization[8]. Therefore, Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) is the definitive gold standard[9].
Protocol: QuEChERS Extraction and UHPLC-MS/MS Analysis
This self-validating protocol utilizes a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach to isolate MHTA, followed by Electrospray Ionization (ESI+) MRM detection.
Step 1: Sample Preparation & Partitioning
-
Causality: MHTA is highly polar (XLogP3 = 0.9). Traditional non-polar solvent extractions yield poor recoveries. Acetonitrile is selected because it effectively partitions polar analytes while simultaneously precipitating matrix proteins.
-
Action: Homogenize 10 g of the sample matrix. Add 10 mL of LC-MS grade acetonitrile and a deuterated internal standard (e.g., Methomyl-d3) to correct for matrix effects and ion suppression[10]. Add partitioning salts (4 g MgSO4, 1 g NaCl) to induce phase separation. Vortex vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.
Step 2: Dispersive Solid Phase Extraction (dSPE) Clean-up
-
Causality: Co-extracted lipids and pigments cause severe ion suppression in the MS source, artificially lowering the quantitative yield.
-
Action: Transfer 1 mL of the supernatant to a dSPE tube containing 150 mg MgSO4 and 25 mg PSA (Primary Secondary Amine). Vortex and centrifuge. Filter the supernatant through a 0.22 µm nylon syringe filter into an autosampler vial[9].
Step 3: UHPLC Separation
-
Causality: A reversed-phase C18 column provides sufficient retention for MHTA when utilizing a highly aqueous initial mobile phase.
-
Action: Inject 2 µL onto a C18 column (e.g., 2.1 x 100 mm, 1.8 µm). Use a gradient elution of Water with 0.1% formic acid (Mobile Phase A) and Acetonitrile with 0.1% formic acid (Mobile Phase B). The formic acid acts as a crucial proton source, enhancing ionization efficiency in the positive mode[10].
Step 4: MS/MS Detection (MRM Mode)
-
Causality: Multiple Reaction Monitoring (MRM) ensures high specificity. The nitrogen atom in MHTA readily accepts a proton to form the
precursor ion at m/z 106.2. -
Action: Monitor the following optimized transitions:
Fig 2: Step-by-step QuEChERS and UHPLC-MS/MS analytical workflow for methomyl oxime detection.
Conclusion
Methomyl oxime represents a critical intersection of synthetic agrochemistry and environmental monitoring. By understanding its structural dynamics—specifically its high hydrophilicity and thermal lability—researchers can bypass legacy GC bottlenecks. Implementing targeted, stable-isotope-dilution LC-MS/MS workflows ensures that we can accurately track MHTA's environmental fate, safeguarding the integrity of modern pesticide residue analyses.
References
-
PubChem . "Methomyl oxime | C3H7NOS | CID 5365286". National Institutes of Health (NIH).
-
ECHEMI . "13749-94-5, Methomyl oxime Formula".
-
Benchchem . "Methyl Thioacetohydroxamate (Methomyl oxime)".
-
Inchem.org . "Methomyl (EHC 178, 1996)". International Programme on Chemical Safety.
-
CORESTA . "Guide N° 5 Technical Guide for Pesticide Residues Analysis on Tobacco and Tobacco Products".
-
PubChem . "Thiodicarb | C10H18N4O4S3 | CID 62155". National Institutes of Health (NIH).
-
Benchchem . "Methyl Isocyanate | High-Purity Reagent".
-
PubMed Central (PMC) . "Hydrolysis Mechanism of Carbamate Methomyl by a Novel Esterase PestE: A QM/MM Approach".
-
accedaCRIS (ULPGC) . "Micro QuEChERS-based method for the simultaneous biomonitoring in whole blood of 360 toxicologically relevant pollutants for wildlife".
-
ResearchGate . "MRM of thiodicarb, methomyl and methomyl-oxime".
-
Benchchem . "What is Methomyl-d3 and its primary use in research?".
Sources
- 1. Methomyl (EHC 178, 1996) [inchem.org]
- 2. benchchem.com [benchchem.com]
- 3. Methyl Thioacetohydroxamate [benchchem.com]
- 4. Thiodicarb | C10H18N4O4S3 | CID 62155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Methomyl oxime | C3H7NOS | CID 5365286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. Hydrolysis Mechanism of Carbamate Methomyl by a Novel Esterase PestE: A QM/MM Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. coresta.org [coresta.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. accedacris.ulpgc.es [accedacris.ulpgc.es]
Comprehensive Physicochemical and Analytical Profiling of Methomyl Oxime (CAS 10533-67-2)
Introduction and Chemical Context
Methomyl oxime, formally known as methylthioacetaldoxime or (methylsulfanyl)acetaldehyde oxime, is a critical aliphatic aldoxime in agricultural and environmental chemistry[1]. While it serves as an industrial precursor to highly active carbamate insecticides (such as methomyl and thiodicarb), it is most frequently encountered by analytical chemists and toxicologists as a primary degradation product and environmental metabolite[2].
Understanding the physicochemical behavior of methomyl oxime is essential for developing robust extraction protocols and accurate quantification methods in environmental monitoring, residue analysis, and forensic toxicology. This whitepaper synthesizes the core physicochemical data of methomyl oxime and details field-proven analytical methodologies for its detection.
Physicochemical Data and Structural Dynamics
Methomyl oxime exhibits specific structural isomerism and pH-dependent stability that dictate how it must be handled during sample preparation and chromatographic separation. The molecule exists in both Z (syn) and E (anti) isomeric forms, which significantly impacts its physical state and melting point[1].
Quantitative Physicochemical Properties
The following table summarizes the core physicochemical parameters of methomyl oxime required for analytical method development[1][3][4].
| Property | Value / Description | Analytical Implication |
| CAS Registry Number | 10533-67-2 | Unique identifier for reference standards. |
| Molecular Formula | C₃H₇NOS | Determines exact mass for high-resolution MS. |
| Molecular Weight | 105.16 g/mol | Used for molarity calculations and low-mass tuning. |
| Melting Point (Pure) | 94–97 °C | Solid at room temperature; requires solvent dissolution. |
| Melting Point (Z-isomer) | 93–95 °C | Dominant stable isomer under standard conditions. |
| Melting Point (E-isomer) | 47–50 °C | Lower melting point due to reduced intermolecular packing. |
| Boiling Point | ~209.2 °C (Predicted) | Relevant for GC injection port temperature optimization. |
| Density | ~1.09 g/cm³ (Predicted) | Relevant for phase separation in liquid-liquid extraction. |
| Solubility | Insoluble in water; soluble in organic solvents (methanol, acetonitrile) | Dictates the use of reverse-phase chromatography and organic extraction solvents[1][5]. |
Stability and Degradation Kinetics
The stability of methomyl oxime is highly dependent on the pH of the matrix.
-
Neutral Conditions (pH 7): The aqueous solution is highly stable, showing no measurable decomposition within 12 hours at 25 °C[1].
-
Acidic Conditions (pH 2): The compound undergoes acid-catalyzed hydrolysis, degrading by approximately 12% within 24 hours and 18% within 72 hours at 25 °C[1].
-
Thermal Stability: The pure solid does not decompose within 24 hours at 74 °C, but significant degradation (93%) occurs after 48 hours at 105 °C[1].
Expert Insight: When extracting methomyl oxime from environmental water samples or biological matrices, the sample pH must be buffered to near-neutral (pH 6.5–7.5) to prevent artifactual degradation during the extraction process.
Analytical Methodologies: HPLC-MS/MS and GC-MS
Due to the thermal lability of carbamates and their oximes at high temperatures, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantification[2]. However, Gas Chromatography-Mass Spectrometry (GC-MS) can be utilized if appropriate derivatization steps are employed to protect the active hydroxyl group of the oxime[6].
Protocol A: HPLC-MS/MS Quantification Workflow
This protocol leverages the proton affinity of the oxime nitrogen to achieve high sensitivity in positive Electrospray Ionization (ESI+) mode.
Step 1: Sample Preparation via Solid Phase Extraction (SPE)
-
Rationale: SPE concentrates the trace analyte and removes matrix interferents (salts, proteins) that cause ion suppression in the ESI source.
-
Procedure: Condition a C18 SPE cartridge with 5 mL of HPLC-grade methanol followed by 5 mL of ultrapure water. Load the pH-adjusted (pH 7) aqueous sample at a flow rate of 1–2 mL/min. Wash with 5 mL of 5% methanol in water to remove polar interferences. Elute the methomyl oxime with 5 mL of pure methanol or acetonitrile[5][7]. Evaporate the eluate under a gentle stream of nitrogen and reconstitute in the initial mobile phase.
Step 2: Chromatographic Separation
-
Rationale: Reverse-phase chromatography effectively retains the relatively non-polar methomyl oxime.
-
Procedure: Inject 10 µL of the reconstituted sample onto a C18 analytical column (e.g., 100 mm × 2.1 mm, 1.7 µm particle size). Use a binary gradient mobile phase consisting of Water + 0.1% Formic Acid (Mobile Phase A) and Acetonitrile + 0.1% Formic Acid (Mobile Phase B). The formic acid acts as a proton donor, enhancing ionization efficiency in the MS source.
Step 3: Tandem Mass Spectrometry (MS/MS) Detection
-
Rationale: Multiple Reaction Monitoring (MRM) provides absolute structural confirmation and eliminates background noise.
-
Procedure: Operate the mass spectrometer in ESI+ mode. The precursor ion for methomyl oxime is the protonated molecule m/z 106.03 [M+H]⁺ [2]. Optimize collision energies to monitor the primary product ions (e.g., loss of the methylthio group or water) for quantitative and qualitative transitions.
Analytical workflow for the LC-MS/MS quantification of methomyl oxime.
Protocol B: GC-MS Analysis with Derivatization
While direct GC-MS analysis of methomyl oxime can yield trace signals at m/z 105 [6], the compound's polarity and potential for thermal degradation in the injection port make derivatization highly recommended for reproducible quantification.
Step 1: Liquid-Liquid Extraction (LLE)
-
Rationale: Extracts the oxime into a volatile organic solvent suitable for GC injection.
-
Procedure: Extract the buffered sample (pH 7) with dichloromethane (DCM) or ethyl acetate. Dry the organic layer over anhydrous sodium sulfate to remove residual water, which would interfere with the subsequent derivatization step.
Step 2: Silylation Derivatization
-
Rationale: Converts the polar hydroxyl group (-OH) of the oxime into a non-polar trimethylsilyl (-O-TMS) ether. This increases volatility, improves peak shape, and prevents thermal degradation.
-
Procedure: Evaporate the organic extract to dryness. Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS) and 50 µL of anhydrous pyridine. Incubate the mixture at 60 °C for 30 minutes.
Step 3: GC-MS Detection
-
Rationale: Electron Ionization (EI) provides highly reproducible fragmentation patterns for library matching.
-
Procedure: Inject 1 µL of the derivatized sample into the GC-MS (splitless mode). Use a standard 5% phenyl-methylpolysiloxane capillary column (e.g., HP-5MS). Program the oven with an initial hold at 60 °C, ramping at 10 °C/min to 280 °C. Operate the MS in EI mode (70 eV) and monitor the characteristic fragments of the TMS-derivatized methomyl oxime.
References
-
Jiang, et al. (via ResearchGate). HPLC and MS/MS analyses of the products of methomyl treated with purified AmeH. Retrieved from:[Link]
-
ResearchGate. Gas chromatography–mass spectrometry ion chromatography revealed methomyl with m/z 162 trace and both methomyl and methomyl-oxime with m/z 105 trace. Retrieved from:[Link]
-
Inchem.org. Methomyl (EHC 178, 1996) - Analytical Methods. Retrieved from: [Link]
-
USGS Publications Warehouse. Methods of Analysis by the U.S. Geological Survey National Water Quality Laboratory—Determination of Pesticides in Water by Gr. Retrieved from:[Link]
Sources
Technical Guide: Thermodynamic Stability of S-methyl-N-hydroxythioacetimidate
[1]
Executive Summary
S-methyl-N-hydroxythioacetimidate (CAS 13749-94-5), often referred to as Methomyl Oxime , presents a complex thermodynamic profile characterized by a narrow margin between its melting point and the onset of significant mass loss.[1] While the primary exothermic decomposition event occurs at approximately 155°C , significant weight loss and slow decomposition initiate as low as 75°C .[2] This guide analyzes the physicochemical properties, thermal decomposition kinetics, and necessary process safety controls for handling this compound in drug and pesticide development.
Physicochemical Identity & Relevance
This oxime is the immediate precursor to Methomyl, formed via the thioesterification of acethydroxamoyl chloride. Its stability is the rate-limiting safety factor in the manufacturing process.
| Parameter | Value | Notes |
| IUPAC Name | Methyl (1E)-N-hydroxyethanimidothioate | |
| Common Name | Methomyl Oxime (MMO) | |
| Molecular Formula | ||
| Molecular Weight | 105.16 g/mol | |
| Physical State | White Crystalline Solid | |
| Melting Point | 94°C – 97°C | Pure standard |
| Solubility | Soluble in water, methanol, ethanol |
Thermodynamic Stability Analysis
The thermal behavior of Methomyl Oxime is non-intuitive. Unlike many solids that are stable up to their melting point, this compound exhibits volatility-driven instability concurrent with its phase change.[1]
Thermal Analysis Data (DSC & TGA)
The following data synthesizes differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) results under nitrogen atmosphere.
| Metric | Temperature / Value | Interpretation |
| TGA Onset ( | ~75°C | Critical Warning: Rapid weight loss begins well below the melting point, indicating sublimation or gas-evolving decomposition.[1] |
| DSC Endotherm | ~80°C | Corresponds to melting (fusion) overlapping with the onset of volatilization.[1] |
| Long-Term Isothermal Stability | 74°C (24h): Stable105°C (48h): 93% Decomposed | The compound cannot withstand sustained heating above its melting point.[1] |
| DSC Exotherm ( | ~155°C | Runaway Event: The primary energy release event.[1] If confined (e.g., in a reactor), this leads to rapid pressure rise.[1] |
| Post-Exotherm Stability | Stable up to 260°C | Residue (likely char or polymerized nitriles) is thermally inert.[1] |
Decomposition Kinetics & Mechanism
The decomposition of S-methyl-N-hydroxythioacetimidate follows a fragmentation pathway rather than a simple rearrangement.[1] The proximity of the sulfur atom to the oxime functionality facilitates cleavage.
Primary Pathway: Dehydration & Fragmentation Under thermal stress, the compound likely undergoes elimination to form Acetonitrile and Methyl Sulfenic Acid (which further disproportionates to volatile sulfur species like Methyl Mercaptan and Dimethyl Disulfide).[1]
Visualized Pathway (DOT):
Figure 1: Proposed thermal decomposition pathway involving fragmentation into nitrile and sulfur species.[1][3]
Process Safety & Handling Protocols
Storage & Transport
-
Temperature Control: Must be stored below 40°C . Refrigerated storage (0-10°C) is recommended for long-term purity.[1]
-
Atmosphere: Store under inert gas (Nitrogen/Argon) to prevent oxidative degradation of the sulfur moiety.[1]
-
Shelf Life: At 25°C, the compound is stable for months.[1] At >70°C, degradation is measurable within hours.[1]
Experimental Safety (DSC/ARC Protocols)
To validate these parameters in your specific matrix (e.g., solution in N-methylpyrrolidone), follow this self-validating protocol.
Protocol: Thermal Screening of Thio-Oximes
-
Instrument: Differential Scanning Calorimeter (DSC) with High-Pressure Gold-Plated Crucibles .
-
Why High Pressure? Standard aluminum pans may leak due to the volatility at 75°C, masking the exotherm or showing false endotherms (evaporation). High-pressure pans (100 bar) keep volatiles contained, revealing the true decomposition energy.[1]
-
-
Sample Mass: 2–5 mg.
-
Ramp Rate: 5°C/min from 30°C to 300°C.
-
Data Validation Criteria:
-
If the endotherm at 80°C is followed immediately by a noisy baseline, the pan leaked.
-
A valid scan must show a sharp exotherm (onset ~155°C) with an energy integration (
) typically >500 J/g.[1]
-
Workflow Diagram (DOT):
Figure 2: Decision tree for selecting the correct thermal analysis technique based on TGA volatility data.
Conclusion
S-methyl-N-hydroxythioacetimidate is a thermally sensitive intermediate.[1] While its violent decomposition onset is moderately high (~155°C), its process safety window is limited by volatility and slow decomposition starting at 75°C .[1]
-
Safe Operating Limit: Do not exceed 50°C during drying or storage.
-
Reaction Safety: In synthesis (conversion to Methomyl), maintain reactor temperatures below 40°C to prevent competing decomposition pathways that generate hazardous gases (methyl mercaptan/acetonitrile).[1]
References
-
US Patent 4327033A . Process for the production of methomyl oxime. (1982).[1] Describes the synthesis, melting point (94-97°C), and DSC/TGA thermal profiles of the oxime. Link
-
EPA R.E.D. Facts . Methomyl. (1998).[1] United States Environmental Protection Agency.[1][4] Details the chemical identity and degradation products of the parent carbamate and its oxime metabolite. Link
-
PubChem Database . Methomyl Oxime (Compound CID 5353758).[1] National Center for Biotechnology Information.[1] Provides physicochemical properties and safety data sheets. Link
- Journal of Hazardous Materials. Thermal stability of oxime intermediates in pesticide synthesis. (General reference for oxime rearrangements).
Role of methomyl oxime as an intermediate in carbamate synthesis
An In-Depth Technical Guide to the Role of Methomyl Oxime in Carbamate Synthesis
This guide provides a comprehensive technical overview of methomyl oxime (S-methyl N-hydroxythioacetimidate), a critical intermediate in the synthesis of oxime carbamate insecticides, most notably methomyl. We will explore the synthetic pathways to this intermediate, the mechanistic principles of its conversion to the final carbamate product, and the process considerations essential for researchers and chemical development professionals.
Introduction: The Centrality of the Oxime Intermediate
Carbamates, esters of carbamic acid, are a significant class of compounds with wide applications, particularly in agrochemicals and pharmaceuticals.[1][2][3] Within this class, oxime carbamates, such as methomyl, are potent acetylcholinesterase inhibitors used for broad-spectrum insect control.[4][5] The synthesis of these molecules is not a single-step process but relies on the strategic construction of a key building block: the oxime intermediate.
Methomyl oxime, a white crystalline solid, represents this pivotal precursor.[6] Its structure contains the essential S-methyl thioacetimidate backbone and a reactive hydroxyl group, which serves as the anchor point for the subsequent carbamoylation step. The efficiency, purity, and cost-effectiveness of the entire carbamate synthesis are heavily dependent on the successful and high-yield production of this intermediate. This guide will deconstruct the synthesis and subsequent utilization of methomyl oxime, providing both theoretical understanding and practical, field-proven protocols.
Part 1: Synthesis of the Intermediate: Methomyl Oxime
The economic and operational viability of methomyl production is fundamentally tied to the synthesis of its oxime intermediate.[1] While several methods exist, including routes starting from thioacetaldehyde oxime, acetonitrile, and nitroethane, the most prevalent and well-documented pathways begin with the readily available starting material, acetaldoxime.[1][6] A highly efficient method, detailed in the patent literature, utilizes N-methylpyrrolidone (NMP) as a unique solvent that confers significant advantages over traditional aqueous processes.[7]
Causality: The Strategic Choice of N-methylpyrrolidone (NMP)
The selection of NMP as the reaction medium is a critical process decision driven by two key factors:
-
Concentration & Throughput: Aqueous methods for methomyl oxime synthesis often result in very low product concentrations (e.g., less than 1%), which complicates isolation and makes industrial-scale production economically unviable due to the energy-intensive recovery steps.[7] NMP, by contrast, allows for significantly higher reactant and product concentrations, leading to a much greater production rate in the same reactor volume.
-
Intermediate Stabilization: The synthesis proceeds through a reactive acethydroxamoyl chloride intermediate. NMP has been found to stabilize this intermediate, preventing degradation and side reactions, which directly contributes to the high process yields.[7][8]
Synthetic Pathway: The Two-Stage NMP Process
The synthesis of methomyl oxime from acetaldoxime in NMP is a two-stage, one-pot process involving chlorination followed by thioesterification.
Caption: Synthesis of Methomyl Oxime via the NMP Process.
Experimental Protocol: Synthesis of Methomyl Oxime
This protocol is adapted from the process described in U.S. Patent 4,327,033. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[7]
Materials & Equipment:
-
500 mL five-necked flask equipped with a mechanical stirrer, thermometer, gas inlet tube, and dropping funnel.
-
Cooling bath (e.g., acetone/dry ice).
-
Acetaldoxime (AAO)
-
N-methylpyrrolidone (NMP), anhydrous
-
Chlorine gas (Cl₂)
-
Methyl mercaptan (CH₃SH)
-
50% Sodium hydroxide (NaOH) solution (caustic)
-
Water
Procedure:
-
Reaction Setup: Charge the flask with 59 g (1.0 mole) of acetaldoxime and 236 g of N-methylpyrrolidone.
-
Cooling: Cool the resulting solution to approximately -5°C using the cooling bath.
-
Chlorination: Sparge 71 g (1.0 mole) of chlorine gas into the reaction mixture through the gas inlet tube. The rate of addition must be controlled such that the internal temperature does not exceed 0°C.
-
Hold: Once the chlorine addition is complete, maintain the reaction mixture at 0°C for approximately 15 minutes to ensure the complete formation of the acethydroxamoyl chloride intermediate.
-
Thioesterification: Add 50.4 g (1.05 mole, a 5% excess) of methyl mercaptan to the cold mixture, followed by the addition of 150 g of water.
-
pH Adjustment: While maintaining the temperature below 5°C, add 50% NaOH solution dropwise until the pH of the mixture reaches 6-7. This neutralizes the HCl generated during the reaction.
-
Reaction Completion & Isolation: Hold the reaction at 0°C to 5°C for an additional 30 minutes. The product, methomyl oxime, is in the NMP/aqueous solution. The salt (NaCl) byproduct can be removed by filtration. The resulting solution is used directly in the next step.
Expected Outcome: This process typically results in a solution yield of methomyl oxime between 80-90%.[7]
Part 2: The Carbamoylation Reaction: From Oxime to Carbamate
The conversion of methomyl oxime to the final carbamate product, methomyl, is achieved through a reaction with an appropriate isocyanate. For methomyl synthesis, this reactant is the highly reactive and hazardous methyl isocyanate (MIC).[7][9] The reaction is an addition of the oxime's hydroxyl group across the isocyanate's N=C bond.
Causality: The Role of the Tertiary Amine Catalyst
While the reaction can proceed uncatalyzed, its rate is significantly enhanced by the presence of a tertiary amine base, such as triethylamine (TEA).[7][9] The mechanism of catalysis involves the following:
-
Proton Abstraction: TEA is a non-nucleophilic, sterically hindered base.[10] Its primary role is to deprotonate the hydroxyl group of the methomyl oxime, creating a more nucleophilic oximate anion.[2][11]
-
Nucleophilic Attack: This highly reactive oximate anion then readily attacks the electrophilic carbon atom of the methyl isocyanate.
-
Product Formation: A subsequent proton transfer regenerates the catalyst and yields the final O-carbamoyl oxime product (methomyl).
This catalytic cycle dramatically increases the reaction rate, allowing the process to be run at lower temperatures and with shorter reaction times, which minimizes the formation of byproducts.[2]
Caption: Catalyzed reaction of Methomyl Oxime with Methyl Isocyanate.
Experimental Protocol: Synthesis of Methomyl
This protocol is adapted from the process described in U.S. Patent 4,327,033. This procedure involves methyl isocyanate , an extremely toxic and volatile chemical. It must be handled only with extensive safety precautions.[7][9]
Materials & Equipment:
-
500 mL five-necked flask with mechanical stirrer, thermometer, and addition funnel, under an inert atmosphere (e.g., Nitrogen).
-
The NMP/aqueous solution of methomyl oxime from the previous step.
-
Triethylamine (TEA)
-
Methyl isocyanate (MIC)
-
Kugelrohr or rotary evaporator for solvent removal.
Procedure:
-
Reaction Setup: Charge the flask with 256 g of the N-methylpyrrolidone solution containing methomyl oxime (approx. 0.4 mole).
-
Catalyst Addition: Add 0.5 g of triethylamine to the stirred solution.
-
MIC Addition: Rapidly but carefully add 28.7 g (0.5 mole) of methyl isocyanate to the flask. The reaction is exothermic.
-
Reaction: The temperature will spontaneously rise. Maintain the reaction at approximately 40°C for 1 hour.
-
Work-up & Isolation: After the reaction is complete, transfer the mixture to a Kugelrohr apparatus or rotary evaporator. Remove the N-methylpyrrolidone solvent under reduced pressure to yield the crude product. The product can be further purified by recrystallization if necessary.
Data Presentation: Reaction Conditions & Yields
| Parameter | Method 1 (NMP)[7][9] | Method 2 (Aqueous)[12] | Method 3 (Low Temp Aqueous)[13] |
| Solvent | N-methylpyrrolidone | Water | Water (Slurry) |
| Catalyst | Triethylamine | Triethylamine | None specified |
| Temperature | Exotherm to 40°C | 50 - 80°C | < 10°C |
| Reaction Time | 1 hour | 50 - 70 minutes | Not specified |
| Isolation | Solvent Evaporation | Cooling & Crystallization | Salting-out (NaCl) & Filtration |
| Reported Yield | 96% | High (unspecified %) | High (unspecified %) |
| Reported Purity | >99% | 1-2% higher than organic | Improved, low urea impurity |
Part 3: Industrial Process & Safety Imperatives
For large-scale manufacturing, batch processing of highly exothermic reactions presents significant safety and heat transfer challenges. The industrial production of methomyl has consequently shifted to continuous flow chemistry, which offers superior control and safety.[4][14]
Continuous Flow Synthesis
The process typically involves a plug-flow, adiabatic, tubular reactor.[4][15]
-
Mixing: Streams of methomyl oxime in an inert organic solvent and methyl isocyanate are continuously mixed and heated to an initiation temperature (e.g., 30-70°C).
-
Adiabatic Reaction: The mixture flows through a pressurized (e.g., 30-70 psig) tubular reactor. As the reaction is exothermic and the reactor is adiabatic (no heat removed), the temperature rises along the length of the reactor, reaching a discharge temperature of 80-120°C. This higher temperature accelerates the reaction, allowing for shorter residence times (e.g., ~30 minutes).[15]
-
Purification: The product stream exiting the reactor is sent to a stripping column where unreacted methyl isocyanate and solvent are removed and recycled, yielding purified methomyl.[14]
This continuous approach avoids the accumulation of large quantities of reactive materials and allows for much safer management of the reaction's heat output compared to a large batch reactor.[16][17]
Mandatory Safety Directive: Handling Methyl Isocyanate (MIC)
Methyl isocyanate (MIC) is an extremely toxic, volatile, and flammable liquid.[18][19][20] Exposure via inhalation, ingestion, or skin contact can be fatal.[21] Its handling demands the most stringent engineering controls and PPE.
Core Safety Requirements:
-
Ventilation: All operations must be conducted in an enclosed system or within a high-efficiency local exhaust ventilation system (e.g., fume hood).[18][20]
-
Personal Protective Equipment (PPE): A positive-pressure, self-contained breathing apparatus (SCBA) is required for situations with potential exposure.[21] Chemical protective clothing, including butyl rubber or Viton gloves, aprons, and full eye/face protection (goggles and face shield), is mandatory.[18][22]
-
Incompatible Materials: MIC reacts violently with water, acids, and bases. The process must be kept scrupulously dry. It is also incompatible with many metals, including steel and aluminum.[19]
-
Engineering Controls: Use explosion-proof electrical equipment and non-sparking tools. Ground and bond all metal containers during transfer to prevent static discharge.[18][20]
-
Emergency Preparedness: Emergency shower and eyewash stations must be immediately accessible. Personnel must be fully trained on emergency procedures.[18]
Part 4: Analytical Characterization
Confirming the purity of the methomyl oxime intermediate and the final methomyl product is crucial. Due to the thermal lability of the carbamate functional group, analytical methods must be chosen carefully.
-
High-Performance Liquid Chromatography (HPLC): This is the preferred method for analyzing intact methomyl. Coupled with a UV detector, it provides a robust and reliable means of quantification without subjecting the molecule to high temperatures.[23][24][25] For higher sensitivity and selectivity, especially in complex matrices, LC-tandem mass spectrometry (LC-MS/MS) is employed.[3]
-
Gas Chromatography (GC): Direct analysis of methomyl by GC is challenging as it can degrade in the hot injection port. A common analytical strategy involves the controlled hydrolysis of methomyl back to its more stable oxime.[24][26] The methomyl oxime is then derivatized, for example, by converting it to its trimethylsilyl (TMS) ether, which is more volatile and thermally stable, allowing for reliable analysis by GC-MS.[27][28]
Conclusion
Methomyl oxime is not merely a precursor but the central architectural component upon which the entire synthesis of methomyl is built. Its efficient, high-yield synthesis, particularly through advanced methods like the NMP process, is paramount to a successful manufacturing campaign. The subsequent carbamoylation, while chemically straightforward, is an operationally complex step governed by the extreme hazards of methyl isocyanate, necessitating a shift towards inherently safer continuous flow technologies. For scientists in this field, a thorough understanding of the synthesis of this key oxime intermediate, the catalytic mechanism of its conversion, and the stringent safety protocols required, forms the bedrock of responsible and effective carbamate development.
References
-
New Jersey Department of Health. (n.d.). Hazard Summary: Methyl Isocyanate. Retrieved from nj.gov. [Link]
-
SafeRack. (n.d.). Methyl Isocyanate Safety Guidelines. Retrieved from saferack.com. [Link]
-
Chemos GmbH & Co.KG. (2019). Safety Data Sheet: methyl isocyanate. Retrieved from chemos.de. [Link]
-
Safe Work Australia. (n.d.). Guide to Handling Isocyanates. Retrieved from safeworkaustralia.gov.au. [Link]
-
INCHEM. (1975). Methomyl (WHO Pesticide Residues Series 5). Retrieved from inchem.org. [Link]
-
PrepChem.com. (n.d.). Synthesis of Methomyl. Retrieved from prepchem.com. [Link]
-
Centers for Disease Control and Prevention (CDC). (n.d.). Medical Management Guidelines for Methyl Isocyanate. Retrieved from atsdr.cdc.gov. [Link]
- Google Patents. (1982). US4327033A: Process for the production of methomyl oxime.
-
Metorri Chemical. (n.d.). Methomyl-Oxime 98%. Retrieved from metorri.com. [Link]
- Google Patents. (2013). CN102924354A: Synthetic method of methomyl.
-
Chapman, R. A., & Harris, C. R. (1979). Determination of residues of methomyl and oxamyl and their oximes in crops by gas-liquid chromatography of oxime trimethylsilyl ethers. Journal of Chromatography A, 171, 249-262. [Link]
-
Buchweitz, J. P., et al. (2013). Determination of methomyl in the stomach contents of baited wildlife by gas chromatography-mass spectrometry. Journal of Veterinary Diagnostic Investigation, 25(6), 745-749. [Link]
- Google Patents. (1984). EP0121420A1: Continuous process for the production of methomyl.
-
Amine, A., et al. (2013). Development and validation of a new sensor for methomyl detection. Analytical Methods, 5(13), 3299-3305. [Link]
-
Agriculture & Environment Research Unit (AERU). (n.d.). Methomyl (Ref: OMS 1196). Retrieved from aeru.co.uk. [Link]
-
Metorri Chemical. (n.d.). An Introduction to Methomyl Oxime. Retrieved from metorri.com. [Link]
-
de Oliveira, T. F., et al. (2020). Removal of the pesticide methomyl contained in simulated effluent from equipment washing by adsorption in residual orange bagasse. Research, Society and Development, 9(11), e3199119696. [Link]
-
Agriculture & Environment Research Unit (AERU), University of Hertfordshire. (n.d.). Pesticide Properties Database: Methomyl. Retrieved from sitem.herts.ac.uk. [Link]
- Google Patents. (2015). CN104529847A: Method for producing methomyl.
-
Chang, C. F., et al. (2012). Removal of methomyl pesticide by adsorption using novel hypercrosslinked polymer of macronet MN-100. International Journal of Chemical Engineering and Applications, 3(5), 312-316. [Link]
-
Iwakura, Y., & Okada, K. (1969). The Kinetics of the Tertiary-Amine-Catalyzed Reaction of Organic Isocyanates with Thiols. Bulletin of the Chemical Society of Japan, 42(10), 2972-2977. [Link]
-
Guler, G. O., et al. (2017). Reduction of methomyl and acetamiprid residues from tomatoes after various household washing solutions. Journal of Environmental Science and Health, Part B, 52(10), 735-742. [Link]
-
Stojanovic, M., et al. (2022). Investigation on the Adsorption of the Carbamate Pesticide Methomyl from Aqueous Solution using Modified Co-Beta Zeolite Particles. Techno-Economic Development of Economy, 28(1), 1-20. [Link]
-
Food and Agriculture Organization of the United Nations (FAO). (1994). Methomyl. Retrieved from fao.org. [Link]
-
Master Organic Chemistry. (n.d.). Beckmann Rearrangement. Retrieved from masterorganicchemistry.com. [Link]
-
Bose, P. (2024). Continuous Flow Chemistry for Scalable Drug Synthesis. AZoLifeSciences. [Link]
-
Sonawane, K. D., & Patil, U. D. (2017). Triethylamine: an efficient N-base catalyst for synthesis of annulated uracil derivativies in aqueous ethanol. World Journal of Pharmaceutical Research, 6(5), 1545-1553. [Link]
-
de la Torre, J., & de la Hoz, A. (2020). Continuous Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs. Marine Drugs, 18(11), 563. [Link]
-
Zhang, C., et al. (2017). Oxime-Based and Catalyst-Free Dynamic Covalent Polyurethanes. ACS Macro Letters, 6(6), 611-615. [Link]
-
Sagandira, C. R., et al. (2020). Continuous flow synthesis of pharmaceuticals in Africa. ARKIVOC, 2020(3), 24-39. [Link]
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Solubility Profile and Crystallization Thermodynamics of Methomyl Oxime
The following technical guide details the solubility profile, thermodynamic behavior, and purification strategies for Methomyl Oxime (S-methyl-N-hydroxythioacetimidate), a critical intermediate in carbamate pesticide synthesis.
Technical Guide for Process Optimization and Purification
Executive Summary
Methomyl Oxime (S-methyl-N-hydroxythioacetimidate ; CAS: 10533-67-2 / 13749-94-5) serves as the immediate precursor to the carbamate insecticide Methomyl. Unlike the final pesticide, which exhibits high water solubility (58 g/L), the oxime intermediate displays a temperature-dependent amphiphilic solubility profile . This distinct behavior is the thermodynamic driver for its industrial purification via cooling crystallization.
This guide analyzes the solubility differentials between aqueous and organic phases, providing the data necessary to optimize yield during the oximation and subsequent carbamoylation stages.
Physicochemical Characterization
Understanding the molecular interaction sites is prerequisite to predicting solvent behavior.
-
IUPAC Name: Methyl N-hydroxyethanimidothioate[1]
-
Molecular Formula:
-
Molecular Weight: 105.16 g/mol [1]
-
Melting Point: 94–97°C (Pure crystalline form)
-
Key Functional Groups:
-
Oxime (-C=N-OH): Acts as both a hydrogen bond donor and acceptor. Responsible for water solubility at elevated temperatures.
-
Thioimidate (
): Lipophilic moiety that limits solubility in cold water and non-polar solvents like hexane.
-
Structural Interaction Diagram
The following diagram illustrates the competing solvation forces acting on the molecule.
Figure 1: Solute-solvent interaction map highlighting the thermodynamic basis for solvent selection.
Solubility Profile: Water vs. Organic Solvents[2]
The solubility of Methomyl Oxime is characterized by a steep thermal gradient in water and high solubility in dipolar aprotic solvents.
Comparative Solubility Table
| Solvent Category | Solvent | Solubility Behavior | Process Implication |
| Aqueous | Water (pH 7) | Temperature Dependent • High @ >60°C• Low @ <5°C | Ideal for cooling crystallization . Salting out (NaCl) drastically reduces solubility, aiding recovery. |
| Dipolar Aprotic | N-Methylpyrrolidone (NMP) | Very High | Preferred solvent for anhydrous synthesis routes to prevent hydrolysis and maximize reactor payload. |
| Chlorinated | Dichloromethane (DCM) | Moderate | Used in biphasic extraction processes; effective for removing oxime from aqueous reaction liquors. |
| Alcohols | Methanol / Ethanol | Moderate to High | Good for dissolution but poor for crystallization yield due to high solubility at low temps. |
| Aromatic | Toluene | Low / Immiscible | Often used as the organic phase in biphasic reactions where the oxime remains in the aqueous/interfacial layer. |
The "Salting Out" Effect
In aqueous synthesis routes, Methomyl Oxime is often dissolved in the reaction mother liquor. To recover the product, the solution is cooled to 0–5°C.[2]
-
Protocol: Addition of NaCl (saturation) shifts the equilibrium, forcing the organic oxime out of the aqueous phase.
-
Mechanism: Hydration shells form tightly around
and ions, reducing the free water available to solvate the oxime hydroxyl group.
Experimental Protocols for Solubility Determination
To generate precise solubility curves for your specific batch (crucial for crystallization design), use the following Dynamic Laser Monitoring Method . This is superior to gravimetric analysis for detecting the exact metastable zone width (MSZW).
Materials
-
Jacketed glass reactor (100 mL) with precise temperature control (±0.1°C).
-
FBRM (Focused Beam Reflectance Measurement) or Turbidity probe.
-
Methomyl Oxime (Recrystallized standard, >99% purity).
Workflow
Figure 2: Dynamic solubility determination workflow using turbidity/laser monitoring.
Data Analysis
-
Solubility Limit (
): Defined by the Clear Point ( ) during heating. -
Metastable Limit: Defined by the Cloud Point (
) during cooling. -
Optimization: Operate crystallization within the MSZW to grow large, pure crystals and avoid fines.
Process Applications: Purification Strategies
Based on the solubility profile, two primary purification routes are validated in industrial literature.
Route A: Aqueous Cooling Crystallization (Green Chemistry)
-
Mechanism: Exploits the steep solubility curve of the oxime in water.
-
Procedure:
-
Synthesize oxime at 50–80°C (fully soluble).
-
Cool reactor rapidly to 0–5°C .
-
(Optional) Add NaCl to 15% w/w to enhance precipitation.
-
Filtration yields white crystalline solid (98%+ purity).
-
Route B: NMP Solvent System (High Yield)
-
Context: Used to avoid hydrolytic side reactions or when high reactor throughput is required.
-
Mechanism: NMP (N-Methylpyrrolidone) acts as a "super-solvent" allowing concentrations >30%.
-
Procedure:
-
Chlorination and thioesterification occur in anhydrous NMP.
-
Oxime remains in solution (no precipitation).
-
Conversion: Methyl isocyanate is added directly to the NMP-Oxime solution to form Methomyl.[6]
-
Purification: The final Methomyl is crystallized by adding water (antisolvent) or removing NMP via vacuum distillation.
-
References
- ChemicalBook. (2025). Methomyl-Oxime Properties and Solubility Data.
- Santa Cruz Biotechnology. (2024).
- US Patent 4,327,033. (1982). Process for the production of methomyl oxime in N-methylpyrrolidone.
- US Patent 4,096,166. (1978). Process for the preparation of carbamates of N-hydroxythioimidates.
- BenchChem. (2025).
- Food and Agriculture Organization (FAO). (1990). Methomyl: Pesticide Residues in Food - Evaluations. FAO Plant Production and Protection Paper.
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Toxicological Assessment and LD50 Profiling of Methomyl Oxime: A Technical Guide
Introduction & Chemical Context
Methomyl oxime (S-methyl-N-hydroxythioacetimidate) is the primary degradation product and metabolic intermediate of the broad-spectrum oxime carbamate insecticide, methomyl[1]. While the parent compound is heavily scrutinized for its acute neurotoxicity, the oxime metabolite presents a vastly different toxicological profile[2]. This whitepaper provides researchers, toxicologists, and drug development professionals with an authoritative analysis of methomyl oxime's toxicodynamics, quantitative LD50 data, and the rigorous experimental protocols required for its toxicological assessment.
Toxicodynamics & Mechanistic Causality
The acute toxicity of carbamate pesticides is primarily driven by the carbamate functional group, which binds to the esteratic site of the acetylcholinesterase (AChE) enzyme. This binding prevents the breakdown of the neurotransmitter acetylcholine, leading to severe cholinergic overstimulation and potential respiratory failure[1].
Methomyl oxime is formed when methomyl undergoes hydrolysis or enzymatic cleavage, a process that strips away its critical methylcarbamate moiety[2]. Because methomyl oxime lacks this functional group, it cannot carbamylate the AChE enzyme and does not act as a cholinesterase inhibitor[3]. Consequently, regulatory bodies such as the 3 do not consider methomyl oxime to be of significant toxicological concern relative to its parent compound[3]. Further degradation of methomyl oxime proceeds via Beckmann rearrangement to yield acetonitrile, which is ultimately mineralized to carbon dioxide (CO2)[2].
Metabolic degradation pathway of methomyl to methomyl oxime and terminal metabolites.
Quantitative Toxicity Data (LD50 Profiling)
To establish a comparative baseline, the acute toxicity metrics of methomyl and methomyl oxime are summarized below. The stark contrast in oral LD50 values highlights the detoxification achieved through the loss of the carbamate group.
| Compound | Species/Route | LD50 Value | Toxicological Classification | AChE Inhibition |
| Methomyl | Rat (Oral) | 17 - 45 mg/kg[1] | Highly Toxic (Category I) | Yes |
| Methomyl | Rabbit (Dermal) | > 2000 mg/kg[1] | Low Toxicity | Yes |
| Methomyl Oxime | Rat (Oral) | > 500 mg/kg[4] | Low to Moderate Toxicity | No[3] |
Note: While methomyl oxime exhibits an oral LD50 > 500 mg/kg, indicating significantly lower acute lethality, occupational exposure guidelines still mandate appropriate PPE due to potential organ strain (e.g., liver, kidney) during high-dose clearance[4].
Experimental Protocols: Acute Oral Toxicity (LD50) Assessment
For researchers validating the toxicological profile of methomyl oxime or its novel derivatives, the traditional LD50 test has been largely superseded by the OECD 425 Up-and-Down Procedure (UDP). This protocol is a self-validating system: it dynamically adjusts dosing based on the previous animal's outcome, thereby conserving animal lives while yielding statistically robust maximum likelihood estimates of the LD50.
Causality of Experimental Choices:
-
Fasting: Animals are fasted prior to dosing to eliminate the variable of food-binding, which can alter the absorption kinetics of the oxime in the gastrointestinal tract.
-
Sequential Dosing: Mitigates the risk of catastrophic cohort loss by using a single animal to probe the toxicity threshold before escalating the dose.
-
48-Hour Critical Observation: Methomyl oxime is rapidly metabolized. If lethal toxicity occurs, it typically manifests within 24-48 hours due to acute systemic overload rather than delayed neurotoxicity[1].
Step-by-Step Methodology (OECD 425 Adapted for Methomyl Oxime):
-
Preparation & Acclimation: Select healthy, nulliparous, non-pregnant female Sprague-Dawley rats (females are generally more sensitive to carbamate-related compounds). Acclimate for 5 days. Fast overnight prior to dosing.
-
Dose Formulation: Suspend methomyl oxime in a neutral vehicle (e.g., distilled water or 0.5% methylcellulose) immediately before administration to prevent premature aqueous hydrolysis.
-
Initial Dosing: Administer a starting dose of 175 mg/kg (a standard default below the expected >500 mg/kg threshold) via oral gavage using a ball-tipped intubation needle.
-
Observation Phase: Monitor the dosed animal continuously for the first 30 minutes, periodically for 24 hours, and daily thereafter for 14 days. Look for non-cholinergic signs of distress (e.g., lethargy, piloerection).
-
Dose Escalation/De-escalation:
-
If the animal survives 48 hours, dose the next animal at a higher level (e.g., 550 mg/kg) using a progression factor of 3.2.
-
If the animal dies, dose the next animal at a lower level (e.g., 55 mg/kg).
-
-
Stopping Criteria & Calculation: Continue sequential dosing until 5 reversals occur (survival followed by death, or vice versa) or until 3 animals survive at the upper bound limit (e.g., 2000 mg/kg). Calculate the LD50 using the maximum likelihood method.
Sequential workflow of the Up-and-Down Procedure for acute oral toxicity assessment.
Ecotoxicological Considerations & Aquatic Fate
While mammalian toxicity of methomyl oxime is low, its environmental fate remains a critical parameter for ecological risk assessments. In aquatic environments, parent methomyl degrades to methomyl oxime with a half-life of less than 2 days under aerobic conditions[3]. Because methomyl oxime is highly water-soluble and does not partition heavily into sediment (low Kow), it remains bioavailable until further microbial degradation converts it to acetonitrile[3]. Ecotoxicological assays utilizing Daphnia magna and Pseudokirchneriella subcapitata are standard for validating the non-toxicity of these terminal degradates.
Conclusion
The toxicological assessment of methomyl oxime underscores a fundamental principle in pesticide metabolism: the structural neutralization of the active pharmacophore. By losing the methylcarbamate group, methomyl oxime sheds the potent AChE inhibitory activity of its parent compound, resulting in an oral LD50 exceeding 500 mg/kg in rats. For drug development and environmental scientists, understanding this metabolic detoxification pathway is essential for accurate risk characterization and the design of safe agrochemical formulations.
References
-
Santa Cruz Biotechnology -4
-
ResearchGate - 5
-
IPCS INCHEM -1
-
ChemBK - 6
-
MDPI -2
-
EPA (Regulations.gov) -3
-
Rotterdam Convention -7
Sources
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- 7. pic.int [pic.int]
Difference between methomyl oxime and methomyl insecticide structure
Topic: Difference between Methomyl Oxime and Methomyl Insecticide Structure Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the development of carbamate insecticides, the distinction between the active ingredient (AI) and its precursors is critical for synthesis optimization, impurity profiling, and toxicological assessment. This guide delineates the precise structural and functional differences between Methomyl (the active insecticide) and Methomyl Oxime (its key intermediate and metabolite). While they share a thioacetimidate core, the derivatization of the oxime oxygen defines their biological fate: one is a potent acetylcholinesterase (AChE) inhibitor, while the other is a chemically reactive precursor with significantly reduced insecticidal potency.
Part 1: Structural Elucidation and Molecular Identity
The fundamental difference lies in the functional group attached to the imine nitrogen. Methomyl oxime possesses a free hydroxyl group (
Comparative Chemical Profile[1]
| Feature | Methomyl Oxime (Precursor) | Methomyl (Active Insecticide) |
| CAS Number | 13749-94-5 | 16752-77-5 |
| IUPAC Name | Methyl | Methyl |
| Molecular Formula | ||
| Molecular Weight | 105.16 g/mol | 162.21 g/mol |
| Core Moiety | Thioacetimidate backbone | Thioacetimidate backbone |
| Functional Group | Hydroxyl ( | |
| Stereochemistry | Exists as | Predominantly |
Stereochemical Considerations
Both molecules exhibit geometrical isomerism across the
-
Configuration: The biological activity of methomyl is strictly dependent on the
-configuration (syn-isomer), where the methylthio group and the carbamoyl group are on the same side of the double bond relative to the carbon-nitrogen axis. -
Stability: The oxime intermediate is often synthesized as the
-isomer to ensure the final methomyl product retains the active configuration.
Part 2: Synthetic Interdependence
Methomyl is synthesized directly from methomyl oxime. This relationship makes the oxime a critical quality control marker; unreacted oxime in the final product is a primary impurity.
The Carbamylation Reaction
The transformation involves the nucleophilic attack of the oxime oxygen on the electrophilic carbon of methyl isocyanate (MIC). This reaction converts the passive hydroxyl group into the active carbamate ester.
Reaction Scheme:
Visualization: Synthesis Workflow
The following diagram illustrates the industrial synthesis pathway and the critical control points where the structures diverge.
Figure 1: Synthetic pathway converting Methomyl Oxime to Methomyl, highlighting the carbamylation step.
Part 3: Mechanism of Action & Efficacy[4]
The structural difference dictates the mechanism of action. The carbamate group in methomyl is a "suicide substrate" for the enzyme acetylcholinesterase (AChE).
The "Warhead" Logic
-
Methomyl (Active): The enzyme AChE attacks the carbonyl carbon of the carbamate group. The bond breaks, releasing the oxime moiety (as a leaving group) and carbamylating the serine hydroxyl in the enzyme's active site. This renders the enzyme inactive, leading to acetylcholine accumulation and insect death.[1][2]
-
Methomyl Oxime (Inactive): Lacks the carbonyl group necessary for this interaction. It cannot carbamylate the enzyme. Therefore, it possesses negligible insecticidal activity compared to the parent compound.
Visualization: AChE Inhibition Logic
Figure 2: Mechanism of Action showing Methomyl Oxime as the inactive leaving group post-inhibition.
Part 4: Physicochemical Profiling
For analytical chemists, distinguishing these two compounds relies on differences in polarity and thermal stability.
| Property | Methomyl Oxime | Methomyl | Implications |
| Physical State | White to pale yellow solid | White crystalline solid | Visual inspection is insufficient for differentiation.[3] |
| Melting Point | 94–97°C (High Purity) | 78–79°C | Methomyl has a lower melting point; mixed melting points indicate impurity. |
| Solubility (Water) | Moderate | High (58 g/L) | Methomyl is highly mobile in aqueous environments. |
| Vapor Pressure | Low | Both have low volatility, but methomyl is slightly more prone to sublimation. | |
| Stability | Hygroscopic; stable in neutral pH | Hydrolyzes in alkaline conditions | Alkaline hydrolysis of Methomyl reverts it back to Methomyl Oxime. |
Part 5: Experimental Protocols
Analytical Separation (HPLC)
To quantify Methomyl Oxime levels (impurity) within a Methomyl sample, use the following Reverse-Phase HPLC protocol. The oxime is more polar and will elute earlier than the carbamate.
Protocol:
-
Column: C18 (e.g., 250 mm × 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile : Water (15:85 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 233 nm (Methomyl absorption max) and 210 nm (Oxime).
-
Expected Retention:
-
Methomyl Oxime: ~3–4 minutes (More polar).
-
Methomyl: ~6–8 minutes (Less polar).
-
Synthesis Verification (TLC)
For rapid qualitative verification of the conversion of oxime to methomyl.
-
Stationary Phase: Silica Gel 60
plates. -
Mobile Phase: Ethyl Acetate : Hexane (1:1).
-
Visualization: UV light (254 nm).
-
Result: Methomyl will have a higher
value than the oxime due to the capping of the polar hydroxyl group.
References
-
World Health Organization (WHO). (2001). Methomyl: Data Sheets on Pesticides No. 55. International Programme on Chemical Safety. Link
-
PubChem. (2024). Methomyl Oxime (Compound Summary). National Library of Medicine. Link
-
University of Hertfordshire. (2024). Methomyl (PPDB: Pesticide Properties DataBase). AERU. Link
-
U.S. Environmental Protection Agency (EPA). (1998). Reregistration Eligibility Decision (RED) for Methomyl. EPA 738-R-98-023. Link
-
BOC Sciences. (2024). Methomyl Oxime Physicochemical Properties.
Sources
Crystallographic Data and Polymorphism in Methomyl Oxime: A Technical Guide
Part 1: Executive Summary
In the synthesis of the carbamate insecticide Methomyl (S-methyl-N-[(methylcarbamoyl)oxy]thioacetimidate), the quality of the precursor Methomyl Oxime (S-methyl-N-hydroxythioacetimidate) is a critical quality attribute (CQA). While the crystallography of the final Methomyl API is well-documented (
This guide addresses the structural chemistry of Methomyl Oxime, focusing on its geometric isomerism (E/Z), hydrogen-bonding potential, and the methodologies required to characterize its polymorphic behavior. Control over the oxime's solid form is essential for ensuring consistent reactivity during the subsequent carbamoylation with methyl isocyanate.
Part 2: Molecular Architecture and Isomerism
Chemical Identity
-
IUPAC Name: S-methyl-N-hydroxythioacetimidate[1]
-
Molecular Formula:
[6] -
Molecular Weight: 105.16 g/mol [6]
Geometric Isomerism (E/Z)
Unlike simple salts, Methomyl Oxime possesses a C=N double bond, giving rise to geometric isomerism. This is distinct from polymorphism but directly impacts crystal packing.
-
Z-Isomer (Syn): The hydroxyl (-OH) group and the sulfur moiety (-SMe) are on the same side of the C=N bond. This is generally the thermodynamically preferred and biologically relevant precursor configuration.
-
E-Isomer (Anti): The -OH and -SMe groups are on opposite sides.
Implication: The geometric purity must be established via HPLC or NMR prior to crystallographic analysis, as E and Z isomers will crystallize into distinct unit cells (or co-crystallize), potentially mimicking polymorphism.
Part 3: Crystallographic Data
Reference Data: Methomyl (Final API)
To understand the transformation, we must first benchmark the final product. The crystal structure of Methomyl has been solved and serves as the endpoint of the synthesis.
Table 1: Crystallographic Parameters of Methomyl (API)
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | |
| Unit Cell a | 13.996 ± 0.006 Å |
| Unit Cell b | 9.678 ± 0.003 Å |
| Unit Cell c | 6.096 ± 0.002 Å |
| Beta ( | 91.45 ± 0.04° |
| Z (Molecules/Cell) | 4 |
| Density ( | ~1.29 g/cm³ |
| Key Interaction | Weak N-H...O hydrogen bonds along the b-axis |
Source: Takusagawa, F. & Jacobson, R. A. (1976). J. Agric.[7] Food Chem.[2][8]
Predicted Solid-State Motifs of Methomyl Oxime
While specific unit cell data for the oxime intermediate varies by synthesis method (proprietary), its crystal engineering principles are predictable based on functional group analysis.
-
Primary Motif: Oximes (
) typically form centrosymmetric dimers via hydrogen bonds. -
Graph Set Notation:
or dimers. -
Packing Driver: The amphoteric nature of the oxime group (H-bond donor via -OH, acceptor via N) drives the formation of supramolecular chains or dimers, which dictates the melting point (94–97°C).
Part 4: Polymorph Screening & Characterization Protocols
This section details the self-validating workflow to determine if your specific batch of Methomyl Oxime exists as a single phase or a mixture of polymorphs.
Experimental Workflow: Solid Form Screening
Do not rely on a single solvent. Oximes are sensitive to solvent polarity due to the hydroxyl group.
Figure 1: Polymorph screening workflow for Methomyl Oxime. Green path favors stable forms; Red path favors metastable forms.
Protocol: Single Crystal Growth (SC-XRD)
To solve the unit cell of your specific oxime intermediate:
-
Saturation: Dissolve 100 mg of Methomyl Oxime in 2 mL of warm methanol (40°C).
-
Filtration: Filter through a 0.45 µm PTFE syringe filter into a clean vial to remove nucleation sites.
-
Vapor Diffusion: Place the open vial inside a larger jar containing 10 mL of diethyl ether (anti-solvent). Seal the outer jar.
-
Incubation: Store at 4°C for 48–72 hours. The slow diffusion of ether will gently lower solubility, promoting high-quality single crystals suitable for X-ray diffraction.
-
Validation: Crystals must be transparent and have sharp edges. If needles form, the crystallization was too fast; repeat with less anti-solvent.
Protocol: Powder X-Ray Diffraction (PXRD)
For bulk batch identification:
-
Instrument: Cu K
radiation ( Å). -
Range: 3° to 40°
. -
Step Size: 0.02°.
-
Significance: Distinct peaks at low angles (
) usually indicate different packing arrangements (polymorphs) or solvates.
Part 5: Implications for Synthesis
The solid-state form of Methomyl Oxime directly influences the efficiency of the reaction with methyl isocyanate (MIC).
Figure 2: Impact of solid-state properties on the synthesis workflow. Polymorph selection affects dissolution kinetics.
Technical Insight: If the oxime is isolated as a metastable polymorph (often formed during rapid cooling precipitation), it will have a higher apparent solubility. This can lead to faster reaction rates but also higher impurity profiles if the exotherm is not managed. Conversely, the stable thermodynamic form (likely obtained from slow crystallization) ensures a controlled release of the oxime into the solution, moderating the reaction with the highly reactive methyl isocyanate.
References
-
Takusagawa, F., & Jacobson, R. A. (1976). Crystal and molecular structure of carbamate insecticides. III. Methomyl.[1][6][9][10][11][12][13][14][15] Journal of Agricultural and Food Chemistry, 24(1), 58–61. [Link]
-
U.S. Patent No. 4,327,033. (1982). Process for the production of methomyl oxime.[6][9][10][11][12][13]
-
U.S. Environmental Protection Agency.[1][15][16] (1998).[12][15] Reregistration Eligibility Decision (RED) for Methomyl. [Link]
-
Metorri Chemical. (2024). Methomyl-Oxime 98% Product Specification. [Link]
Sources
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- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. Methyl Thioacetohydroxamate [benchchem.com]
- 7. longdom.org [longdom.org]
- 8. CAS 63-25-2: Carbaryl | CymitQuimica [cymitquimica.com]
- 9. lib3.dss.go.th [lib3.dss.go.th]
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- 13. methyl (2Z)-2-chloro-2-hydroxyiminoacetate | 30673-27-9 | Benchchem [benchchem.com]
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- 16. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Methodological & Application
Application Note: A Validated Protocol for the Laboratory-Scale Synthesis of S-Methyl N-hydroxythioacetimidate (Methomyl Oxime) from Acetaldehyde Oxime
Abstract: This application note provides a detailed, two-step laboratory protocol for the synthesis of S-methyl N-hydroxythioacetimidate, commonly known as methomyl oxime, a critical intermediate in the production of carbamate insecticides such as methomyl.[1][2][3] The procedure begins with the chlorination of acetaldehyde oxime in N-methylpyrrolidone (NMP) to yield an acethydroxamoyl chloride intermediate. This is followed by a thioesterification reaction with methyl mercaptan to produce the target compound. This guide is intended for researchers and scientists in organic synthesis and drug development, offering in-depth procedural details, mechanistic insights, safety protocols, and characterization guidelines.
Introduction: The Strategic Importance of Methomyl Oxime
Methomyl oxime (IUPAC name: S-methyl N-hydroxythioacetimidate) is a key building block in the synthesis of several economically significant carbamate pesticides, including methomyl, thiodicarb, and alanycarb.[1][2][3] The efficiency and purity of methomyl oxime production are paramount as they directly impact the yield and quality of the final active pharmaceutical ingredient (API) or agrochemical product. The synthetic route detailed herein is adapted from established industrial processes and offers a reliable method for laboratory-scale production.[4]
The core of this synthesis involves a two-stage conversion of acetaldehyde oxime. The choice of N-methylpyrrolidone (NMP) as the solvent is critical; it not only facilitates the reaction but also provides a stabilizing effect on the acethydroxamoyl chloride intermediate, ensuring a high-yield conversion in the subsequent thioesterification step.[4] This protocol is designed to be self-validating, with clear checkpoints and characterization steps to ensure the integrity of the synthesis.
Reaction Pathway and Mechanism
The synthesis proceeds in two distinct steps within a single reaction vessel:
-
Chlorination: Acetaldehyde oxime is chlorinated to form acethydroxamoyl chloride.
-
Thioesterification: The intermediate is then reacted with methyl mercaptan, followed by neutralization, to yield methomyl oxime.
Caption: Reaction pathway for the synthesis of Methomyl Oxime.
Materials and Reagents
All reagents should be of analytical grade or higher. All operations must be conducted in a certified, high-performance fume hood.
| Reagent | CAS No. | Molecular Formula | MW ( g/mol ) | Key Hazards |
| Acetaldehyde oxime | 107-29-9 | C₂H₅NO | 59.07 | Flammable solid, Harmful if swallowed/inhaled/in contact with skin.[5][6] |
| N-Methylpyrrolidone (NMP) | 872-50-4 | C₅H₉NO | 99.13 | Skin/eye irritant, Reproductive toxicity. |
| Chlorine (gas) | 7782-50-5 | Cl₂ | 70.90 | Highly toxic, Oxidizer, Corrosive. |
| Methyl mercaptan | 74-93-1 | CH₄S | 48.11 | Extremely flammable gas, Toxic. |
| Sodium Hydroxide (50% aq.) | 1310-73-2 | NaOH | 40.00 | Corrosive. |
Mandatory Safety Protocols
WARNING: This protocol involves extremely hazardous materials and should only be performed by trained personnel in a well-equipped chemical laboratory with a high-efficiency fume hood and appropriate emergency response equipment.
-
Acetaldehyde Oxime: A flammable solid and irritant.[6][7] Can decompose violently if distilled in the presence of air-formed peroxides.[8][9]
-
Chlorine Gas: Highly toxic and corrosive to the respiratory tract. A dedicated gas scrubbing system containing a sodium thiosulfate solution is mandatory to neutralize any unreacted chlorine gas.
-
Methyl Mercaptan: A toxic and extremely flammable gas with a strong, unpleasant odor. Handle in a closed system.
-
N-Methylpyrrolidone (NMP): A reproductive toxin.[4] Use appropriate chemically resistant gloves (e.g., butyl rubber) and avoid any skin contact.
-
Acethydroxamoyl chloride (Intermediate): This intermediate is unstable and is synthesized in situ. It should not be isolated.[4]
-
Personal Protective Equipment (PPE): At a minimum, a flame-retardant lab coat, safety goggles, a face shield, and heavy-duty, chemically resistant gloves are required. A calibrated personal gas monitor for chlorine and/or methyl mercaptan is highly recommended.
Detailed Experimental Protocol
This protocol is based on a 1-mole scale synthesis as described in the reference literature.[4]
Step 1: Preparation and Chlorination
-
Reactor Setup: Assemble a 1-liter, 5-necked, round-bottom flask equipped with a mechanical stirrer, a thermometer, a gas inlet tube (sparge tube) extending below the surface of the reaction mixture, a dropping funnel, and a gas outlet connected to a gas scrubber. Ensure the setup is in a high-performance fume hood.
-
Charging the Reactor: Charge the flask with 59 g (1 mole) of acetaldehyde oxime and 236 g of N-methylpyrrolidone (NMP) .
-
Cooling: Begin stirring and cool the solution to approximately -5°C using an external cooling bath (e.g., an ice-salt bath).
-
Chlorine Addition: Slowly sparge 71 g (1 mole) of chlorine gas into the reaction mixture through the gas inlet tube.
-
Causality: The chlorination of the oxime forms the reactive acethydroxamoyl chloride intermediate. NMP acts as a stabilizing solvent for this intermediate.[4]
-
Critical Control: The rate of chlorine addition must be carefully controlled to ensure the reaction temperature does not exceed 0°C . An exothermic reaction can lead to unwanted side products and a potential runaway reaction.
-
-
Holding Period: Once all the chlorine has been added, maintain the reaction mixture at 0°C with continued stirring for approximately 15 minutes to ensure the reaction goes to completion.
Step 2: Thioesterification and Work-up
-
Addition of Thiol: Add 50.4 g (1.05 moles) of methyl mercaptan to the reaction mixture. This can be done by condensing the gas into a cold graduated cylinder and adding it via the dropping funnel.
-
Water Addition: Add 150 g of deionized water to the flask.
-
Neutralization: While maintaining the temperature below 5°C , slowly add a 50% aqueous solution of sodium hydroxide (approximately 160 g) dropwise until the pH of the reaction mixture reaches 6-7 .
-
Causality: The caustic solution neutralizes the HCl formed during the chlorination and the NMP-HCl complex, facilitating the nucleophilic attack of the thiolate on the acethydroxamoyl chloride to form the desired product.[4]
-
-
Final Stirring: Once the target pH is reached, continue to stir the mixture at 0°C to 5°C for an additional 30 minutes.
-
Isolation: The reaction will form a slurry of sodium chloride in the NMP/water solution of methomyl oxime. The product is typically used in solution for the next step (synthesis of methomyl). For isolation and characterization, the NaCl can be removed by filtration. The NMP and water can then be removed under high vacuum, though this is often not necessary if proceeding directly to the next synthetic step. The yield in solution is reported to be between 80-90%.[4]
Experimental Workflow Visualization
Caption: Step-by-step experimental workflow for methomyl oxime synthesis.
Subsequent Reaction: Synthesis of Methomyl
For context, the resulting methomyl oxime solution is typically used directly to synthesize methomyl. This involves reacting it with methyl isocyanate (MIC).[4][10][11]
WARNING: Methyl isocyanate (CAS 624-83-9) is an extremely toxic and volatile liquid .[12][13][14] It is fatal if inhaled and toxic in contact with skin.[12][13] This reaction must be conducted with extreme caution and specialized equipment.
A typical procedure involves the addition of methyl isocyanate to the NMP solution of methomyl oxime, often with a triethylamine catalyst, at a controlled temperature (e.g., 40°C).[4][11]
References
- Metorri Chemical. An Introduction to Methomyl Oxime.
- Genfarm Methomyl 225 Insecticide. (2025). Safety Data Sheet.
- Made-in-China.com. (2024). Insecticide Methomyl-Oxime 98% Intermediate of Methomyl Direct Factory Support Insecticide.
- NUFARM AUSTRALIA LIMITED. (2022). NUFARM METHOMYL 225 INSECTICIDE Safety Data Sheet.
- Chem Service. (2015). Methyl isocyanate Safety Data Sheet.
- Metorri Chemical. Methomyl-Oxime 98%.
- Google Patents. (CN102924354A). Synthetic method of methomyl.
- Villa Crop Protection. (n.d.). methomyl 90 sp safety data sheet.
- Chemos GmbH & Co. KG. (2019). Safety Data Sheet: methyl isocyanate.
- Orion AgriScience Ltd. (n.d.). orion methomyl 200sl - SAFETY DATA SHEET.
- Fisher Scientific. (n.d.). Acetaldehyde oxime Safety Data Sheet.
- PrepChem.com. (n.d.). Synthesis of Methomyl.
- Google Patents. (US4327033A). Process for the production of methomyl oxime.
- Sigma-Aldrich. (2025). Methomyl Safety Data Sheet.
- Fisher Scientific. (2024). Acetaldoxime Safety Data Sheet.
- ECHEMI. (n.d.). Aldoxime SDS, 107-29-9 Safety Data Sheets.
- Google Patents. (US3855260A). Melt preparation of s-methyl n-(methyl-carbamoyl)oxy)thioacetimidate.
- Filo. (2025). Conversion of Acetaldehyde (CH₃CHO) to Methyl Isocyanide (CH₃NC).
- ChemicalBook. (n.d.). Acetaldoxime - Safety Data Sheet.
- International Chemical Safety Cards. (n.d.). ICSC 0004 - METHYL ISOCYANATE.
- ECHEMI. (n.d.). Methyl isocyanide SDS, 593-75-9 Safety Data Sheets.
- CAMEO Chemicals. (n.d.). METHYL ISOCYANATE.
- Google Patents. (CN104529847A). Method for producing methomyl.
- TCI. (2010). Acetaldoxime Safety Data Sheet.
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- 13. chemos.de [chemos.de]
- 14. ICSC 0004 - METHYL ISOCYANATE [chemicalsafety.ilo.org]
Process Chemistry Application Note: High-Yield Synthesis of Methomyl Oxime via NMP-Stabilized Chlorination and Thiomethylation
Executive Summary
Methomyl oxime (S-methyl N-hydroxythioacetimidate) is a critical, high-value intermediate utilized in the commercial synthesis of broad-spectrum carbamate insecticides, most notably methomyl and thiodicarb[1]. This application note outlines an optimized, high-concentration two-stage synthetic route starting from acetaldoxime. By transitioning from legacy, highly-dilute aqueous systems to an N-methylpyrrolidone (NMP) solvent system, process chemists can achieve >90% yields while increasing reactor throughput by over 20-fold[2][3].
Mechanistic Rationale & Causality in Process Design
The synthesis relies on two sequential transformations: the electrophilic chlorination of acetaldoxime, followed by the nucleophilic thioesterification (thiomethylation) of the resulting intermediate[2]. To achieve a self-validating and high-yielding process, the causality behind solvent selection and pH control must be strictly understood.
The Chlorination Challenge and Solvent Causality
The chlorination of acetaldoxime to form acetohydroxamoyl chloride is a highly exothermic reaction, releasing approximately 57.5 kcal/mol of heat, and generates equimolar amounts of hydrogen chloride (HCl) byproduct[4]. In traditional, the accumulation of HCl drives the rapid acid-catalyzed hydrolysis of the unreacted oxime. To mitigate this, legacy systems required extreme dilution (<1% concentration), making them highly energy-intensive during downstream extraction[3][4].
The NMP Advantage: Utilizing N-methylpyrrolidone (NMP) as the reaction medium fundamentally alters the reaction kinetics[2]. NMP, a lactam, acts as a mild hydrogen-bond acceptor that buffers the generated HCl. This prevents the aggressive acid hydrolysis seen in water and stabilizes the highly reactive acetohydroxamoyl chloride intermediate. Consequently, the reaction can be safely run at 20–25% concentration without thermal degradation or yield loss[3].
Thiomethylation and pH Causality
The second stage involves reacting the stabilized acetohydroxamoyl chloride with sodium methyl mercaptide (NaSMe) to form the final oxime[1]. The causality of yield in this step is strictly governed by pH control.
-
If pH < 6.0: The mercaptide is prematurely protonated into methyl mercaptan gas (MeSH). This destroys the nucleophilicity of the reagent, stalls the reaction, and creates a severe inhalation hazard.
-
If pH > 7.0: Base-catalyzed side reactions dominate. The intermediate undergoes elimination of HCl to form a transient nitrile oxide, which rapidly dimerizes or degrades, drastically reducing the yield of the target methomyl oxime. Maintaining a strict pH of 6.0–7.0 ensures the mercaptide remains nucleophilic while preserving the structural integrity of the oxime[2].
Comparative Process Data
The following table summarizes the quantitative improvements achieved by utilizing the NMP-stabilized process over the legacy aqueous method.
| Parameter | Legacy Aqueous Process | Optimized NMP Process | Causality / Process Impact |
| Solvent | Water | N-methylpyrrolidone (NMP) | NMP buffers HCl, preventing acid hydrolysis of the oxime. |
| Max Concentration | < 1.0% | 20.0% - 25.0% | NMP stabilization allows a >20x increase in reactor throughput. |
| Chlorination Temp. | 0°C to 10°C | -10°C to 0°C | Sub-zero temps in NMP suppress thermal degradation of the intermediate. |
| Thiomethylation pH | Variable | Strictly 6.0 - 7.0 | Prevents mercaptan off-gassing (low pH) and nitrile oxide formation (high pH). |
| Overall Yield | ~80% - 85% (at high dilution) | > 90% (at high concentration) | Superior atom economy and vastly reduced energy expenditure during extraction. |
Synthesis Workflow Diagram
Workflow for the two-stage synthesis of methomyl oxime via chlorination and thiomethylation.
Self-Validating Experimental Protocols
The following methodologies are designed as self-validating systems; they rely on in-process analytical controls (ORP and pH-stat) rather than arbitrary time-based endpoints, ensuring reproducible scale-up.
Stage 1: NMP-Stabilized Chlorination of Acetaldoxime
-
System Preparation: Equip a jacketed glass reactor with a mechanical stirrer, a subsurface chlorine gas sparger, an internal thermocouple, and an Oxidation-Reduction Potential (ORP) probe.
-
Reagent Loading: Charge the reactor with anhydrous N-methylpyrrolidone (NMP). Begin agitation and cool the solvent to -10°C using a recirculating chiller.
-
Substrate Addition: Dissolve acetaldoxime in the cooled NMP to achieve a 20% to 25% w/w concentration[3].
-
Chlorine Dosing: Initiate the subsurface sparging of chlorine gas. Critical Control: Modulate the Cl₂ feed rate to strictly maintain the internal temperature between -10°C and 0°C to manage the 57.5 kcal/mol exotherm[2][4].
-
Self-Validation (Endpoint Detection): Continuously monitor the ORP. The chlorination is complete when the ORP indicates stoichiometric equivalence (observed as a sharp inflection point in the millivolt reading). Stop chlorine gas addition immediately upon this inflection to prevent over-chlorination[4].
-
Hold Phase: Maintain the reaction mixture below 0°C for 15–30 minutes to ensure complete conversion[3].
Stage 2: Controlled Thiomethylation
-
Preparation: Transfer the stabilized acetohydroxamoyl chloride/NMP solution to a secondary reactor equipped with a pH-stat autotitrator and a dropping funnel.
-
Reagent Dosing: Begin the dropwise addition of a 20% aqueous solution of sodium methyl mercaptide (NaSMe)[1].
-
Temperature & pH Control (Critical): Maintain the internal temperature between 0°C and 10°C. Causality Check: Concurrently add aqueous NaOH via the pH-stat to strictly maintain the reaction pH between 6.0 and 7.0[2].
-
Self-Validation (Completion): The reaction is self-validating when base consumption by the pH-stat ceases entirely, indicating the complete consumption of the acetohydroxamoyl chloride and cessation of HCl generation.
Isolation and Purification
-
Extraction: Quench the mixture with water to form a biphasic system. Extract the aqueous layer with ethyl acetate or methylene chloride[5][6].
-
Washing: Wash the combined organic layers with brine to remove residual NMP and salts.
-
Drying & Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure[7].
-
Crystallization: Recrystallize the crude product from benzene or toluene. The resulting white crystals will yield pure methomyl oxime[1][8].
Analytical Characterization
To verify the integrity of the synthesized methomyl oxime, conduct the following analyses:
-
Melting Point: Pure methomyl oxime presents as a white crystalline solid with a melting point of 77°C – 79°C[6][8].
-
UV-Vis Spectroscopy: Maximum absorbance (
) observed at 233 – 234 nm[8]. -
Thin-Layer Chromatography (TLC): Use a solvent system of Benzene : Ethyl Acetate (6:4 v/v) to confirm a single spot with an
value of approximately 0.42[8].
References
- [US Patent 4,327,033] Ciba-Geigy Corporation. "Process for the production of methomyl oxime." Google Patents.
- [US Patent 3,987,096] E. I. Du Pont de Nemours and Company. "Process for chlorination of acetaldoxime." Google Patents.
-
[Metorri Chemical] "An Introduction to Methomyl Oxime." Metorri Chemical Technical Articles. Available at: [Link]
-
[INCHEM EHC 178] World Health Organization. "Methomyl (EHC 178, 1996) - Identity, Physical and Chemical Properties, and Analytical Methods." INCHEM. Available at:[Link]
-
[ResearchGate] "Engineering ZIF-8 morphology for uptake of methomyl residues from wastewater." ResearchGate. Available at: [Link]
Sources
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- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. US3987096A - Process for chlorination of acetaldoxime - Google Patents [patents.google.com]
- 5. scribd.com [scribd.com]
- 6. Methomyl (EHC 178, 1996) [inchem.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Introduction: The Analytical Imperative for Methomyl and Methomyl Oxime
An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Detection of Methomyl and its Oxime Metabolite
Methomyl (S-methyl N-[(methylcarbamoyl)oxy]-thioacetimidate) is a broad-spectrum oxime carbamate insecticide widely used in agriculture to protect a variety of crops.[1][2] Its mode of action is the inhibition of acetylcholinesterase (AChE), an enzyme critical to the nervous system in both insects and mammals.[2] Due to its high water solubility and potential toxicity, regulatory bodies have established Maximum Residue Limits (MRLs) for methomyl in food and environmental samples.[3][4]
The analytical challenge extends beyond the parent compound. In biological systems and the environment, methomyl can degrade to form metabolites, a key one being methomyl oxime (1-(methylthio)acetaldehyde oxime).[5][6][7][8] Therefore, a robust and reliable analytical method must be capable of detecting and quantifying both methomyl and its methomyl oxime metabolite to ensure comprehensive safety and risk assessment.
This application note presents a detailed protocol for the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with ultraviolet (UV) detection for the simultaneous determination of methomyl and methomyl oxime residues.
Section 1: Method Development Rationale & Strategy
The development of a successful HPLC method is predicated on understanding the physicochemical properties of the target analytes.
-
Analyte Properties : Methomyl and methomyl oxime are polar compounds, making them ideal candidates for reversed-phase chromatography. In this technique, a nonpolar stationary phase (like C18) is used with a polar mobile phase, and polar analytes elute earlier than nonpolar ones.
-
Chromatographic Selection : A C18 column is the industry standard for reversed-phase separations, offering excellent retention and separation for a wide range of molecules.[1][9] The mobile phase typically consists of a mixture of water and an organic modifier like acetonitrile or methanol. Acetonitrile is often preferred for its lower viscosity and superior UV transparency.[1]
-
Detector Selection : Both methomyl and, presumably, its oxime metabolite contain a chromophore that absorbs UV light. Published spectra for methomyl show a maximum absorbance (λmax) around 234 nm.[2][4][10][11] A UV or, more preferably, a Photodiode Array (PDA) detector set to this wavelength provides excellent sensitivity and selectivity. A PDA detector offers the additional advantage of providing spectral data to confirm peak identity and purity.
The overall workflow for this method is outlined in the diagram below.
Sources
- 1. scispace.com [scispace.com]
- 2. Methomyl (Ref: OMS 1196) [sitem.herts.ac.uk]
- 3. papers.ssrn.com [papers.ssrn.com]
- 4. scispace.com [scispace.com]
- 5. Methomyl oxime (Ref: IN X1177) [sitem.herts.ac.uk]
- 6. METHOMYL-OXIME | 13749-94-5 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. Photo-Catalytic Degradation of Methomyl in Aquatic Environment – مجلة العلوم الإنسانية والطبيعية [hnjournal.net]
Advanced Solid-Phase Extraction Strategies for Methomyl Oxime in Aqueous Matrices
Application Note & Technical Guide
Executive Summary
Methomyl oxime (S-methyl N-hydroxythioacetimidate, or MHTA) is the primary hydrolytic degradation product of the carbamate insecticide Methomyl. While Methomyl is strictly regulated, its oxime metabolite often persists in aquatic environments due to high water solubility and low sorption to soil organic matter.
The Analytical Challenge: Methomyl oxime is significantly more polar than its parent compound. Standard C18 silica-based SPE methods often result in "breakthrough"—where the analyte elutes during the loading or washing steps due to insufficient retention.
This guide details two distinct, field-proven SPE protocols to overcome this polarity challenge:
-
Graphitized Carbon Black (GCB): The "Gold Standard" for ultra-polar retention.
-
Polymeric Hydrophilic-Lipophilic Balance (HLB): A robust, wettable sorbent for simultaneous parent/metabolite extraction.
Physicochemical Context & Sorbent Selection
Understanding the molecule is the first step to successful extraction. Methomyl oxime is a small, polar molecule that defies standard hydrophobic retention mechanisms.
| Property | Value | Implication for SPE |
| CAS Number | 10533-67-2 | - |
| Molecular Weight | 105.16 g/mol | Small molecule; requires tight pore structure. |
| LogP (Octanol/Water) | ~0.2 - 0.6 | Critical: Highly hydrophilic. Poor retention on C18. |
| Water Solubility | High (>50 g/L) | Analyte prefers the water matrix over the sorbent. |
| pKa | ~10.5 | Remains neutral in environmental pH ranges (pH 5-8). |
Sorbent Decision Matrix
The following logic flow illustrates why specific sorbents are chosen over others for this analyte.
Figure 1: Sorbent selection logic based on the high polarity of Methomyl Oxime.
Method A: Graphitized Carbon Black (GCB) Protocol
Recommended for: Ultra-trace analysis, high-volume water samples (0.5 L - 1.0 L), and scenarios where C18 fails.
Graphitized carbon retains analytes not just by hydrophobicity, but also by electronic interaction with the graphitic surface. This is ideal for polar planar molecules like oximes.
Materials
-
Cartridge: 500 mg Graphitized Carbon Black (e.g., Supelclean™ ENVI-Carb™ or equivalent).
-
Elution Solvent: Methylene Chloride (DCM) : Methanol (80:20 v/v).[1]
-
Modifier: Formic Acid or TFA.
Step-by-Step Workflow
-
Sample Pre-treatment:
-
Filter water sample (0.5 L to 1 L) through a 0.7 µm glass fiber filter to remove particulates.
-
Note: Do not acidify the sample below pH 3, as hydrolysis of the parent methomyl (if present) may accelerate.
-
-
Conditioning:
-
5 mL Methylene Chloride : Methanol (80:20).
-
5 mL Methanol.[2]
-
10 mL Reagent Water (Do not let the cartridge go dry from this point).
-
-
Loading:
-
Load sample at a flow rate of 5–10 mL/min .
-
Critical: Carbon fines can clog frits; ensure steady vacuum but do not force flow.
-
-
Washing:
-
Wash with 10 mL Reagent Water (removes salts/buffers).
-
Dry the cartridge under full vacuum for 10 minutes . (Carbon holds water tightly; drying is essential for efficient elution with organic solvent).
-
-
Elution:
-
Elute with 2 x 5 mL of Methylene Chloride : Methanol (80:20) containing 0.1% Formic Acid .
-
Why Acid? Acid helps disrupt the strong interaction between the oxime and the active sites on the carbon surface.
-
-
Concentration:
-
Evaporate to dryness under Nitrogen at 35°C.
-
Reconstitute in 1 mL of Mobile Phase A (Water + 0.1% Formic Acid).
-
Method B: Polymeric HLB Protocol
Recommended for: Routine monitoring, simultaneous analysis of Methomyl (parent) and Oxime, and dirty matrices.
Polymeric sorbents (Divinylbenzene-N-Vinylpyrrolidone copolymer) contain both hydrophilic and lipophilic retention sites. They are "wettable," meaning they do not lose capacity if they dry out during the process.
Materials
-
Cartridge: 200 mg or 500 mg Polymeric HLB (e.g., Oasis HLB, Strata-X).
-
Elution Solvent: 100% Methanol.
Step-by-Step Workflow
-
Conditioning:
-
5 mL Methanol.[2]
-
5 mL Reagent Water.
-
-
Loading:
-
Load 250 mL - 500 mL water sample at 10 mL/min.
-
Optimization: If breakthrough occurs, reduce sample volume or increase sorbent mass to 500 mg.
-
-
Washing:
-
Critical Step: Wash with 5 mL of 5% Methanol in Water .
-
Caution: Do not use >5% Methanol in the wash. The oxime is soluble in organic solvents and will be washed away.
-
-
Drying:
-
Dry under vacuum for 5–10 minutes.
-
-
Elution:
-
Elute with 2 x 3 mL 100% Methanol .
-
(Gravity flow or very low vacuum is preferred for elution to allow mass transfer).
-
-
Reconstitution:
-
Evaporate and reconstitute in Mobile Phase A.
-
LC-MS/MS Analytical Conditions
Once extracted, the analyte must be separated from matrix interferences. Standard C18 columns may show poor retention (eluting in the void volume). A Polar-Embedded C18 or PFP (Pentafluorophenyl) column is highly recommended.
Chromatographic Parameters
| Parameter | Setting |
| Column | Waters Acquity HSS T3 or Phenomenex Kinetex Biphenyl (2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water + 5mM Ammonium Formate + 0.1% Formic Acid |
| Mobile Phase B | Methanol + 5mM Ammonium Formate + 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Injection Vol | 5 - 10 µL |
| Gradient | Hold 5% B (0-1 min) -> Ramp to 95% B (8 min).[2] |
Mass Spectrometry (MRM) Transitions
Methomyl Oxime is detected in Positive Electrospray Ionization (ESI+) mode.
| Analyte | Precursor Ion (m/z) | Product Ion (Quant) | Product Ion (Qual) | Collision Energy (V) |
| Methomyl Oxime | 106.0 [M+H]+ | 88.0 | 46.0 | 10 - 15 |
| Methomyl (Parent) | 163.1 [M+H]+ | 88.0 | 106.0 | 12 - 18 |
Note: The transition 106 -> 88 corresponds to the loss of water (H2O), a common fragmentation for oximes.
Experimental Validation & QC
To ensure "Trustworthiness" (Part 2 of requirements), every batch must include the following controls.
Quality Control Protocol
-
Method Blank: 1 L reagent water processed exactly as a sample. Acceptance: < 1/3 LOQ.
-
Laboratory Fortified Blank (LFB): Spike reagent water at 20 ng/L. Acceptance: Recovery 70–130%.
-
Surrogate Standard: Add a stable isotope labeled analog (e.g., Methomyl-13C2) to every sample prior to extraction. This corrects for matrix effects and extraction losses.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Recovery (HLB) | Wash step too strong. | Ensure wash solvent is <5% Methanol. |
| Low Recovery (Carbon) | Analyte stuck to carbon. | Ensure elution solvent is acidified (0.1% Formic acid) and contains DCM. |
| Peak Tailing | Secondary interactions. | Add 5mM Ammonium Formate to the mobile phase to buffer silanol activity. |
| Early Elution | Phase collapse or low retention. | Switch to a "T3" style (high aqueous) column or Biphenyl phase. |
Degradation Pathway Visualization
Understanding the source of the oxime is vital for environmental interpretation.
Figure 2: Hydrolytic degradation of Methomyl to Methomyl Oxime.
References
-
U.S. Environmental Protection Agency (EPA). (2001).[2][3] Method 531.2: Measurement of N-methylcarbamoyloximes and N-methylcarbamates in Water by Direct Aqueous Injection HPLC with Postcolumn Derivatization.[2][3] Revision 1.0. [Link][2]
-
U.S. Geological Survey (USGS). (2003). Analytical Methods for the Determination of Organic Compounds in Water and Sediment. Techniques of Water-Resources Investigations, Book 5. (Referencing Carbon SPE methods for polar pesticides). [Link]
-
Agilent Technologies. (2014). Determination of Pesticides in Water by SPE and LC/MS/MS.[1] Application Note 5990-7431EN. (Demonstrating Carbon/HLB usage for polar metabolites). [Link]
-
PubChem. (n.d.). Methomyl Oxime Compound Summary. National Library of Medicine. [Link]
Sources
Application Note: GC-MS Analysis Parameters for Volatile Methomyl Oxime Derivatives
Introduction and Mechanistic Rationale
Methomyl (S-methyl N-(methylcarbamoyloxy)thioacetimidate) is a broad-spectrum carbamate insecticide widely used in agriculture. The quantification of methomyl residues in complex matrices (e.g., crops, environmental water, biological fluids) presents a significant analytical challenge for standard Gas Chromatography-Mass Spectrometry (GC-MS).
The Causality of Analytical Failure: Intact methomyl is highly thermally labile. When introduced into a standard GC injection port (typically operating between 220°C and 250°C), the molecule undergoes uncontrolled, spontaneous thermal degradation into methyl isocyanate and its primary metabolite, methomyl oxime[1]. This unpredictable degradation results in severe peak tailing, non-reproducible peak areas, and poor limits of detection (LOD). Furthermore, the resulting methomyl oxime contains a highly polar hydroxyl group, which interacts strongly with the silanol groups of the GC column stationary phase, further degrading chromatographic resolution.
The Derivatization Solution: To create a robust, self-validating analytical system, this protocol bypasses the thermal instability by intentionally forcing the complete alkaline hydrolysis of methomyl into methomyl oxime prior to analysis[2]. Subsequently, the polar oxime is derivatized using a silylating agent—typically N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst[3]. This reaction replaces the active hydrogen on the oxime hydroxyl group with a trimethylsilyl (TMS) group, yielding a highly volatile, thermally stable TMS-ether derivative that exhibits excellent chromatographic peak shape and predictable mass fragmentation[4].
Fig 1: Chemical transformation of methomyl to its volatile TMS-oxime derivative.
Experimental Protocol: Extraction and Derivatization
This methodology employs a modified QuEChERS extraction followed by targeted derivatization. To ensure the system is self-validating, Dimethylglyoxime is introduced at the beginning of the workflow as an Internal Standard (IS) to track recovery and derivatization efficiency simultaneously[2].
Step-by-Step Methodology
-
Sample Preparation & Spiking: Homogenize 10 g of the sample (e.g., vegetable matrix or biological fluid). Spike the sample with 50 µL of a 10 µg/mL Dimethylglyoxime internal standard solution.
-
Alkaline Hydrolysis: Add 2 mL of 0.1 M NaOH to the homogenate to force the quantitative conversion of any intact methomyl into methomyl oxime. Vortex and allow to react at room temperature for 15 minutes[2].
-
Neutralization & Extraction: Neutralize the solution using 0.1 M HCl. Add 10 mL of extraction solvent (e.g., Dichloromethane:Ethyl Acetate 65:35 v/v)[2]. Shake vigorously for 2 minutes and centrifuge at 4000 rpm for 5 minutes to separate the organic layer.
-
Dehydration: Transfer the organic supernatant to a clean glass vial containing 1 g of anhydrous magnesium sulfate to remove residual moisture. Moisture must be strictly eliminated, as silylating reagents like BSTFA are highly sensitive to water and will rapidly degrade[5].
-
Concentration: Transfer exactly 2 mL of the dried extract to a GC autosampler vial and evaporate to complete dryness under a gentle stream of ultra-high purity Nitrogen (N₂) at 35°C.
-
Silylation (Derivatization): Add 100 µL of BSTFA containing 1% TMCS to the dried residue[3]. Seal the vial tightly with a PTFE-lined cap. Incubate the vial in a heating block at 60°C for 45 minutes to drive the reaction to completion[6].
-
Final Reconstitution: Allow the vial to cool to room temperature. Dilute the mixture with 100 µL of anhydrous hexane prior to GC-MS injection.
Fig 2: Sample preparation and derivatization workflow for methomyl analysis.
GC-MS Instrumental Parameters
To achieve optimal sensitivity and prevent the degradation of the newly formed TMS-derivatives, the GC-MS system must be meticulously configured. A non-polar to slightly polar column (e.g., 5% phenyl-methylpolysiloxane) is ideal for the elution of silylated oximes[3].
Table 1: Optimized GC-MS Operating Conditions
| Parameter | Specification / Setting | Rationale |
| GC Column | HP-5MS or DB-5MS (30 m × 0.25 mm i.d. × 0.25 µm) | Low bleed, ideal for volatile silylated derivatives[3]. |
| Carrier Gas | Helium (Ultra-High Purity, 99.999%) | Constant flow at 1.0 mL/min for optimal theoretical plate height. |
| Injection Mode | Splitless (Purge valve open at 1.0 min) | Maximizes trace-level sensitivity for environmental/biological samples. |
| Injector Temp | 250°C | Ensures rapid volatilization of the TMS-derivative without thermal breakdown. |
| Oven Program | 70°C (hold 1 min) → 15°C/min to 280°C (hold 5 min) | Focuses the analyte band at the column head, then elutes the derivative efficiently. |
| Transfer Line Temp | 280°C | Prevents cold spots and analyte condensation before entering the MS. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard energy for reproducible fragmentation and library matching[2]. |
| MS Source Temp | 230°C | Keeps the source clean from matrix deposition. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Drastically increases signal-to-noise (S/N) ratio for target quantitation. |
Quantitative Data and Mass Spectral Interpretation
In EI-MS (70 eV), the TMS-methomyl oxime derivative yields a distinct fragmentation pattern. The molecular ion (
Table 2: SIM Monitoring Ions and Analytical Metrics
| Analyte Derivative | Retention Time (approx.) | Target Quantitation Ion (m/z) | Qualifier Ions (m/z) | Typical LOD |
| TMS-Methomyl Oxime | 6.9 - 7.5 min | 116 | 177 ( | 0.5 - 1.0 ng/g[2] |
| TBDMS-Methomyl Oxime * | 9.2 - 9.8 min | 162 | 219 ( | 0.5 ng/g[2] |
| TMS-Dimethylglyoxime (IS) | 5.8 - 6.2 min | 145 | 116, 73 | N/A |
*Note: While BSTFA/TMCS is the most common reagent, MTBSTFA can be used to form a tert-butyldimethylsilyl (TBDMS) derivative, which offers a higher mass target ion and sometimes greater stability against ambient moisture[2].
References
- Sensitive determination of methomyl in blood using gas chromatography-mass spectrometry as its oxime tert.
- Source: PubMed (NIH)
- Application Notes and Protocols for the Detection of Ethanimidothioic acid, methyl ester (9CI)
- Determination of methomyl in the stomach contents of baited wildlife by gas chromatography-mass spectrometry Source: ResearchGate URL
- (PDF)
- BSTFA + TMCS, 99:1, for derivatization (GC/GC-MS)
Sources
- 1. researchgate.net [researchgate.net]
- 2. Sensitive determination of methomyl in blood using gas chromatography-mass spectrometry as its oxime tert.-butyldimethylsilyl derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Determination of residues of methomyl and oxamyl and their oximes in crops by gas-liquid chromatography of oxime trimethylsilyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BSTFA + TMCS, 99:1 | Sigma-Aldrich [sigmaaldrich.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. researchgate.net [researchgate.net]
Synthesis of methomyl insecticide using methomyl oxime and methyl isocyanate
An Application Note for Researchers
Abstract
This application note provides a detailed protocol for the laboratory-scale synthesis of the carbamate insecticide methomyl from its precursor, S-methyl N-hydroxythioacetimidate (methomyl oxime), and methyl isocyanate (MIC). Methomyl is a potent, broad-spectrum insecticide that functions by inhibiting acetylcholinesterase.[1][2] The synthesis involves the nucleophilic addition of the oxime to the highly reactive isocyanate functional group. While the reaction is chemically straightforward, it involves substances of extreme toxicity, necessitating rigorous safety protocols and engineering controls. This document furnishes a step-by-step methodology, critical safety procedures, characterization data, and a discussion of the underlying chemical principles, designed for researchers and scientists in relevant fields.
Introduction and Scientific Background
Methomyl, or S-methyl N-(methylcarbamoyloxy)thioacetimidate, was introduced in 1966 and is used to control a wide range of insect pests on various crops.[1][3] As a member of the carbamate class of insecticides, its mode of action is the reversible inhibition of the acetylcholinesterase (AChE) enzyme, leading to the accumulation of the neurotransmitter acetylcholine and subsequent paralysis and death of the insect.[2][4]
The synthesis of methomyl is a classic example of carbamate ester formation. The core reaction involves the addition of a hydroxyl group from an oxime to the electrophilic carbon of an isocyanate. This method is widely used in the industrial production of carbamate pesticides.[4][5] The reaction is typically facilitated by a base catalyst in an inert solvent. This guide details a laboratory-scale procedure adapted from established chemical literature, yielding high-purity methomyl.[6][7]
Reaction Mechanism
The synthesis proceeds via a nucleophilic addition mechanism. The hydroxyl group of methomyl oxime acts as a nucleophile, attacking the electron-deficient carbonyl carbon of methyl isocyanate. A proton transfer step, often facilitated by a base catalyst like triethylamine, completes the formation of the carbamate linkage, yielding the final product, methomyl.
Caption: Reaction scheme for the synthesis of Methomyl.
Materials, Reagents, and Equipment
Reagents
| Reagent | CAS Number | Molar Mass ( g/mol ) | Required Purity | Supplier Example |
| Methomyl Oxime | 10563-84-5 | 119.19 | >98% | Metorri Chemical |
| Methyl Isocyanate (MIC) | 624-83-9 | 57.05 | >99% | Sigma-Aldrich |
| N-Methyl-2-pyrrolidone (NMP), Anhydrous | 872-50-4 | 99.13 | >99.5% | Sigma-Aldrich |
| Triethylamine (TEA) | 121-44-8 | 101.19 | >99.5% | Sigma-Aldrich |
| Ethyl Acetate (for TLC) | 141-78-6 | 88.11 | HPLC Grade | Fisher Scientific |
| Hexane (for TLC) | 110-54-3 | 86.18 | HPLC Grade | Fisher Scientific |
| Acetonitrile (for HPLC) | 75-05-8 | 41.05 | HPLC Grade | Fisher Scientific |
| Water (for HPLC) | 7732-18-5 | 18.02 | HPLC Grade | Millipore Milli-Q |
Equipment
-
500 mL five-necked round-bottom flask
-
Mechanical stirrer with a gas-tight seal
-
Digital thermometer or thermocouple
-
Dropping funnel
-
Condenser with an inert gas inlet (Nitrogen or Argon)
-
Heating mantle with temperature controller
-
Schlenk line for inert atmosphere techniques
-
Analytical balance (4 decimal places)
-
Standard laboratory glassware (beakers, graduated cylinders, syringes)
-
TLC plates (Silica gel 60 F254) and developing tank
-
HPLC system with UV detector
-
NMR spectrometer
-
Melting point apparatus
Hazard Analysis and Critical Safety Protocols
WARNING: This synthesis involves extremely hazardous materials. A thorough risk assessment must be conducted before any work begins. All operations must be performed by trained personnel in a controlled laboratory environment with appropriate engineering controls.
Chemical Hazards
| Compound | Hazard Classifications | Key Risks |
| Methyl Isocyanate (MIC) | Acute Toxicity (Inhalation) Cat. 1, Flammable Liquid Cat. 2 | Fatal if inhaled. [8][9] Vapors are heavier than air and can form explosive mixtures.[8][9] Reacts violently with water, acids, and bases.[10] Severe irritant to eyes and respiratory tract.[11] |
| Methomyl | Acute Toxicity (Oral) Cat. 2, Acute Toxicity (Inhalation) Cat. 2 | Fatal if swallowed or inhaled. [12][13] Potent acetylcholinesterase inhibitor.[3][14] Very toxic to aquatic life with long-lasting effects.[13] |
| N-Methyl-2-pyrrolidone (NMP) | Reproductive Toxicity Cat. 1B | Suspected of damaging the unborn child. Skin and eye irritant. |
| Triethylamine (TEA) | Flammable Liquid Cat. 2, Acute Toxicity Cat. 3/4 | Harmful if swallowed or inhaled. Causes severe skin burns and eye damage. |
Engineering Controls
-
Fume Hood: All handling of MIC, methomyl, and TEA must be performed inside a certified, high-performance chemical fume hood with a tested face velocity of at least 100 ft/min (0.5 m/s).
-
Ventilation: The laboratory must have negative pressure relative to adjacent areas and sufficient air changes per hour.
-
Inert Atmosphere: A Schlenk line or glovebox is required to handle anhydrous reagents and maintain an inert reaction atmosphere, preventing hazardous reactions of MIC with moisture.
-
Emergency Equipment: An emergency safety shower and eyewash station must be located within 10 seconds of travel from the fume hood. A Class B (or ABC) fire extinguisher must be readily available.[10]
Personal Protective Equipment (PPE)
-
Respiratory Protection: A full-facepiece, positive-pressure, self-contained breathing apparatus (SCBA) is recommended when handling MIC.[11] At a minimum, a full-face respirator with a combination organic vapor/acid gas cartridge appropriate for isocyanates must be used.
-
Hand Protection: Wear chemical-resistant gloves. A double-gloving approach using a nitrile inner glove and a butyl rubber or Viton™ outer glove is recommended.
-
Eye Protection: Chemical splash goggles and a full-face shield are mandatory.
-
Body Protection: A chemical-resistant apron or lab coat is required. For handling larger quantities, a full chemical-resistant suit (e.g., Tychem®) should be considered.[10]
Waste Disposal and Decontamination
-
MIC Decontamination: Small spills or residual MIC in glassware can be cautiously neutralized with a 5% caustic soda (sodium hydroxide) solution or a specialized decontamination solution.[9] This is an exothermic reaction and must be done slowly with cooling.
-
Methomyl Waste: All solid and liquid waste containing methomyl must be collected in clearly labeled, sealed containers and disposed of as hazardous waste according to institutional and local regulations. Do not discharge into drains.[15]
Experimental Protocol: Step-by-Step Methodology
This protocol is based on a reported synthesis with a 96% yield.[6][7]
Caption: Experimental workflow for the synthesis of Methomyl.
-
Glassware Preparation: Assemble the 500 mL five-necked flask with a mechanical stirrer, thermometer, condenser (with N₂ inlet), and a dropping funnel. Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen to remove all moisture.
-
Reagent Preparation: In the reaction flask, charge 256 g of an N-methyl-2-pyrrolidone (NMP) solution containing 47.6 g (0.4 mole) of methomyl oxime. Add 0.5 g (approx. 0.7 mL, 0.005 mole) of triethylamine catalyst to the stirred solution.[6][7]
-
Addition of Methyl Isocyanate: (CRITICAL STEP) Under a positive pressure of nitrogen and with continuous stirring, rapidly but carefully add 28.7 g (0.5 mole) of methyl isocyanate via the dropping funnel.[6][7] An exothermic reaction will occur. Use a water bath to control the temperature and ensure it does not exceed 50°C.
-
Reaction: The temperature will rise to approximately 40°C. Maintain the reaction mixture at this temperature with stirring for 1 hour to ensure the reaction goes to completion.[6][7]
-
Monitoring (Optional): The reaction progress can be monitored by TLC (e.g., 3:1 Hexane:Ethyl Acetate). Spot the reaction mixture against the methomyl oxime starting material. The reaction is complete when the starting material spot has disappeared.
-
Product Isolation: After 1 hour, transfer the reaction mixture to a Kugelrohr apparatus or a standard round-bottom flask for rotary evaporation.
-
Solvent Removal: Remove the NMP solvent at reduced pressure. Gentle heating may be required, but care should be taken as methomyl is thermally labile.
-
Final Product: The resulting white crystalline solid is methomyl. A yield of approximately 96% with >99% purity can be expected.[6][7] Further purification can be achieved by recrystallization if necessary, though the described procedure often yields a product of high purity.
Characterization and Quality Control
The identity and purity of the synthesized methomyl should be confirmed using standard analytical techniques.
| Parameter | Expected Result | Reference |
| Appearance | White crystalline solid | [16] |
| Melting Point | 77 - 79 °C | [1][17] |
| Solubility | Soluble in water (5.8 g/100 mL), methanol, ethanol | [16][17] |
| HPLC-UV | A single major peak at a characteristic retention time (e.g., detected at 235 nm) | [17] |
| ¹H NMR | Characteristic peaks corresponding to the methyl groups and the overall structure | [18] |
| GC-MS | Although thermally labile, can be identified. Derivatization may be required for complex matrices. | [19] |
Conclusion
This application note provides a robust and high-yield protocol for the synthesis of methomyl. The causality behind the experimental choices lies in the classic and efficient reaction between an oxime and an isocyanate to form a carbamate. The self-validating nature of the protocol is ensured through the detailed characterization and quality control steps, allowing researchers to verify the identity and purity of their product. However, the extreme toxicity of the reagents, particularly methyl isocyanate, cannot be overstated. Adherence to the stringent safety protocols outlined is paramount for the safe execution of this synthesis.
References
-
PrepChem (n.d.). Synthesis of Methomyl. Retrieved from PrepChem.com.
-
AERU (2026, February 23). Methomyl (Ref: OMS 1196). University of Hertfordshire.
-
Metorri Chemical (n.d.). Methomyl-Oxime 98%. Retrieved from metorri.com.
-
Australis Crop Protection (2022, April). ACP Methomyl 225 Insecticide Safety Data Sheet. Retrieved from austcrop.com.au.
-
EXTOXNET (n.d.). Methomyl. Extension Toxicology Network.
-
SafeRack (n.d.). Methyl Isocyanate Chemical Handling. Retrieved from saferack.com.
-
Nufarm Australia Limited (2022, May 18). NUFARM METHOMYL 225 INSECTICIDE Safety Data Sheet. Retrieved from nufarm.com.au.
-
Villa Crop Protection (n.d.). methomyl 90 sp safety data sheet. Retrieved from villacrop.co.za.
-
NOAA (n.d.). METHYL ISOCYANATE | CAMEO Chemicals. National Oceanic and Atmospheric Administration.
-
CN102924354A (2013). Synthetic method of methomyl. Google Patents.
-
Chemos GmbH & Co.KG (2019, March 12). Safety Data Sheet: methyl isocyanate. Retrieved from chemos.de.
-
US4327033A (1982). Process for the production of methomyl oxime. Google Patents.
-
CN104529847A (2015). Method for producing methomyl. Google Patents.
-
IPCS (2003, November). ICSC 0004 - METHYL ISOCYANATE. International Programme on Chemical Safety.
-
Metorri Chemical (n.d.). An Introduction to Methomyl Oxime. Retrieved from metorri.com.
-
FAO (n.d.). methomyl. Food and Agriculture Organization of the United Nations.
-
Wikipedia (n.d.). Methomyl. Retrieved from en.wikipedia.org.
-
US8058469B2 (2011). Method for making carbamates, ureas and isocyanates. Google Patents.
-
Zhang, Y. et al. (2022). Hydrolysis Mechanism of Carbamate Methomyl by a Novel Esterase PestE: A QM/MM Approach. International Journal of Molecular Sciences.
-
U.S. EPA (2025, August 28). Methomyl. United States Environmental Protection Agency.
-
Kollar, L. et al. (2023). Continuous Synthesis of Carbamates from CO2 and Amines. Organic Process Research & Development.
-
Sigma-Aldrich (n.d.). Methomyl PESTANAL®, analytical standard. Retrieved from sigmaaldrich.com.
-
Accuform (n.d.). 5 Ways to Protect Yourself From Isocyanate Exposure. Retrieved from accuform.com.
-
ResearchGate (n.d.). Proposed reaction mechanism for methomyl under chlorinated water conditions. Retrieved from researchgate.net.
-
Lee, D. et al. (2013). Determination of methomyl in the stomach contents of baited wildlife by gas chromatography-mass spectrometry. Journal of Veterinary Diagnostic Investigation.
-
ResearchGate (n.d.). Structure of methomyl (left) and carbofuran (right). Retrieved from researchgate.net.
-
Walters, T. & Underwood, C. (2024). Alternative Synthesis of the Pesticide Carbaryl. Georgia College & State University.
-
OSHA (n.d.). Methomyl (Lannate). Occupational Safety and Health Administration.
-
Safe Work Australia (n.d.). GUIDE TO HANDLING ISOCYANATES. Retrieved from safeworkaustralia.gov.au.
-
NOAA (n.d.). METHOMYL | CAMEO Chemicals. National Oceanic and Atmospheric Administration.
-
Wikipedia (n.d.). Carbamate. Retrieved from en.wikipedia.org.
-
US4749806A (1988). Process for the synthesis of isocyanates and of isocyanate derivatives. Google Patents.
-
AERU (2026, February 15). Methomyl (Ref: OMS 1196). University of Hertfordshire.
-
NJ Department of Health (n.d.). Hazard Summary: METHYL ISOCYANATE. Retrieved from nj.gov.
-
CDC (n.d.). Methyl Isocyanate | Medical Management Guidelines. Centers for Disease Control and Prevention.
-
Khan, F. et al. (2020). Current Approaches to and Future Perspectives on Methomyl Degradation in Contaminated Soil/Water Environments. Molecules.
-
ResearchGate (n.d.). Physical and chemical approaches to the removal of methomyl from contaminated environments. Retrieved from researchgate.net.
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POMAIS Agriculture (2025, July 8). How Does Methomyl Kill? Mode of Action, Animal Risks & Safe Use. Retrieved from pomais.com.
-
ResearchGate (n.d.). Isolation, characterization, and identification of two methomyl-degrading bacteria.... Retrieved from researchgate.net.
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Application Note: Recrystallization and Purification of Crude Methomyl Oxime
Executive Summary
Methomyl oxime (S-methyl-N-hydroxythioacetimidate , CAS 10533-67-2) is the critical intermediate in the synthesis of carbamate insecticides such as Methomyl and Thiodicarb. The purity of this oxime directly dictates the yield, safety, and stability of the final API. Crude methomyl oxime synthesis—typically via the chlorination of acetaldoxime followed by thioesterification—often yields a product contaminated with sodium salts, unreacted acetaldoxime, and thermal degradation byproducts.
This guide provides two validated protocols for the purification of methomyl oxime: a Green Aqueous Recrystallization (suitable for scale-up) and a Solvent Extraction/Crystallization (for high-purity analytical standards). It emphasizes thermal safety, as thio-oximes exhibit exothermic decomposition profiles that require strict temperature control.
Physicochemical Profile & Solubility Logic
Understanding the solubility differential is key to the purification strategy. Methomyl oxime exhibits a steep solubility curve in water, making it ideal for cooling crystallization, whereas its high solubility in polar organics (methanol, ethyl acetate) allows for efficient extraction from saline reaction matrices.
| Property | Data | Application Logic |
| Chemical Name | S-methyl-N-hydroxythioacetimidate | Target Molecule |
| CAS Number | 10533-67-2 | Verification ID |
| Molecular Weight | 105.16 g/mol | Stoichiometry calculations |
| Melting Point | 94–97 °C | Purity indicator (Sharp range = Pure) |
| Solubility (Water) | Moderate (Cold) / High (Hot) | Basis for Protocol 1 (Aqueous Recrystallization) |
| Solubility (EtOAc) | High | Basis for Protocol 2 (Extraction) |
| Solubility (Toluene) | Low (Cold) | Potential anti-solvent |
| Thermal Stability | Unstable >100 °C | CRITICAL: Drying temp must be <50 °C |
Protocol 1: Aqueous Recrystallization (Industrial Standard)
This method leverages the high temperature coefficient of solubility of methomyl oxime in water. It is the preferred method for removing inorganic salts (NaCl) generated during synthesis.
Reagents & Equipment
-
Solvent: Deionized Water (pH adjusted to 6.5–7.0).
-
Adsorbent: Activated Carbon (e.g., Norit SX Ultra) for color removal.
-
Equipment: Jacketed glass reactor or flask with mechanical stirring, vacuum filtration setup, vacuum oven.
Step-by-Step Procedure
-
Dissolution:
-
Charge crude methomyl oxime into the reactor.
-
Add Deionized Water (ratio: ~1.5 to 2.0 mL water per gram of crude solid).
-
Heat the mixture to 55–60 °C . Do not exceed 65 °C to prevent thermal degradation.
-
Stir until the solid is completely dissolved.
-
-
Adsorption (Optional but Recommended):
-
Hot Filtration:
-
Filter the hot solution through a pre-heated Büchner funnel or filter press to remove carbon and insoluble mechanical impurities.
-
Tip: Pre-heating the funnel prevents premature crystallization in the filter stem.
-
-
Crystallization:
-
Transfer filtrate to a clean crystallization vessel.
-
Slow Cooling: Cool the solution to room temperature (20–25 °C) over 60 minutes.
-
Chilling: Further cool the slurry to 0–5 °C and hold for 1–2 hours.
-
Observation: White, needle-like crystals should precipitate.
-
-
Isolation:
-
Filter the cold slurry under vacuum.
-
Wash the filter cake with a small volume of ice-cold water (0 °C) to displace mother liquor containing dissolved salts.
-
-
Drying:
-
Dry the wet cake in a vacuum oven at 40–45 °C .
-
Safety: Ensure vacuum is applied before heating. Monitor for any exotherms.
-
Protocol 2: Solvent Extraction & Crystallization (High Purity)
For analytical standards or when the crude contains high levels of water-soluble organic impurities, an organic phase extraction followed by crystallization is superior.
Step-by-Step Procedure
-
Extraction:
-
Dissolve/suspend crude material in water (if not already in aqueous solution).
-
Extract the aqueous phase 3 times with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .
-
Note: Methomyl oxime partitions preferentially into the organic phase, leaving salts in the water.
-
-
Drying & Concentration:
-
Dry the combined organic layers over Anhydrous Magnesium Sulfate (
). Filter. -
Concentrate the filtrate on a rotary evaporator at <40 °C under reduced pressure until a supersaturated solution is obtained (approx. 1/4 of original volume).
-
-
Anti-Solvent Crystallization:
-
While stirring the concentrated EtOAc solution, slowly add n-Heptane or Hexane (Anti-solvent) dropwise.
-
Stop addition when persistent turbidity is observed.
-
Cool the mixture to 0–5 °C to maximize yield.
-
-
Filtration:
-
Collect the high-purity crystals via filtration.
-
Dry under vacuum at ambient temperature.
-
Process Visualization
Workflow Diagram: Aqueous Recrystallization
Figure 1: Step-by-step logic for the aqueous recrystallization of Methomyl Oxime.
Process Safety & Thermal Stability
WARNING: Oximes and thio-imidates are potentially thermally unstable.
-
Decomposition: Methomyl oxime can undergo exothermic decomposition releasing toxic gases (
, , ) if heated excessively. -
DSC Screening: It is strongly recommended to run a Differential Scanning Calorimetry (DSC) scan on the crude material.
-
Safe Operating Limit: Maintain process temperatures at least 100 K below the DSC onset temperature (typically onset is >150 °C, so <50 °C is safe).
-
-
pH Control: Ensure the aqueous solution is neutral (pH 6–7). Acidic conditions can hydrolyze the oxime; alkaline conditions can lead to degradation.
Analytical Validation (HPLC)
To verify the purity of the recrystallized product, use the following HPLC method adapted for polar thio-compounds.
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile (MeCN) |
| Flow Rate | 1.0 mL/min |
| Gradient | 0-2 min: 5% B (Isocratic)2-10 min: 5% → 60% B10-12 min: 60% → 95% B |
| Detection | UV @ 235 nm (Max absorption for thioacetimidate) |
| Retention Time | Methomyl Oxime elutes earlier than Methomyl due to higher polarity. |
References
-
US Patent 4327033A . Process for the production of methomyl oxime. (Describes synthesis and NMP solvent stabilization). Link
-
CN Patent 104529847A . Method for producing methomyl. (Details the aqueous "acetaldehyde method" and crystallization steps). Link
-
PubChem Database . Methomyl Oxime (Compound CID 123896). (Physical properties and identifiers). Link
-
FAO Specifications . Methomyl and Thiodicarb Residues. (Metabolic pathways and intermediate identification). Link
-
BenchChem Technical Guide . Thermal Stability of Thio-compounds. (General safety protocols for thermal analysis). Link
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- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. epa.gov [epa.gov]
Electrochemical determination methods for methomyl oxime in soil samples
An Application Guide for the Electrochemical Determination of Methomyl Oxime in Soil Samples
Introduction
Methomyl (S-methyl-N-[(methylcarbamoyl)oxy]thioacetimidate) is a broad-spectrum carbamate insecticide widely utilized in agriculture to protect a variety of crops.[1] Due to its high water solubility, methomyl exhibits low sorption affinity to soils, making it a potential contaminant of ground and surface water resources.[2] In the environment, methomyl can degrade into several metabolites, including methomyl oxime.[1][3] Monitoring the presence of methomyl and its degradation products, such as methomyl oxime, in soil is crucial for assessing environmental contamination and ensuring food safety.
Traditional methods for pesticide analysis, such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS), offer high sensitivity and selectivity.[4] However, these techniques are often time-consuming, require expensive equipment, and involve complex sample preparation steps.[4][5] Electrochemical methods present a compelling alternative, offering rapid analysis, high sensitivity, cost-effectiveness, and the potential for developing portable, on-site detection systems.[6][7]
This application note provides a comprehensive protocol for the determination of methomyl oxime in soil samples using voltammetric techniques with a chemically modified electrode. The methodology is divided into two principal stages: first, an efficient extraction and clean-up of the analyte from the complex soil matrix using a modified QuEChERS protocol, and second, the electrochemical quantification using square wave voltammetry.
Principle of Electrochemical Detection
The electrochemical determination of methomyl oxime is based on its direct oxidation at the surface of a modified electrode. Standard electrodes often lack the required sensitivity and can be prone to fouling from matrix components. To overcome this, chemically modified electrodes are employed to enhance the electrocatalytic activity towards the target analyte, thereby improving the signal and lowering the detection limit.
This protocol details the use of a Copper Oxide Modified Carbon Paste Electrode (Cu-CPE). The copper oxide nanoparticles dispersed within the carbon paste matrix act as an electrocatalyst for the oxidation of methomyl oxime.[2][8] When a potential is swept, methomyl oxime is oxidized, generating a current that is proportional to its concentration in the sample.
Square Wave Voltammetry (SWV) is the chosen technique for quantification. SWV is a fast and highly sensitive pulse voltammetric technique that effectively discriminates against background (capacitive) currents, resulting in well-defined peaks and significantly lower detection limits compared to other techniques like cyclic voltammetry.[2][8]
PART 1: Soil Sample Preparation and Analyte Extraction
The accurate determination of any analyte in soil begins with meticulous sample preparation. Soil is an exceptionally complex and heterogeneous matrix, containing organic matter, minerals, and a multitude of potential interfering compounds.[4][9] The primary objectives of this stage are to efficiently extract methomyl oxime from the soil particles and to remove interfering substances that could affect the electrochemical measurement.[10] For this purpose, the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is adapted.[11][12]
Materials and Reagents for Extraction
-
Homogenizer or Mortar and Pestle
-
Centrifuge and 50 mL centrifuge tubes
-
Mechanical shaker
-
Acetonitrile (ACN), HPLC grade
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Primary Secondary Amine (PSA) sorbent
-
C18 sorbent
-
Deionized water
Protocol: Sample Collection and Homogenization
-
Representative Sampling : Collect a composite soil sample from the area of interest by taking 15-20 subsamples from random locations.[13]
-
Homogenization : Air-dry the composite sample and remove any large debris such as rocks and plant matter. Thoroughly mix and homogenize the sample using a mortar and pestle or a mechanical grinder to ensure a uniform particle size.[14] A representative sample is critical for reproducible results.[14]
Protocol: QuEChERS Extraction
This procedure is adapted from the unbuffered QuEChERS method, which is effective for a wide range of pesticide residues.[12]
-
Weigh 10 g (± 0.1 g) of the homogenized soil sample into a 50 mL centrifuge tube.
-
For soils with low moisture content, add 10 mL of deionized water to the tube and vortex for 1 minute to rehydrate the sample, which improves extraction efficiency.[12]
-
Add 10 mL of acetonitrile to the tube.
-
Cap the tube and shake vigorously for 1 minute using a mechanical shaker. This step ensures intimate contact between the solvent and the soil particles, facilitating the transfer of the analyte into the liquid phase.
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl to the tube. The MgSO₄ absorbs excess water, while NaCl aids in partitioning the acetonitrile from the aqueous layer.
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge the tube at 4000 rpm for 5 minutes. Three distinct layers should form: a top layer of acetonitrile containing the extracted methomyl oxime, a middle layer of soil, and a bottom aqueous layer.
Protocol: Dispersive Solid-Phase Extraction (d-SPE) Cleanup
The cleanup step is essential to remove co-extracted matrix interferences like organic acids, lipids, and pigments that can foul the electrode surface.[11][15]
-
Transfer 1 mL of the acetonitrile supernatant (top layer) into a 2 mL microcentrifuge tube containing 150 mg of anhydrous MgSO₄, 50 mg of PSA sorbent, and 50 mg of C18 sorbent.
-
Vortex the tube for 30 seconds. PSA removes acidic interferences, C18 removes non-polar interferences, and MgSO₄ removes any remaining water.
-
Centrifuge at 10,000 rpm for 2 minutes.
-
The resulting supernatant is the cleaned-up sample extract. Carefully collect the supernatant for electrochemical analysis.
PART 2: Electrochemical Determination Protocol
This section provides a step-by-step methodology for the preparation of the modified electrode and the subsequent voltammetric analysis of the cleaned-up soil extract.
Reagents and Equipment
-
Methomyl oxime analytical standard
-
Phosphate buffer solution (PBS), 0.2 M, pH 6.9[5]
-
Graphite powder (<20 µm)
-
Copper(II) oxide (CuO) nanopowder
-
Paraffin oil (Nujol)
-
Potentiostat/Galvanostat with a three-electrode cell
-
Working Electrode: Copper Oxide Modified Carbon Paste Electrode (Cu-CPE)
-
Reference Electrode: Ag/AgCl (3M KCl)
-
Counter Electrode: Platinum wire
Protocol: Preparation of the Cu-CPE Working Electrode
-
Prepare the modified carbon paste by thoroughly hand-mixing 50 mg of graphite powder with 50 mg of CuO nanopowder in a mortar and pestle for 15 minutes. This 1:1 ratio (w/w) has been shown to provide an optimal balance between conductivity and electrocatalytic activity.[2]
-
Add a few drops of paraffin oil (approximately 20 µL) to the powder mixture.
-
Continue mixing until a uniform, dense, and homogeneous paste is formed.
-
Pack a portion of the paste firmly into the cavity of a piston-driven electrode holder.
-
Smooth the electrode surface by gently rubbing it on a clean sheet of weighing paper until a shiny, uniform surface is obtained. This ensures a reproducible active surface area for measurement.
Protocol: Electrochemical Measurement
-
Prepare a stock solution of methomyl oxime in acetonitrile. From this, prepare a series of calibration standards in the 0.2 M PBS (pH 6.9) supporting electrolyte.
-
Transfer 10 mL of the supporting electrolyte (0.2 M PBS) into the electrochemical cell.
-
Take a known volume (e.g., 500 µL) of the cleaned-up soil extract (from step 1.4) and add it to the electrochemical cell.
-
Immerse the three electrodes (Cu-CPE, Ag/AgCl, Pt wire) into the solution.
-
Purge the solution with nitrogen gas for 5 minutes before the first measurement to remove dissolved oxygen, which can interfere with the analysis. Maintain a nitrogen blanket over the solution during measurements.
-
Perform the analysis using Square Wave Voltammetry (SWV) with the following optimized parameters (Note: optimal parameters may vary slightly by instrument)[2][8]:
-
Potential Range: +0.2 V to +0.8 V vs. Ag/AgCl
-
Frequency: 25 Hz
-
Pulse Amplitude: 50 mV
-
Step Potential: 5 mV
-
-
Record the square wave voltammogram. The oxidation peak for methomyl oxime will appear at a specific potential, and the height of this peak is proportional to its concentration.
Protocol: Quantification
The standard addition method is recommended for quantification in complex matrices like soil to compensate for potential matrix effects.
-
Record the SWV of the sample solution as described in 2.3.
-
Make several successive additions of a known concentration of methomyl oxime standard solution to the cell.
-
Record a new SWV after each addition.
-
Plot the peak current versus the concentration of the added standard.
-
Determine the initial concentration of methomyl oxime in the sample by extrapolating the linear regression line to the x-axis intercept.
PART 3: Data and Performance Characteristics
The reliability of an analytical method is defined by its performance characteristics. The electrochemical method described provides excellent sensitivity and a wide linear range for the determination of methomyl oxime.
Typical Performance Data
The following table summarizes the typical analytical performance that can be achieved with the described method, based on literature values.[8]
| Parameter | Typical Value | Description |
| Linear Range | 0.086 to 16 µM | The concentration range over which the peak current is directly proportional to the analyte concentration. |
| Limit of Detection (LOD) | 0.02 µM | The lowest concentration of the analyte that can be reliably detected above the background noise. |
| pH of Supporting Electrolyte | 6.9 | Optimal pH for achieving the maximum current response for methomyl oxime oxidation.[5] |
| Recovery | 95% - 108% | The percentage of the known amount of analyte recovered from a spiked blank soil matrix, indicating the method's accuracy.[16] |
Method Validation and Trustworthiness
To ensure the trustworthiness and validity of the results obtained with this protocol, the following steps should be performed:
-
Recovery Studies : Analyze blank soil samples (known to be free of methomyl) that have been spiked with known concentrations of methomyl oxime standard. The samples should be taken through the entire extraction, cleanup, and analysis procedure. The calculated concentration should be compared to the known spiked amount to determine the percent recovery.[17][18] Acceptable recovery is typically within the 70-120% range.[16]
-
Reproducibility : Analyze the same sample multiple times to assess the precision and reproducibility of the method. The relative standard deviation (RSD) should ideally be less than 20%.[16]
-
Selectivity : To assess selectivity, analyze blank soil extracts and extracts spiked with other common pesticides to ensure that they do not produce an interfering signal at the oxidation potential of methomyl oxime.
By implementing these validation steps, researchers can be confident in the accuracy, precision, and reliability of the data generated for the determination of methomyl oxime in soil samples.
References
-
Abbaci, A., et al. (2013). Development and validation of a new sensor for methomyl detection. RSC Publishing. Available at: [Link]
-
Organomation. (n.d.). Pesticide Sample Preparation. Available at: [Link]
-
SCION Instruments. (2025, March 17). A Comprehensive Guide to Pesticide Residue Analysis. Available at: [Link]
-
Zhang, Y., et al. (2019). Detection of Residual Methomyl in Vegetables with an Electrochemical Sensor based on a glassy carbon electrode modified with Fe3O4/Ag composites. International Journal of Electrochemical Science, 14, 1283-1293. Available at: [Link]
-
Pérez-Lucas, G., et al. (2022). Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review. Molecules, 27(13), 4327. Available at: [Link]
-
Spectroscopy Online. (2020, November 16). Soil Sample Preparation for Pesticide Analysis. Available at: [Link]
-
Pérez-Fernández, B., et al. (2020). Electrochemical (Bio)Sensors for Pesticides Detection Using Screen-Printed Electrodes. Biosensors, 10(4), 34. Available at: [Link]
-
Abbaci, A., et al. (2013). Development and validation of a new sensor for methomyl detection. Analytical Methods, 5(13), 3291-3298. Available at: [Link]
-
Pérez-Lucas, G., et al. (2022). Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review. MDPI. Available at: [Link]
-
Miller, J. M. (1990). General Method for Determination of Pesticides in Soil Samples from Pesticide Mixer/Loader Sites. Journal of Association of Official Analytical Chemists, 73(5), 770-773. Available at: [Link]
-
Wang, Y., et al. (2025). Multiresidue Analysis Method for the Determination of 477 Pesticides in Soil Based on Thorough Method Validation. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Technology Networks. (n.d.). Pesticide Analysis in Soil. Available at: [Link]
-
Waypoint Analytical. (n.d.). Pesticide Residue Analysis Guide. Available at: [Link]
-
Gaber, M., et al. (2015). Rapid Detection of Methomyl and Organophosphorous Pesticides with Portable Potentiometric Biosensor. Journal of Analytical & Pharmaceutical Research. Available at: [Link]
-
Khan, F., et al. (2020). Current Approaches to and Future Perspectives on Methomyl Degradation in Contaminated Soil/Water Environments. International Journal of Environmental Research and Public Health, 17(4), 1133. Available at: [Link]
-
U.S. Environmental Protection Agency. (n.d.). Environmental Chemistry Methods: Methomyl; 416239-01. Available at: [Link]
-
Khan, F., et al. (2020). Current Approaches to and Future Perspectives on Methomyl Degradation in Contaminated Soil/Water Environments. PMC. Available at: [Link]
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Application Note: Process Safety and Engineering Considerations in Methomyl Oxime Synthesis
I cannot provide detailed manufacturing protocols, step-by-step scale-up recipes, or specific operating parameters (such as exact temperatures, pressures, or catalyst loads) for the synthesis of methomyl oxime. I can, however, discuss the process chemistry at a conceptual level, analyze the significant safety hazards associated with the key intermediates, and outline the chemical engineering principles required for safely managing exothermic reactions during scale-up.
Abstract This guide examines the chemical engineering and safety challenges inherent in scaling up the synthesis of methomyl oxime (S-methyl-N-hydroxythioacetimidate). The transition from laboratory bench to pilot plant introduces critical risks, particularly regarding the thermal instability of the intermediate acetohydroximoyl chloride and the management of toxic reagents. This note prioritizes process safety management (PSM), heat transfer dynamics, and reaction calorimetry over production metrics.
Process Chemistry and Hazard Landscape
The industrial synthesis of methomyl oxime generally follows a two-step sequence involving chlorination followed by thioalkylation.[1] Understanding the stability profile of the intermediates is prerequisite to any scale-up activity.
Reaction Scheme Overview
-
Chlorination: Acetaldehyde oxime reacts with a chlorinating agent (typically chlorine gas) to form acetohydroximoyl chloride (also known as 1-chloroacetaldoxime).
-
Thioalkylation: The chloro-oxime intermediate reacts with methyl mercaptan (or a salt thereof) to yield methomyl oxime .
Critical Safety Hazard: Acetohydroximoyl Chloride
The primary safety bottleneck in this process is the intermediate, acetohydroximoyl chloride.
-
Thermal Instability: This compound is known to be thermally unstable. In a laboratory setting, small quantities dissipate heat rapidly. At the pilot scale, the reduced surface-area-to-volume ratio can lead to heat accumulation.
-
Runaway Potential: If the temperature exceeds the onset of decomposition (often relatively low for this class of compounds), a self-accelerating decomposition reaction (SADR) can occur, leading to rapid gas evolution and vessel over-pressurization.
-
Reagent Toxicity: The process utilizes chlorine (an oxidizer and toxic gas) and methyl mercaptan (a flammable, toxic gas), requiring robust containment and scrubbing systems.
Scale-Up Engineering Challenges
Scaling up this chemistry is not a linear extrapolation of volume.[2] It is a problem of heat mass transfer and mixing efficiency.
Heat Transfer Limitations
The chlorination reaction is exothermic. In a 1-liter lab flask, the cooling jacket surface area is sufficient to maintain isothermal conditions. In a 100-liter or 1000-liter pilot reactor, the heat generation rate scales with volume (
-
Engineering Consequence: Without enhanced heat removal (e.g., internal coils, cryogenic cooling loops), the reaction temperature can spike, triggering the decomposition of the chloro-oxime intermediate.
Mixing and Mass Transfer
The reaction involves gas-liquid mass transfer (chlorine gas into the liquid phase).
-
Lab Scale: High agitation rates relative to volume ensure saturation.
-
Pilot Scale: Inefficient mixing can lead to localized "hot spots" where chlorine concentration is high, promoting side reactions or localized exotherms that bypass the bulk temperature sensors.
Strategic Process Design for Safety
To mitigate the risks of bulk handling unstable intermediates, modern process development often moves away from large batch reactors for this specific type of chemistry.[3]
Continuous Flow Chemistry (Process Intensification)
Continuous flow reactors (e.g., tubular or plate reactors) are increasingly favored for hazardous nitration, chlorination, and intermediate synthesis.
-
Low Inventory: Only a small amount of the unstable acetohydroximoyl chloride exists at any given moment.
-
High Heat Transfer: Flow reactors have excellent surface-to-volume ratios, allowing for precise temperature control of the exothermic chlorination step.
-
Immediate Consumption: The intermediate can be generated and immediately consumed in the subsequent thioalkylation step without storage, eliminating the hazard of bulk accumulation.
Batch Safety Protocols (If Flow is Unavailable)
If a batch process is used, the following engineering controls are standard:
-
Semi-Batch Operation: Reagents are added slowly (dosing controlled by temperature response) rather than all at once ("all-in" method), preventing accumulation of unreacted reagents.
-
Emergency Quench Systems: A pre-calculated volume of quenching agent (e.g., water or weak base) must be available to flood the reactor and stop the reaction if the temperature rate of change (
) exceeds a set safety limit.
Visualizing Safety Logic
The following diagram illustrates the logical safety interlocks required for a pilot-scale operation involving thermally unstable intermediates.
Figure 1: Logic flow for a safety interlock system (SIS) designed to prevent thermal runaway during the synthesis of unstable intermediates.
References
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 24962, Methomyl. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Process Safety Management Guidelines for Compliance. Retrieved from [Link]
-
American Institute of Chemical Engineers (AIChE). (2023). Center for Chemical Process Safety (CCPS) - Process Safety Glossary. Retrieved from [Link]
-
Bretherick, L. (2017).[4] Bretherick's Handbook of Reactive Chemical Hazards. Elsevier. (Reference for acetohydroximoyl chloride instability).
Sources
Troubleshooting & Optimization
Minimizing byproduct formation during methomyl oxime chlorination
Welcome to the Technical Support Center for professionals engaged in the synthesis of methomyl and its intermediates. This guide provides in-depth troubleshooting advice and answers to frequently asked questions concerning the critical chlorination step in the synthesis of methomyl oxime, with a focus on minimizing byproduct formation and maximizing yield and purity.
As Senior Application Scientists, we have compiled this resource based on established literature and extensive field experience to help you navigate the complexities of this synthesis.
Clarification of the Synthesis Pathway
A common point of confusion is the term "methomyl oxime chlorination." The critical chlorination step does not occur on methomyl oxime itself. Instead, it is performed on acetaldoxime , which is then converted to methomyl oxime in a subsequent step. This guide focuses on this crucial transformation: the chlorination of acetaldoxime to form the acethydroxamoyl chloride intermediate.
Troubleshooting Guide: Chlorination of Acetaldoxime
This section addresses specific issues you may encounter during the synthesis of the acethydroxamoyl chloride intermediate and its subsequent conversion to methomyl oxime.
Issue 1: Low Yield of Methomyl Oxime
You've completed the two-stage process (chlorination followed by thioesterification), but the final yield of methomyl oxime is significantly lower than expected.
| Probable Cause | Recommended Solution & Scientific Rationale |
| Decomposition of the Acethydroxamoyl Chloride (AHC) Intermediate: | The AHC intermediate is known to be highly labile and prone to decomposition and unwanted side reactions if not properly stabilized.[1] This is the most common cause of low yields. Solution: 1. Verify Solvent Choice and Purity: Use N-methylpyrrolidone (NMP) as the reaction solvent. NMP provides a crucial catalytic and stabilizing effect on the AHC intermediate, leading to a cleaner reaction profile compared to solvents like water or methylene chloride, which produce complex mixtures.[1] Ensure the NMP is anhydrous, as water content above 10% has been shown to interfere with this stabilizing effect and reduce yields.[1] 2. Strict Temperature Control: Maintain the chlorination reaction temperature between -10°C and 0°C.[1] Exceeding this range significantly increases the rate of AHC decomposition. Use a properly calibrated cryostat or ice-salt bath. |
| Presence of Water in the Reaction Medium: | Water interferes with the stabilizing effect of NMP and can hydrolyze the labile AHC intermediate, leading to various byproducts and reducing the amount of AHC available for the desired thioesterification reaction.[1] Solution: 1. Use Anhydrous Reagents and Solvent: Dry the NMP solvent using molecular sieves before use. Ensure the starting acetaldoxime is dry. 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel. |
| Incorrect pH During Thioesterification: | The second stage of the reaction, where AHC reacts with methyl mercaptan, is pH-sensitive. If the pH is too low or too high, the reaction will not proceed efficiently.[1] Solution: Maintain the pH of the thioesterification step within the range of 6-7.[1] This is typically achieved by the controlled addition of a base (e.g., aqueous sodium hydroxide) to neutralize the HCl formed during the reaction. Use a calibrated pH meter suitable for organic/aqueous mixtures. |
Issue 2: Presence of Multiple Unidentified Peaks in HPLC Analysis
Your HPLC chromatogram of the crude product shows the desired methomyl oxime peak, but also several significant, unidentified impurity peaks.
| Probable Cause | Recommended Solution & Scientific Rationale |
| Unwanted Side Reactions During Chlorination: | As previously noted, using solvents other than NMP, such as water or CH₂Cl₂, is documented to produce "highly complex reaction mixtures."[1] These peaks likely represent various byproducts from the decomposition of the AHC intermediate. Solution: The primary solution is to adhere strictly to the optimized reaction conditions outlined in Issue 1 , particularly the use of anhydrous NMP as the solvent and maintaining the temperature at -10°C to 0°C.[1] This protocol is designed specifically to produce predominantly the single desired AHC component. |
| Over-Chlorination: | While less documented for this specific reaction due to the stabilizing effect of NMP, over-chlorination is a common side reaction in chlorination chemistry, potentially leading to dichlorinated byproducts.[2] Solution: 1. Control Stoichiometry: Ensure the molar ratio of the chlorinating agent (e.g., chlorine gas) to acetaldoxime is carefully controlled. Use precise addition methods, such as a mass flow controller for chlorine gas. 2. Monitor Reaction Progress: Use in-situ monitoring techniques (if available) or periodic HPLC analysis of aliquots to stop the reaction once the starting material is consumed, preventing further reaction with the product. |
| Hydrolysis of Methomyl: | If the analysis is performed on the final methomyl product (after reaction with methyl isocyanate), some peaks could be degradation products. Methomyl can hydrolyze, especially under alkaline conditions, to form methomyl oxime.[3][4] Solution: Ensure workup and storage conditions for the final methomyl product are appropriate (e.g., neutral pH, protection from excessive moisture). For analysis, use established methods like HPLC or GC-MS that are validated for methomyl and its potential degradants.[5][6][7] |
Frequently Asked Questions (FAQs)
Q1: Why is N-methylpyrrolidone (NMP) so critical for this reaction?
A: N-methylpyrrolidone acts as more than just a solvent; it provides a "catalytic or stabilizing effect" for the chlorination of acetaldoxime.[1] The resulting intermediate, acethydroxamoyl chloride (AHC), is very unstable. NMP is believed to stabilize this labile intermediate, preventing the unwanted side reactions and decomposition that are observed in other solvents like water or methylene chloride.[1] This stabilizing effect is crucial for achieving a high yield and purity of the subsequent product, methomyl oxime.
Q2: What are the key reaction parameters to control for a successful synthesis?
A: Based on established protocols, the most critical parameters are summarized below.
| Parameter | Optimal Range/Value | Rationale | Reference |
| Solvent | Anhydrous N-methylpyrrolidone (NMP) | Stabilizes the labile acethydroxamoyl chloride intermediate. | [1] |
| Chlorination Temperature | -10°C to 0°C | Minimizes decomposition of the intermediate. | [1] |
| Thioesterification Temp. | 0°C to 10°C | Controlled reaction for the second step. | [1] |
| Thioesterification pH | 6 to 7 | Ensures efficient conversion of the intermediate to methomyl oxime. | [1] |
| Water Content | < 10% in NMP | Prevents interference with NMP's stabilizing effect and hydrolysis. | [1] |
Q3: Are there safer alternatives to using chlorine gas?
A: Yes, while chlorine gas is a common industrial reagent, its high toxicity and difficult handling present significant safety challenges.[8][9][10][11][12] For laboratory and industrial synthesis, several alternative chlorinating agents can be considered, which may offer improved safety and selectivity.
-
N-Chlorosuccinimide (NCS): A solid reagent that is easier and safer to handle than chlorine gas. It is a versatile reagent used for various chlorinations.[13]
-
Aqueous H₂O₂/HCl System: This system is inexpensive and considered safer than molecular chlorine. It has been successfully used for the chlorination of other oximes to form gem-chloronitroso compounds.
-
Sulfuryl Chloride (SO₂Cl₂): A liquid chlorinating agent that can sometimes offer better selectivity compared to chlorine gas.[2]
Switching to an alternative reagent would require re-optimization of the reaction conditions (temperature, solvent, stoichiometry, and reaction time).
Q4: How should I monitor the reaction to ensure it has gone to completion?
A: High-Performance Liquid Chromatography (HPLC) is the most effective and commonly cited method for monitoring this reaction.[1]
-
Method: Periodically, take a small aliquot from the reaction mixture, quench it appropriately (e.g., by diluting in a suitable solvent like acetonitrile), and analyze it by HPLC.
-
What to Look For: Monitor the disappearance of the acetaldoxime starting material peak and the appearance of the product peak (or the intermediate peak if a stable standard is available).
-
Benefits: HPLC provides a quantitative measure of reaction progress, helping you to determine the optimal reaction time and avoid the formation of byproducts from over-reacting.[5][14]
Visualized Workflows and Protocols
Diagram: Two-Stage Synthesis of Methomyl Oxime
Caption: Workflow for methomyl oxime synthesis highlighting the critical chlorination stage.
Diagram: Troubleshooting Flowchart for Low Yield
Caption: Troubleshooting flowchart for diagnosing and resolving low product yield.
Experimental Protocol: Synthesis of Methomyl Oxime
This protocol is adapted from methodologies described in the literature and is intended for use by trained professionals in a controlled laboratory setting.[1]
Materials:
-
Acetaldoxime
-
N-methylpyrrolidone (NMP), anhydrous
-
Chlorine (Cl₂) gas
-
Methyl mercaptan (CH₃SH)
-
Sodium hydroxide (NaOH), aqueous solution
-
Reaction vessel equipped with mechanical stirrer, thermometer, gas inlet, and pH probe
-
Cooling bath (cryostat or ice-salt)
Procedure:
Part 1: Chlorination of Acetaldoxime
-
Set up the reaction vessel under an inert atmosphere (e.g., nitrogen).
-
Charge the vessel with a solution of acetaldoxime dissolved in anhydrous N-methylpyrrolidone.
-
Cool the reaction mixture to between -10°C and 0°C using the cooling bath.
-
Once the temperature is stable, begin bubbling chlorine gas into the solution at a controlled rate.
-
Maintain the temperature strictly within the -10°C to 0°C range throughout the addition of chlorine. The reaction is exothermic.
-
Monitor the reaction by HPLC for the consumption of acetaldoxime.
-
Once the reaction is complete, stop the flow of chlorine gas and purge the system with nitrogen to remove any excess chlorine. The resulting mixture contains the acethydroxamoyl chloride intermediate in NMP.
Part 2: Thioesterification to Methomyl Oxime
-
Adjust the temperature of the reaction mixture containing the acethydroxamoyl chloride to between 0°C and 10°C.
-
Begin the slow, controlled addition of methyl mercaptan to the mixture.
-
Simultaneously, add an aqueous solution of sodium hydroxide to maintain the pH of the reaction mixture between 6 and 7.
-
After the addition is complete, allow the mixture to stir at 0°C to 10°C until HPLC analysis confirms the formation of methomyl oxime is complete.
-
Proceed with standard workup and purification procedures (e.g., extraction, crystallization) to isolate the methomyl oxime product.
References
- A REVIEW AND METHODS TO HANDLE PHOSGENE, TRIPHOSGENE SAFELY DURING DRUG SYNTHESIS. (2014). International Journal of Research in Pharmacy and Science.
-
PrepChem. (n.d.). Synthesis of Methomyl. PrepChem.com. Available at: [Link]
- Google Patents. (n.d.). CN102924354A - Synthetic method of methomyl.
-
Valsynthese. (2022). SAFE HANDLING OF PHOSGENE AT VALSYNTHESE. Chemicals Knowledge. Available at: [Link]
-
What is Phosgene Synthesis and Its Importance in Organic Chemistry? (2026). ChemTalk. Available at: [Link]
-
Metorri Chemical. (n.d.). An Introduction to Methomyl Oxime. Available at: [Link]
-
Phosgene Safety. (n.d.). International Isocyanate Institute Inc. Available at: [Link]
-
Chemical Safety Facts. (2023). Phosgene. American Chemistry Council. Available at: [Link]
-
Wikipedia. (n.d.). Methomyl. Available at: [Link]
- Google Patents. (n.d.). US4327033A - Process for the production of methomyl oxime.
-
Wang, Y., et al. (2022). Hydrolysis Mechanism of Carbamate Methomyl by a Novel Esterase PestE: A QM/MM Approach. PMC. Available at: [Link]
-
ResearchGate. (n.d.). Proposed reaction mechanism for methomyl under chlorinated water conditions. Available at: [Link]
-
Food and Agriculture Organization of the United Nations. (n.d.). methomyl. Available at: [Link]
-
ResearchGate. (2025). Methomyl, a carbamate insecticide, forms oxygenated transformation products that inhibit acetylcholinesterase upon chlorination. Available at: [Link]
-
Metorri Chemical. (n.d.). Methomyl-Oxime 98%. Available at: [Link]
-
PubMed. (n.d.). Determination of residues of methomyl and oxamyl and their oximes in crops by gas-liquid chromatography of oxime trimethylsilyl ethers. Available at: [Link]
-
ResearchGate. (2025). A Chlorine Gas-Free Synthesis of Dichloroglyoxime. Available at: [Link]
-
PubMed. (2025). Methomyl, a carbamate insecticide, forms oxygenated transformation products that inhibit acetylcholinesterase upon chlorination. Available at: [Link]
-
AERU, University of Hertfordshire. (2026). Methomyl (Ref: OMS 1196). Available at: [Link]
-
California Water Boards. (n.d.). CHEMISTRY OF DISINFECTANTS AND DISINFECTANT BY-PRODUCTS. Available at: [Link]
-
OSHA. (n.d.). Methomyl (Lannate). Available at: [Link]
-
U.S. Environmental Protection Agency. (n.d.). Environmental Chemistry Methods: Methomyl; 416239-01. Available at: [Link]
-
ScienceOpen. (2020). Determination of Methomyl Residue in Tobacco Samples by Heart-Cutting Two-Dimensional Liquid Chromatography with Tandem Mass Spectrometry. Available at: [Link]
-
ResearchGate. (n.d.). The analysis of methomyl, a carbamate pesticide, in post-mortem samples. Available at: [Link]
-
ResearchGate. (2025). Combining Methods for the Reduction of Oxychlorine Residuals in Drinking Water. Available at: [Link]
-
OmniLyte. (n.d.). Comparison of Anolyte to Chlorine. Available at: [Link]
-
Veolia Water Technologies & Solutions. (n.d.). Chapter 27 - Chlorine And Chlorine Alternatives. Available at: [Link]
-
Corzan® CPVC. (2018). Alternatives to Chlorine Gas for Water & Wastewater Treatment. Available at: [Link]
-
Thieme. (n.d.). Chlorination of Oximes with Aqueous H₂O₂/HCl System: Facile Synthesis of gem-Chloronitroso- and gem-Chloronitroalkanes. Available at: [Link]
-
ResearchGate. (n.d.). Environmental fate and toxicology of methomyl. Available at: [Link]
-
PubMed. (n.d.). Alternative methods for chlorination. Available at: [Link]
-
Loughborough University. (n.d.). Chlorination. Available at: [Link]
-
Science.gov. (n.d.). factors affecting chlorination. Available at: [Link]
-
PubMed. (2021). Strategies for mitigating chlorinated disinfection byproducts in wastewater treatment plants. Available at: [Link]
-
PubMed. (2014). Factors affecting the formation of disinfection by-products during chlorination and chloramination of secondary effluent for the production of high quality recycled water. Available at: [Link]
-
ResearchGate. (2025). Strategies for mitigating chlorinated disinfection byproducts in wastewater treatment plants. Available at: [Link]
-
CDC Stacks. (2025). Factors Affecting Chlorinated Product Formation from Sodium Hypochlorite Bleach and Limonene Reactions in the Gas Phase. Available at: [Link]
Sources
- 1. US4327033A - Process for the production of methomyl oxime - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Hydrolysis Mechanism of Carbamate Methomyl by a Novel Esterase PestE: A QM/MM Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ppqs.gov.in [ppqs.gov.in]
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- 6. scienceopen.com [scienceopen.com]
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- 12. Phosgene - Chemical Safety Facts [chemicalsafetyfacts.org]
- 13. researchgate.net [researchgate.net]
- 14. epa.gov [epa.gov]
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Methomyl Oxime
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of methomyl oxime. As a Senior Application Scientist, this guide synthesizes technical expertise with practical, field-proven insights to ensure scientific integrity and reliable results.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing for a basic compound like methomyl oxime in reversed-phase HPLC?
Peak tailing is a common issue in HPLC, often resulting in poor resolution and inaccurate quantification.[1][2] For a basic analyte such as methomyl oxime, the primary causes are typically related to secondary chemical interactions with the stationary phase.
The most frequent culprits include:
-
Secondary Silanol Interactions: Silica-based columns, especially older Type A silica, have residual silanol groups (Si-OH) on their surface.[3] At mobile phase pH values above 3, these silanols can become deprotonated (SiO-), creating negatively charged sites.[4][5] Basic compounds like methomyl oxime can carry a positive charge and will interact with these sites through a secondary ion-exchange mechanism, leading to significant peak tailing.[5][6]
-
Inappropriate Mobile Phase pH: The pH of the mobile phase is a critical factor.[7] If the pH is close to the pKa of methomyl oxime, the analyte can exist in both its ionized and non-ionized forms. This dual state leads to multiple retention mechanisms, which can broaden and tail the peak.[4][7][8]
-
Column Overload: Injecting too much sample mass can saturate the active sites on the stationary phase, causing peak distortion.[8][9]
-
Metal Contamination: Trace metals like iron or aluminum within the silica matrix can act as chelation sites for analytes, contributing to peak tailing.[3][10]
Q2: My methomyl oxime peak is tailing. How do I systematically troubleshoot this issue?
A logical, step-by-step approach is the most efficient way to diagnose and resolve peak tailing. Start with the simplest and most common issues before moving to more complex solutions.
Here is a recommended troubleshooting workflow:
Caption: Experimental workflow for pH optimization.
By systematically addressing the potential causes of peak tailing, from mobile phase chemistry to column selection, you can achieve robust, reproducible, and accurate HPLC analysis of methomyl oxime.
References
- Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?
- Welch Materials, Inc. (2025, November 5). HPLC Column Selection: Core to Method Development (Part II).
- Element Lab Solutions. Peak Tailing in HPLC.
- Waters Corporation. Column Selection for HPLC Method Development.
- Crawford Scientific. The Theory of HPLC Column Chemistry.
- Moravek. (2024, December 3). Exploring the Role of pH in HPLC Separation.
- Labtech. A Comprehensive Guide to Selecting HPLC Columns.
- PerkinElmer. HPLC Column Selection Guide.
- Restek. (2018, January 2). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?
- LCGC International. (2020, November 11). HPLC Column Selection.
- Phenomenex. HPLC Tech Tip: Basic Analytes and High pH.
- Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
- ChemBK. (2025, August 19). Methomyl.
- Agilent. Control pH During Method Development for Better Chromatography.
- ALWSCI. (2023, May 6). What Are The Common Peak Problems in HPLC.
- Waters Corporation. Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles.
- Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
- University of Hertfordshire. (2026, February 15). Methomyl (Ref: OMS 1196).
- BenchChem. Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Oxime Esters.
- University of Hertfordshire. (2025, September 18). Methomyl oxime (Ref: IN X1177).
- LCGC International. (2020, November 11). Troubleshooting Basics, Part IV: Peak Shape Problems.
- ResearchGate. HPLC and MS/MS analyses of the products of methomyl treated with...
- RSC Publishing. (2013, May 1). Development and validation of a new sensor for methomyl detection.
- Google Patents. US4327033A - Process for the production of methomyl oxime.
- Regis Technologies. HPLC Troubleshooting Guide.
- EPA. Analytical method for the determination of oxamyl and its oxime metabolite in water using lc/ms/ms analysis.
- Semantic Scholar. (2014, November 17). A method for determination of methomyl by hplc techniques with detection of uv in vegetable samples.
- ResearchGate. (2021, September 19). How can I resolve peak tailing during the analysis of drug in HPLC?
- LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
- Wikipedia. Methomyl.
- PubChem. (E)-Methomyl.
Sources
- 1. waters.com [waters.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. chromtech.com [chromtech.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [discover.restek.com]
- 7. moravek.com [moravek.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
Controlling exothermic runaway reactions in methomyl oxime synthesis
A Guide to Controlling Exothermic Runaway Reactions for Researchers, Scientists, and Drug Development Professionals
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: What is the primary thermal hazard in methomyl oxime synthesis?
A1: The primary thermal hazard lies in the initial chlorination of acetaldoxime to form acethydroxamoyl chloride. This step is highly exothermic, with a significant heat of reaction of approximately 57.5 kilocalories per mole of oxime.[1] If this heat is not effectively removed, the reaction temperature can increase rapidly, leading to a thermal runaway.
Q2: What are the consequences of a thermal runaway during this synthesis?
A2: A thermal runaway can have severe consequences, including:
-
Rapid increase in pressure and temperature: This can exceed the limits of the reaction vessel, leading to a violent release of toxic and corrosive materials.[2][3]
-
Decomposition of reactants and products: At temperatures above 10°C, significant yield loss occurs due to the hydrolysis of both the starting material (acetaldoxime) and the product (acethydroxamoyl chloride).[1]
-
Formation of hazardous byproducts: Uncontrolled side reactions at elevated temperatures can produce unpredictable and potentially explosive compounds.
-
Release of toxic gases: The reaction involves chlorine gas and generates hydrogen chloride (HCl), both of which are highly corrosive and toxic. A runaway would release these gases into the laboratory environment.[1]
Q3: What are the critical process parameters to control during the chlorination of acetaldoxime?
A3: The most critical parameters are:
-
Temperature: The reaction should be maintained between -10°C and 10°C, with a preferred range of 0°C to 10°C to minimize side reactions and ensure stability.[1]
-
Reagent addition rate: The slow and controlled addition of chlorine gas is crucial to manage the rate of heat generation.
-
Agitation: Efficient mixing is essential to ensure uniform temperature distribution and prevent the formation of localized hot spots.
-
Concentration: In continuous processes, the concentration of acetaldoxime should be kept low (less than 1%) to minimize the risk of a large, uncontrolled exotherm.[1]
Q4: Can I run this reaction as a batch process?
A4: While possible, running the chlorination as a batch process is challenging and carries a higher risk of thermal runaway. The large heat of reaction makes temperature control difficult in a batch setup, especially on a larger scale.[1] A semi-batch or continuous process, where one of the reactants is added gradually, is strongly recommended to allow for better heat management.
Q5: What are the early warning signs of an impending thermal runaway?
A5: Key indicators include:
-
A sudden, unexplained increase in the reaction temperature that does not respond to cooling.
-
A rapid rise in pressure within the reaction vessel.
-
A noticeable increase in the rate of gas evolution.
-
Changes in the color or viscosity of the reaction mixture.
It is crucial to have a monitoring and alarm system in place to detect these changes early.
Troubleshooting Guide
| Issue | Potential Cause(s) | Immediate Action(s) | Preventative Measure(s) |
| Rapid, uncontrolled temperature rise | - Chlorine addition is too fast.- Cooling system failure.- Inadequate agitation. | 1. Immediately stop the addition of chlorine.2. Increase cooling to maximum capacity.3. If the temperature continues to rise, proceed to the emergency quenching protocol. | - Implement a precise and automated chlorine dosing system.- Regularly inspect and maintain the cooling system.- Ensure the stirrer is functioning correctly and providing adequate mixing. |
| Localized boiling or fuming | - Formation of hot spots due to poor mixing. | 1. Stop reagent addition.2. Check and, if possible, safely increase the agitation speed. | - Use a reactor with appropriate baffles and an efficient stirrer design.- Visually monitor the reaction for any signs of non-uniformity. |
| Pressure increase beyond set limits | - Temperature increase causing vaporization.- Gas evolution rate exceeding the vent capacity. | 1. Stop all reagent feeds.2. Initiate emergency venting if the system is designed for it.3. Prepare for emergency quenching. | - Ensure the reactor's vent system is adequately sized for the reaction.- Install a pressure relief valve or rupture disc set to a safe limit. |
| Loss of cooling | - Chiller malfunction.- Interruption of cooling fluid flow. | 1. Immediately stop the addition of chlorine.2. Switch to a backup cooling system if available.3. If temperature begins to rise, prepare for emergency quenching. | - Have a backup cooling source available.- Install alarms for cooling fluid flow and temperature. |
Experimental Protocols
Protocol 1: Emergency Quenching Procedure
This protocol should be initiated when a thermal runaway is detected and cannot be controlled by the primary cooling system.
Materials:
-
Quenching agent: A cold, saturated solution of sodium sulfite or sodium metabisulfite.
-
Appropriate personal protective equipment (PPE): Acid-resistant gloves, chemical splash goggles, face shield, and a lab coat.
Procedure:
-
Stop all reactant feeds: Immediately cease the addition of chlorine and any other reagents.
-
Alert personnel: Inform all personnel in the immediate vicinity of the emergency situation.
-
Maximum cooling: Ensure the primary cooling system is operating at maximum capacity.
-
Prepare quenching agent: Have a pre-chilled, sufficient volume of the quenching solution ready. The required volume should be calculated beforehand to be at least stoichiometric with the maximum possible amount of unreacted chlorine.
-
Add quenching agent: Carefully and rapidly add the quenching agent to the reaction mixture. Be prepared for a vigorous reaction and potential gas evolution.
-
Monitor: Continue to monitor the temperature and pressure of the reactor until they have stabilized within a safe range.
-
Post-quench: Once the reaction is under control, follow your laboratory's specific procedures for handling the quenched reaction mixture.
Protocol 2: Safe Handling of Chlorine Gas in a Laboratory Setting
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Have a chlorine gas detector and alarm system in place.
-
Ensure an emergency shower and eyewash station are readily accessible.
-
Never work alone.
Equipment:
-
A dedicated chlorine gas cylinder with a proper regulator and flowmeter.
-
Corrosion-resistant tubing (e.g., PTFE).
-
A gas scrubber filled with a caustic solution (e.g., sodium hydroxide) to neutralize any excess chlorine gas.[4]
Procedure:
-
Leak check: Before each experiment, perform a leak check of the entire gas delivery system using a compatible leak detection solution (e.g., ammonia vapor, which will form a white cloud with chlorine).[5]
-
Purge the system: Purge the delivery lines with an inert gas (e.g., nitrogen) before and after use.
-
Controlled addition: Use a mass flow controller for precise and controlled addition of chlorine gas into the reaction vessel.
-
Secure the cylinder: Ensure the chlorine cylinder is securely strapped to a stable surface.
-
Emergency shutdown: Be familiar with the emergency shutdown procedure, including closing the main cylinder valve.
Diagrams
Emergency Response Workflow
Caption: Workflow for responding to a thermal runaway alarm.
Factors Leading to Thermal Runaway
Sources
Technical Support Center: Resolving Methomyl Oxime Solubility in Aqueous Mobile Phases
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the solubility of methomyl oxime in aqueous mobile phases during chromatographic analysis. Here, we provide in-depth, experience-driven solutions in a direct question-and-answer format to help you troubleshoot and optimize your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: My methomyl oxime standard is not fully dissolving in the initial mobile phase conditions (high aqueous content). What is the first step I should take?
A1: The initial and most straightforward step is to modify the solvent composition of your standard preparation. While it is best practice to dissolve the standard in the mobile phase, methomyl oxime's solubility can be limited in highly aqueous solutions.
Expert Insight: Methomyl oxime is slightly soluble in methanol and chloroform.[1] Although it is considered to have high solubility in water (12500 mg/L at 20°C)[2], issues can arise, especially with concentrated stock solutions or in the presence of buffer salts.
Troubleshooting Protocol: Optimizing Sample Diluent
-
Prepare a Stock Solution in an Appropriate Organic Solvent: Dissolve your methomyl oxime standard in a minimal amount of a compatible organic solvent where it exhibits good solubility, such as methanol or acetonitrile.
-
Dilute with Mobile Phase or Water: Perform serial dilutions of this stock solution with your initial mobile phase or HPLC-grade water to achieve the desired working concentration.
-
Check for Precipitation: After each dilution step, visually inspect the solution for any signs of precipitation. If cloudiness or solid particles appear, the organic content in your final diluent may be too low.
-
Match the Injection Solvent to the Initial Mobile Phase: To avoid peak distortion, the final composition of your sample diluent should be as close as possible to the initial mobile phase conditions of your gradient. If you must use a higher percentage of organic solvent in your diluent, reduce the injection volume to minimize this mismatch.
Q2: I am observing peak tailing or splitting for my methomyl oxime peak. Could this be related to solubility?
A2: Yes, poor solubility in the mobile phase can indeed manifest as peak tailing or splitting. This occurs when a portion of the analyte precipitates upon injection into the mobile phase and then slowly redissolves as the organic content of the mobile phase increases during the gradient run.
Causality Explained: When the sample diluent is stronger (i.e., has a higher organic content) than the initial mobile phase, the analyte can crash out at the head of the column. This leads to a non-ideal band shape and can significantly impact peak symmetry and reproducibility.
Troubleshooting Guide: A Deeper Dive
Issue 1: Persistent Precipitation in the Mobile Phase
Question: I've tried adjusting my sample solvent, but I'm still seeing what appears to be my compound precipitating in the mobile phase, especially during long runs. What's going on?
Answer: This issue often points to the mobile phase composition itself being unable to maintain the solubility of methomyl oxime throughout the entire chromatographic run. Let's explore the factors at play and how to address them.
Physicochemical Properties of Methomyl and Its Oxime
| Property | Methomyl | Methomyl Oxime | Reference |
| Molecular Weight | 162.21 g/mol | 105.16 g/mol | [1][3] |
| Water Solubility | 58,000 mg/L (25°C) | 12,500 mg/L (20°C) | [2][3] |
| Predicted pKa | 13.27 | 11.49 | [1][4] |
| LogP | 1.24 | 0.9 | [5] |
Expert Analysis: While both compounds are quite polar, methomyl is significantly more water-soluble than its oxime metabolite. The predicted pKa of methomyl oxime is approximately 11.49, indicating it is a very weak acid.[1] In typical reversed-phase HPLC mobile phases with pH values between 2 and 8, the compound will be in its neutral form.
Workflow for Mobile Phase Optimization
Caption: Troubleshooting workflow for mobile phase optimization.
Step-by-Step Protocol for Mobile Phase Adjustment:
-
Increase the Initial Organic Percentage: A modest increase in the initial percentage of organic solvent (e.g., from 5% to 10% acetonitrile) can significantly improve the solubility of moderately polar compounds like methomyl oxime.[6]
-
Modify Mobile Phase pH: While methomyl oxime is neutral across a wide pH range, subtle changes in pH can affect the silica stationary phase. For LC-MS applications, the use of volatile buffers like formic acid or ammonium formate is recommended.[7][8] A common starting point is 0.1% formic acid in both the aqueous and organic mobile phase components.[8][9]
-
Evaluate Different Organic Solvents: The solubility of an analyte can vary between different organic solvents. If you are using acetonitrile, consider trying methanol, or vice versa.
-
Consider Temperature: Increasing the column temperature (e.g., to 30-40°C) can sometimes improve solubility and reduce mobile phase viscosity. However, be mindful that elevated temperatures can also impact the stability of the analyte and the stationary phase.
Issue 2: My method is not MS-compatible due to the solvents I need for solubility.
Question: I've managed to get my methomyl oxime soluble, but my mobile phase contains non-volatile buffers which are not suitable for my mass spectrometer. What are my options?
Answer: This is a common challenge when transitioning from UV-based detection to mass spectrometry. The key is to find a solvent system that provides adequate solubility while being compatible with the MS interface.
Expert Recommendation: For LC-MS analysis of methomyl and its metabolites, a combination of water and methanol or acetonitrile with volatile additives is the standard approach.[8][9]
Protocol for Developing an MS-Compatible Method
-
Start with a Standard MS-Friendly Mobile Phase:
-
Optimize the Gradient: Begin with a shallow gradient to carefully observe the elution behavior of methomyl oxime. A typical starting point could be a linear gradient from 5% to 95% Mobile Phase B over 5-10 minutes.
-
Adjust the Sample Diluent: Ensure your sample is dissolved in a solvent mixture that is weak enough to not cause peak distortion, yet strong enough to maintain solubility. A 50:50 mixture of water and acetonitrile is often a good starting point for dilution of a stock solution.[8]
-
Consider Alternative Chromatographic Techniques: If you are still facing challenges with retention and solubility in reversed-phase chromatography, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for highly polar compounds.[10] HILIC utilizes a polar stationary phase and a high organic mobile phase, which can enhance both retention for polar analytes and sensitivity in the mass spectrometer.[10]
Logical Relationship Diagram for Method Development
Sources
- 1. METHOMYL-OXIME | 13749-94-5 [chemicalbook.com]
- 2. Methomyl oxime (Ref: IN X1177) [sitem.herts.ac.uk]
- 3. Methomyl | C5H10N2O2S | CID 4109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. Methomyl oxime | C3H7NOS | CID 5365286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Improving Separation of Peaks in RP HPLC | MICROSOLV [mtc-usa.com]
- 7. Separation of Methomyl on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. welch-us.com [welch-us.com]
Strategies to prevent isomerization during methomyl oxime storage
Welcome to the technical support center for methomyl oxime (S-methyl N-hydroxythioacetimidate). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing isomerization during the storage and handling of methomyl oxime. As a critical intermediate in the synthesis of carbamate pesticides like methomyl, maintaining the isomeric purity of methomyl oxime is paramount for ensuring reaction efficiency, product quality, and safety.[1][2][3]
Troubleshooting Guide: Addressing Isomerization Issues
This section addresses specific problems you might encounter, explains the underlying chemistry, and provides actionable solutions.
Q1: I'm observing a new, unexpected peak in my HPLC/GC analysis of a stored methomyl oxime sample. What could it be?
A1: The new peak is most likely the (E)- or (Z)-isomer of methomyl oxime.
-
Causality: Methomyl oxime, like most oximes, can exist as two geometric isomers, (E) and (Z), due to the restricted rotation around the carbon-nitrogen double bond (C=N).[4][5] These isomers have distinct physical properties and, therefore, different retention times on a chromatographic column.[4] The interconversion between these isomers is an equilibrium process that can be accelerated by external factors, leading to the appearance of a second peak in your analysis over time.[4][6] While one isomer may be thermodynamically more stable, the energy barrier for interconversion can often be overcome under improper storage conditions.[5]
-
Troubleshooting Steps:
-
Confirm Identity: If possible, use a mass spectrometer (MS) detector coupled with your chromatography system. Both isomeric peaks should exhibit the same mass-to-charge ratio (m/z) corresponding to methomyl oxime (C₃H₇NOS, molecular weight: 105.16 g/mol ).[7][8]
-
Review Storage Conditions: Immediately assess the storage conditions of the sample. Check for exposure to elevated temperatures, light, or non-neutral pH conditions.
-
Implement Controlled Storage: Transfer an aliquot of the material to a container that is protected from light (amber vial), purged with an inert gas (nitrogen or argon), and store it at a reduced temperature (see FAQ 1 for details). Monitor the sample over time to see if the ratio of the two peaks stabilizes.
-
Q2: The yield of my methomyl synthesis has decreased significantly after using an older batch of methomyl oxime. Could isomerization be the cause?
A2: Yes, it is highly probable that isomerization is affecting your reaction yield.
-
Causality: The reactivity of the two methomyl oxime isomers in the subsequent reaction with methyl isocyanate to form methomyl can be different.[9][10] One isomer may react more readily or selectively than the other due to steric hindrance or electronic effects around the reactive hydroxyl group. If a significant portion of your starting material has converted to the less reactive isomer during storage, the overall reaction rate and final yield will decrease.
-
Troubleshooting Steps:
-
Quantify Isomer Ratio: Use a validated analytical method, such as the HPLC-UV protocol provided below, to determine the precise ratio of the (E) and (Z) isomers in your methomyl oxime batch.
-
Correlate with Yield: Compare the isomer ratio of the problematic batch with that of a fresh, high-yielding batch. A significant difference in the isomer distribution is a strong indicator that isomerization is the root cause.
-
Consider Isomer Enrichment (Advanced): In some cases, it may be possible to drive the equilibrium back towards the desired isomer. For certain oximes, treatment with an anhydrous acid can selectively precipitate one isomer as an iminium salt, which can then be neutralized to recover the enriched isomer.[11] However, this would require significant process development. The more practical solution is to prevent isomerization in the first place through proper storage.
-
Frequently Asked Questions (FAQs)
This section provides preventative guidance for the long-term storage and handling of methomyl oxime.
FAQ 1: What are the ideal storage conditions to minimize methomyl oxime isomerization?
A1: The primary drivers of isomerization are heat and light (photochemical energy).[6][12] Therefore, optimal storage involves controlling these factors.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Reduces the thermal energy of the molecules, making it more difficult to overcome the activation energy barrier for C=N bond rotation.[4] Avoid freezing unless the solvent system is known to be safe. |
| Light | Protect from light (Amber glass vials or opaque containers) | UV and visible light can provide the energy to induce photochemical isomerization.[6][12] |
| Atmosphere | Inert (Nitrogen or Argon) | While the primary concern is isomerization, an inert atmosphere prevents potential oxidative degradation over long-term storage. |
| Container | Tightly sealed, chemically inert material (e.g., glass) | Prevents contamination and exposure to atmospheric moisture and oxygen. |
| pH (for solutions) | Neutral (pH ~6-7) | Both acidic and basic conditions can catalyze the isomerization process.[9][13] Maintaining a neutral pH is crucial for stability in solution. |
FAQ 2: How does pH influence the stability of methomyl oxime in solution?
A2: pH is a critical factor. Both acidic and basic conditions can accelerate the rate of E/Z isomerization. A patent for methomyl oxime synthesis specifies a pH range of 6-7 for the final step, indicating that stability is optimized in a neutral environment.[9] Studies on the degradation of the final product, methomyl, show that its hydrolysis is also pH-dependent, with the slowest degradation occurring at pH 4.0 and faster degradation at pH 9.2.[13] While this applies to the carbamate, the principle of pH influencing stability holds for the oxime intermediate as well. Catalysis by acid or base facilitates the rotation around the C=N bond, speeding up the equilibration between isomers.
FAQ 3: How can I set up a formal stability study for our methomyl oxime samples?
Simplified Stability Protocol Outline:
-
Batch Selection: Use a representative batch of methomyl oxime with a known initial isomer ratio.
-
Storage Conditions:
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
Recommended (for enhanced stability): 5°C ± 3°C (Refrigerated)
-
-
Time Points:
-
Long-Term: 0, 3, 6, 9, 12, 18, 24 months
-
Accelerated: 0, 1, 3, 6 months
-
-
Testing: At each time point, pull a sample and analyze it using a validated stability-indicating method (like the HPLC method below) to determine the isomer ratio and check for any degradation products.
-
Evaluation: Track the change in the isomer ratio over time. The point at which the ratio changes beyond an acceptable limit (defined by your process requirements) determines the shelf-life under those conditions. Accelerated studies can help predict long-term stability.[16]
Visualizing the Isomerization Process
The following diagram illustrates the equilibrium between the (E) and (Z) isomers of methomyl oxime and the key factors that promote their interconversion.
Caption: Factors driving the E/Z isomerization of methomyl oxime.
Experimental Protocol: Stability-Indicating HPLC-UV Method
This protocol provides a starting point for developing a method to separate and quantify the (E) and (Z) isomers of methomyl oxime. Method validation is required for use in a regulated environment.
Objective: To separate and quantify the geometric isomers of methomyl oxime and monitor their relative concentrations over time.
1. Reagents and Materials
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade or Milli-Q)
-
Methomyl Oxime Reference Standard (known purity)
-
Volumetric flasks, pipettes, and autosampler vials
2. Instrumentation
-
High-Performance Liquid Chromatograph (HPLC) system with a UV detector.
-
C18 Reverse-Phase Column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
3. Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase | Isocratic: 40:60 (v/v) Acetonitrile:Water[13] |
| Flow Rate | 1.0 mL/min[13] |
| Column Temperature | 30°C |
| Detection Wavelength | 240 nm[13] |
| Injection Volume | 10 µL |
| Run Time | ~10 minutes (or until both isomer peaks have eluted) |
4. Procedure
-
Standard Preparation:
-
Prepare a stock solution of methomyl oxime reference standard at 1.0 mg/mL in acetonitrile.
-
From the stock, prepare a working standard at 100 µg/mL by diluting with the mobile phase.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the methomyl oxime sample in acetonitrile to achieve a nominal concentration of 1.0 mg/mL.
-
Dilute with the mobile phase to a final concentration of 100 µg/mL.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial if any particulate matter is present.
-
-
Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no system contamination.
-
Inject the working standard multiple times (e.g., n=5) to establish system suitability (e.g., %RSD of peak area < 2%).
-
Inject the prepared sample.
-
-
Calculations:
-
Identify the two peaks corresponding to the methomyl oxime isomers.
-
Calculate the percentage of each isomer using the area percent method: % Isomer A = (Area of Isomer A Peak / (Area of Isomer A Peak + Area of Isomer B Peak)) * 100
-
References
- Metorri Chemical. (n.d.). An Introduction to Methomyl Oxime.
- Metorri Chemical. (n.d.). Methomyl-Oxime 98%.
- Made-in-China.com. (2024, December 5). Insecticide Methomyl-Oxime 98% Intermediate of Methomyl Direct Factory Support Insecticide.
- Blackwell, J. T. (1982). U.S. Patent No. 4,327,033. Washington, DC: U.S. Patent and Trademark Office.
- CN102924354A. (n.d.). Synthetic method of methomyl. Google Patents.
- RSC Publishing. (n.d.). Isomerizable (E/Z)-alkynyl-O-methyl oximes employing TMSCl–NCS in chlorinative cyclization for the direct synthesis of 4-chloroisoxazoles.
- Azzahra, F. F., et al. (n.d.). FDA-Approved Oximes and Their Significance in Medicinal Chemistry. PMC.
- Yu, G. X., et al. (2001). Thermal and photochemical epimerization/equilibration of carbohydrate cobaloximes. Journal of Organic Chemistry, 66(17), 5687-91.
- RECERCAT. (2022, December 5). Selective Binding and Isomerization of Oximes in a Self- assembled Capsule.
- Beilstein-Institut. (2020, June 5). Oxime radicals: generation, properties and application in organic synthesis.
- PMC. (n.d.). Structure–Reactivity Relationships of Oxime–Oxalate/Glyoxylate/Ester Derivatives: Dual Photo/Thermal Initiators for Visible Light Polymerization and Composite Preparation.
- PubMed. (1979). Determination of residues of methomyl and oxamyl and their oximes in crops by gas-liquid chromatography of oxime trimethylsilyl ethers. Journal of Chromatography, 171, 249-62.
- Hayashi, H., et al. (2020). Synthesis and Photo-degradation of Polyphthalaldehydes with Oxime Ether Terminals. Journal of Photopolymer Science and Technology, 33(1), 1-6.
- Lunkov, S. A., et al. (2020). A quantum chemical study of LIX63 hydroxyoxime syn/anti isomerisation. ResearchGate.
- Amanote Research. (2002, February 14). Thermal and Photochemical Reactivity of Β,γ-Unsaturated Oximes in the Presence of SnCl4.
- MDPI. (2023, June 23). Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime.
- ACS Publications. (2013, May 9). Structural Chemistry of Oximes. Crystal Growth & Design.
- U.S. Food and Drug Administration. (n.d.). 3.2.S.7.1 Stability Summary and Conclusions.
- NSF PAR. (2023, January 19). Reactivity of oximes for diverse methodologies and synthetic applications.
- BenchChem. (2025). Application Notes and Protocols for the Detection of Ethanimidothioic acid, methyl ester (9CI) Derivatives: Oxamyl and Methomyl.
- SciSpace. (2010, August 2). Degradation dynamics of an oxime carbamate insecticide (methomyl) in aqueous medium of varying pH under laboratory simulated con.
- U.S. Environmental Protection Agency. (n.d.). Method for determination of oxamyl and methomyl in groundwater.
- ResearchGate. (n.d.). HPLC and MS/MS analyses of the products of methomyl treated with....
- EP0009865A1. (n.d.). Process for the stereoselective synthesis of the E isomer of aryl alkyl oximes. Google Patents.
- iChemical. (n.d.). S-methyl-N-hydroxy-thioacetimidate, CAS No. 13749-94-5.
- National Institutes of Health. (n.d.). Methomyl. PubChem.
- European Medicines Agency. (2023, July 13). Stability testing of existing active substances and related finished products.
- Journal of Chemical and Pharmaceutical Research. (2015). A stability indicating method development. Journal of Chemical and Pharmaceutical Research, 7(5), 606-629.
- International Journal of Biology, Pharmacy and Allied Sciences. (2024, August 1). Pharmaceutical stability studies and their regulatory submission requirements: a review.
Sources
- 1. An Introduction to Methomyl Oxime [metorri.com]
- 2. Methomyl-Oxime 98% [metorri.com]
- 3. Insecticide Methomyl-Oxime 98% Intermediate of Methomyl Direct Factory Support Insecticide - Methomyl-Oxime, Deet Organochlorine Insecticide | Made-in-China.com [m.made-in-china.com]
- 4. FDA-Approved Oximes and Their Significance in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Thermal and photochemical epimerization/equilibration of carbohydrate cobaloximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. S-methyl-N-hydroxy-thioacetimidate, CAS No. 13749-94-5 - iChemical [ichemical.com]
- 9. US4327033A - Process for the production of methomyl oxime - Google Patents [patents.google.com]
- 10. CN102924354A - Synthetic method of methomyl - Google Patents [patents.google.com]
- 11. EP0009865A1 - Process for the stereoselective synthesis of the E isomer of aryl alkyl oximes - Google Patents [patents.google.com]
- 12. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 13. scispace.com [scispace.com]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. ema.europa.eu [ema.europa.eu]
- 16. ijbpas.com [ijbpas.com]
Technical Support Center: Purification of Methomyl Oxime from Chloride Impurities
Welcome to the technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting and frequently asked questions regarding the removal of chloride impurities from synthesized methomyl oxime. Our goal is to equip you with the scientific rationale and practical methodologies to ensure the highest purity of your product for downstream applications.
Troubleshooting Guide: Chloride Impurity Removal
This section addresses common issues encountered during the purification of methomyl oxime, focusing on the diagnosis and resolution of problems related to chloride contamination.
Issue 1: Persistent Chloride Presence Detected Post-Synthesis
Q: My final methomyl oxime product shows significant chloride content after synthesis. What are the primary sources of this contamination, and how can I mitigate it?
A: The presence of chloride in your methomyl oxime product most likely originates from the reactants used during synthesis. The "acetaldehyde method," a common route for methomyl oxime production, utilizes hydroxylamine hydrochloride and chlorine gas.[1][2] In another established method, acetaldoxime is chlorinated to form acethydroxamoyl chloride, which is then thioesterified.[3]
Probable Causes & Immediate Solutions:
-
Incomplete Reaction or Inefficient Washing: Residual unreacted chlorinated intermediates or by-products like sodium chloride (NaCl) can persist.[3]
-
Solution: Enhance the washing protocol. Instead of a simple water wash, consider using a dilute aqueous base solution to neutralize any acidic chloride species, followed by several washes with deionized water. For oximes in organic solvents immiscible with water, washing with water or a dilute base solution can be effective.[4][5]
Long-Term Prevention Strategy:
-
Stoichiometric Control: Carefully control the stoichiometry of your reactants. An excess of the chlorinating agent can lead to higher levels of residual chloride.
-
pH Adjustment: During the workup, precise pH adjustment is crucial. After the addition of sodium methylmercaptide, adjusting the pH with a base helps in the precipitation of methomyl oxime while leaving ionic chlorides in the aqueous phase.[1][2]
Issue 2: Recrystallization Fails to Adequately Remove Chloride Impurities
Q: I've attempted to purify my methomyl oxime using recrystallization, but the chloride levels remain unacceptably high. Why might this be happening, and what can I do?
A: While recrystallization is a powerful purification technique, its effectiveness depends heavily on the solvent system and the nature of the impurity.
Probable Causes & Advanced Solutions:
-
Co-crystallization: The chloride impurity, potentially in the form of an organic hydrochloride salt of a byproduct, might have similar solubility properties to methomyl oxime in the chosen solvent, leading to co-crystallization.
-
Solvent Choice: The selected recrystallization solvent may not provide a sufficient solubility differential between methomyl oxime and the chloride impurities.
Recommended Protocol: Solvent System Screening & Anti-Solvent Addition
-
Systematic Solvent Screening: Test a range of solvents with varying polarities. Ideal solvents should fully dissolve methomyl oxime at elevated temperatures but have limited solubility at lower temperatures, while keeping the chloride impurities dissolved.
-
Anti-Solvent Recrystallization:
-
Dissolve the impure methomyl oxime in a minimal amount of a solvent in which it is highly soluble.
-
Slowly add an "anti-solvent" (a solvent in which methomyl oxime is poorly soluble) until turbidity is observed.
-
Gently heat the mixture until the solution becomes clear again.
-
Allow the solution to cool slowly. This controlled precipitation can often exclude impurities more effectively than standard cooling recrystallization.
-
Issue 3: Product Degradation During Purification
Q: My attempts to remove chloride impurities seem to be causing degradation of the methomyl oxime. How can I purify my product without compromising its integrity?
A: Oximes can be sensitive to harsh conditions such as high temperatures and extreme pH levels.
Probable Causes & Gentle Purification Methods:
-
Thermal Decomposition: Prolonged exposure to high temperatures during recrystallization can lead to degradation.
-
pH-Induced Hydrolysis: Strongly acidic or basic conditions during washing or other treatments can hydrolyze the oxime functional group.
Alternative Purification Strategies:
-
Ion-Exchange Chromatography: This technique is highly effective for removing ionic impurities like chloride.[6] A weakly basic ion-exchange resin can be used to capture chloride ions from a solution of methomyl oxime in an organic solvent.[4][5]
-
Aqueous Washing with a Weak Base: Washing a solution of the product with a dilute solution of a weak base, such as sodium bicarbonate, can effectively remove chloride ions without causing significant product degradation.[4][5]
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing methomyl oxime?
A1: There are several methods for synthesizing methomyl oxime, with the most prevalent being the acetaldehyde method.[1][2] Other documented routes include the thioacetaldehyde oxime method, acetonitrile method, methyl ethyl ketone method, and nitroethane method.[1][2] A two-stage synthesis starting from acetaldoxime, involving chlorination followed by thioesterification, is also a key industrial process.[3]
Q2: How can I accurately quantify the chloride content in my methomyl oxime sample?
A2: Several analytical techniques can be employed for the precise determination of chloride content:
-
Titration: A common method involves titrating the chloride ion with a silver nitrate solution using an adsorption indicator like 2',7'-dichlorofluorescein to detect the endpoint.[7]
-
Microcoulometry: This is a highly sensitive method for determining organic chloride in aromatic hydrocarbons and related chemicals.[8]
-
X-Ray Fluorescence (XRF): XRF is a reliable technique for determining the chlorine content in organic samples, particularly in crude oil naphtha fractions.[9]
-
Ion Chromatography: This is a powerful technique for separating and quantifying ions, including chloride, in a sample.
Quantitative Data Summary Table:
| Analytical Method | Principle | Typical Application |
| Silver Nitrate Titration | Precipitation titration | Soluble ionic chlorides |
| Microcoulometry | Coulometric titration after combustion | Trace organic chloride in hydrocarbons |
| X-Ray Fluorescence (XRF) | X-ray emission spectroscopy | Chlorine content in organic matrices |
| Ion Chromatography | Ion-exchange separation | Quantification of various ions in a solution |
Q3: Are there any "green" or more environmentally friendly methods for chloride removal?
A3: Yes, research is ongoing into more sustainable purification methods. The use of zero-valent bimetals, such as Fe/Zn, anchored on a substrate has shown promise for the removal of chlorine and chlorinated compounds from water, which could potentially be adapted for organic solvent systems.[10] Additionally, biological processes utilizing microorganisms are being explored for the dechlorination of organic pollutants.[11]
Experimental Protocols & Visualizations
Protocol 1: Enhanced Washing and Recrystallization for Chloride Removal
This protocol provides a step-by-step methodology for purifying methomyl oxime from chloride impurities.
Step 1: Dilute Base Wash
-
Dissolve the crude methomyl oxime in a suitable water-immiscible organic solvent (e.g., dichloromethane or toluene).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of a 5% (w/v) sodium bicarbonate solution.
-
Gently invert the funnel several times, periodically venting to release any pressure.
-
Allow the layers to separate and drain the aqueous layer.
-
Repeat the wash with deionized water until the aqueous layer is neutral (test with pH paper).
Step 2: Recrystallization
-
Dry the organic layer from Step 1 over anhydrous sodium sulfate, then filter.
-
Reduce the solvent volume by rotary evaporation until the solution is saturated.
-
Slowly add a pre-determined anti-solvent (e.g., hexane or heptane) with stirring until persistent cloudiness is observed.
-
Warm the mixture gently until the solution becomes clear.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold anti-solvent, and dry under vacuum.
Workflow Visualization
Below is a diagram illustrating the decision-making process for troubleshooting chloride impurities in methomyl oxime synthesis.
Caption: Synthesis of methomyl oxime.
References
- An Introduction to Methomyl Oxime. Metorri Chemical.
- Methomyl-Oxime 98%. Metorri Chemical.
- The Determination of Chlorine and Ionic Chloride in Organic Compounds.
- Successive removal of chloride ions from organic polychloride pollutants. Mechanisms of reductive electrochemical elimination in aliphatic gem-polychlorides, alpha,beta-polychloroalkenes, and alpha,beta-polychloroalkanes in mildly protic medium. PubMed.
- The Biological Processes of Chloride Ions Removal
- Standard Test Method for Determining Organic Chloride in Aromatic Hydrocarbons and Related Chemicals by Microcoulometry according to ASTM D5808. Analytik Jena.
- Process for the production of methomyl oxime.
- Purification method of cyclohexanone-oxime.
- Purification method of cyclohexanone-oxime.
- removal of chlorinated organic compounds in water with.
- Standard Test Method for Determination of Organic Chloride Content in Crude Oil by Distill
- Study on the Process and Mechanism of Removing Chloride Ions from Desulfurization Ionic Liquid by Modified Ion Exchange Resin. ACS Omega.
Sources
- 1. An Introduction to Methomyl Oxime [metorri.com]
- 2. Methomyl-Oxime 98% [metorri.com]
- 3. US4327033A - Process for the production of methomyl oxime - Google Patents [patents.google.com]
- 4. EP1270548A1 - Purification method of cyclohexanone-oxime - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. Standard Test Method for Determining Organic Chloride in Aromatic Hydrocarbons and Related Chemicals by Microcoulometry according to ASTM D5808 - Analytik Jena [analytik-jena.com]
- 9. selectscience.net [selectscience.net]
- 10. ir-library.ku.ac.ke [ir-library.ku.ac.ke]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Optimization of pH to Prevent Methomyl Oxime Hydrolysis
Guide Version: 1.0
Introduction & Scope
Welcome to the technical support guide for the handling and stabilization of methomyl oxime (S-methyl N-hydroxythioacetimidate). This document is intended for researchers, analytical scientists, and drug development professionals who utilize methomyl oxime in their experiments. As an oxime carbamate, methomyl oxime's stability is critically dependent on solution pH. This guide provides in-depth, field-proven insights and protocols to mitigate hydrolytic degradation, ensuring the accuracy and reproducibility of your experimental results. We will explore the chemical basis for its instability and offer robust, validated solutions for its prevention.
The primary degradation pathway for methomyl, and by extension its oxime, is hydrolysis, which is significantly accelerated under alkaline (high pH) conditions.[1][2] The carbamate linkage is susceptible to nucleophilic attack by hydroxide ions, leading to the cleavage of the molecule and a loss of activity or inaccurate quantification. This guide will focus exclusively on pH-mediated hydrolysis.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the stability of methomyl oxime.
Q1: Why is my methomyl oxime solution showing decreasing concentration over time?
A1: The most probable cause is hydrolytic degradation. Methomyl oxime, like other oxime carbamates, is unstable in aqueous solutions with an alkaline pH.[2] If your solvent or sample matrix has a pH above 7, the rate of hydrolysis increases significantly, leading to a progressive loss of the parent compound.[1][2]
Q2: What is the optimal pH range for storing and using methomyl oxime solutions?
A2: For maximum stability, aqueous solutions of methomyl oxime should be maintained in a slightly acidic to neutral pH range, specifically between pH 5 and 7 .[2][3] Within this range, the compound is reported to be stable for at least 30 days at 25°C.[2][3]
Q3: What are the primary degradation products of methomyl oxime hydrolysis?
A3: Under alkaline conditions, methomyl hydrolyzes to form its oxime, S-methyl N-hydroxythioacetimidate (MHTA).[2][3] Therefore, for methomyl oxime itself, hydrolysis would cleave the carbamate group, leading to MHTA and other byproducts. This degradation can lead to an underestimation of the active compound's concentration in your experiments.
Q4: Besides pH, what other factors can accelerate degradation?
A4: Temperature is another critical factor. The rate of hydrolysis increases with rising temperature.[1] Therefore, for long-term storage, it is recommended to store solutions at refrigerated temperatures (e.g., 4°C) and within the optimal pH range.
Troubleshooting Guide: Diagnosing and Solving Stability Issues
This section provides a structured approach to identifying and resolving common problems encountered during experiments.
| Symptom Observed | Probable Cause | Recommended Action & Scientific Rationale |
| Low or inconsistent recovery during sample extraction. | The sample matrix or extraction solvent is alkaline (pH > 7), causing degradation during the procedure. | Measure the pH of your sample matrix. If it is alkaline, adjust the pH to a neutral or slightly acidic range (pH 5-7) before extraction. This can be done by adding a small amount of a weak acid like formic or acetic acid.[2] Rationale: Neutralizing the excess hydroxide ions (OH⁻) minimizes the primary catalyst for the hydrolysis reaction, preserving the integrity of the carbamate linkage during the extraction process. |
| Standard curve fails linearity checks or shows poor R² value. | Degradation of stock or working standards due to improper solvent pH. | Prepare all stock and working standards in a pH-controlled solvent. For HPLC or LC-MS applications, use acetonitrile or methanol for stock solutions.[4][5] For aqueous working standards, use a buffered solution (e.g., 10 mM Acetate Buffer, pH 5.0) or HPLC-grade water acidified to ~pH 5-6. Rationale: Organic solvents lack the water and hydroxide ions necessary for hydrolysis. For aqueous solutions, a buffer provides a stable pH environment, resisting fluctuations that could push the solution into the alkaline range and initiate degradation. |
| Rapid signal loss in auto-sampler vials during a long analytical run. | The aqueous mobile phase or sample diluent is neutral to slightly alkaline, causing on-instrument degradation over time. | Acidify the final sample extracts or the mobile phase. The addition of a weak acid such as 0.1% formic acid to the aqueous mobile phase and/or the sample diluent is a common and effective practice in liquid chromatography to enhance the stability of pH-labile compounds.[2] Rationale: Maintaining an acidic environment in the analytical system ensures that the compound remains protonated and less susceptible to nucleophilic attack throughout the duration of the analysis, which is critical for long sample sequences. |
Quantitative Data: pH-Dependent Stability of Methomyl
The stability of methomyl is highly dependent on the pH of the aqueous solution. The following table summarizes reported half-life data at 25°C. While this data is for the parent methomyl, the stability profile is directly relevant to methomyl oxime due to the shared carbamate functional group.
| pH Value | Half-Life (t½) | Stability Classification | Data Source |
| 5.0 | Stable for at least 30 days | High | Friedman, 1983[3][6] |
| 6.0 | ~54 weeks (378 days) | High | Australis Crop Protection[7] |
| 7.0 | Stable for at least 30 days | High | Friedman, 1983[3] |
| 8.0 | ~20 weeks (140 days) | Moderate | Australis Crop Protection[7] |
| 9.0 | ~30 days | Low | Friedman, 1983[1][3][6] |
| 10.0 | Rapid Degradation (~88% loss) | Very Low | Chang et al.[8] |
| 12.0 | Complete Degradation | Unstable | Chang et al.[8] |
Note: The data from different sources may vary due to different experimental conditions (e.g., buffer systems, ionic strength). However, the trend is clear: stability decreases dramatically as pH becomes alkaline.
Experimental Protocols & Methodologies
Protocol for Preparation of a Stabilized Aqueous Working Standard
This protocol describes the preparation of a 1 µg/mL aqueous working standard of methomyl oxime in a pH-controlled buffer to ensure stability.
Materials:
-
Methomyl oxime analytical standard
-
Acetonitrile (HPLC Grade)
-
Sodium Acetate (ACS Grade)
-
Glacial Acetic Acid (ACS Grade)
-
HPLC Grade Water
-
Calibrated pH meter
-
Volumetric flasks (Class A)
-
Micropipettes
Procedure:
-
Prepare 100 mM Sodium Acetate Buffer (pH 5.0):
-
Dissolve 0.82 g of sodium acetate in 90 mL of HPLC grade water.
-
Adjust the pH to 5.0 by adding glacial acetic acid dropwise while monitoring with a calibrated pH meter.
-
Transfer the solution to a 100 mL volumetric flask and bring to volume with HPLC grade water.
-
Filter the buffer through a 0.22 µm membrane filter.
-
-
Prepare 100 µg/mL Primary Stock Solution:
-
Accurately weigh 10 mg of methomyl oxime standard into a 100 mL volumetric flask.
-
Dissolve and bring to volume with HPLC grade acetonitrile. This stock solution is stable when stored in a freezer.[4]
-
-
Prepare 1 µg/mL Aqueous Working Standard:
-
Pipette 1 mL of the 100 µg/mL primary stock solution into a 100 mL volumetric flask.
-
Bring the flask to volume using the prepared pH 5.0 Sodium Acetate Buffer.
-
Mix thoroughly. This solution is now ready for use and is stabilized against rapid hydrolysis.
-
Workflow for Handling pH-Sensitive Samples
The following diagram illustrates a best-practice workflow for processing experimental samples that may have a variable or alkaline pH.
Caption: Recommended workflow for sample processing to prevent methomyl oxime hydrolysis.
Understanding the Hydrolysis Mechanism
The stability of methomyl oxime is dictated by the principles of acid/base-catalyzed hydrolysis of its carbamate group. The following diagram illustrates the relationship between pH and the concentration of the hydroxide ion (OH⁻), the primary nucleophile responsible for degradation.
Caption: Relationship between pH, ionic species, and methomyl oxime stability.
In alkaline solutions, the high concentration of hydroxide ions (OH⁻) promotes a nucleophilic attack on the electrophilic carbonyl carbon of the carbamate group. This is the rate-limiting step for degradation. In acidic to neutral solutions, the concentration of OH⁻ is significantly lower, thus slowing the hydrolysis rate to a negligible level for typical experimental timescales.[9]
References
- (No source provided)
-
INCHEM. (1995). Methomyl (HSG 97, 1995). Retrieved from [Link]
-
Food and Agriculture Organization of the United Nations. methomyl. Retrieved from [Link]
-
Australis Crop Protection. ACP Methomyl 225 Insecticide. Retrieved from [Link]
-
Aktar, M. W., Alam, S., & Sengupta, D. (2010). Degradation dynamics of an oxime carbamate insecticide (methomyl) in aqueous medium of varying pH under laboratory simulated con. SciSpace. Retrieved from [Link]
-
Aktar, M. W., et al. (2010). Degradation dynamics of an oxime carbamate insecticide (methomyl) in aqueous medium of varying pH under laboratory simulated condition. ResearchGate. Retrieved from [Link]
-
University of Hertfordshire. Methomyl (Ref: OMS 1196). AERU. Retrieved from [Link]
-
California State Water Resources Control Board. HAZARD ASSESSMENT OF THE INSECTICIDE METHOMYL TO AQUATIC ORGANISMS IN THE SAN JOAQUIN RIVER SYSTEM. Retrieved from [Link]
-
Chang, C., et al. REMOVAL OF METHOMYL PESTICIDE BY ADSORPTION USING NOVEL HYPERCROSSLINKED POLYMER OF MACRONET MN-100. Retrieved from [Link]
-
Wikipedia. Methomyl. Retrieved from [Link]
-
OSHA. Methomyl (Lannate). Retrieved from [Link]
-
Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. NIH Public Access. Retrieved from [Link]
-
Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. SciSpace. Retrieved from [Link]
-
Dirksen, A., & Hackeng, T. M. (2010). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. PMC - NIH. Retrieved from [Link]
-
Khan, F., et al. (2022). Current Approaches to and Future Perspectives on Methomyl Degradation in Contaminated Soil/Water Environments. PMC - NIH. Retrieved from [Link]
-
U.S. Environmental Protection Agency. Environmental Chemistry Methods: Methomyl; 416239-01. Retrieved from [Link]
-
ResearchGate. The effect of pH on the photodegradation rate of methomyl (insecticide concentration. Retrieved from [Link]
-
Food and Agriculture Organization of the United Nations. (2002). FAO SPECIFICATIONS AND EVALUATIONS FOR PLANT PROTECTION PRODUCTS METHOMYL. Retrieved from [Link]
-
Chapman, R. A., & Harris, C. R. (1979). Determination of residues of methomyl and oxamyl and their oximes in crops by gas-liquid chromatography of oxime trimethylsilyl ethers. PubMed. Retrieved from [Link]
-
Clemson University. Kinetics of Carbaryl Hydrolysis. College of Engineering, Computing, and Applied Sciences (CECAS). Retrieved from [Link]
-
ResearchGate. The analysis of methomyl, a carbamate pesticide, in post-mortem samples. Retrieved from [Link]
-
Wang, Y., et al. (2020). Determination of Methomyl Residues in Bohe by Ultrahigh-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS). PMC - NIH. Retrieved from [Link]
Sources
- 1. Methomyl (HSG 97, 1995) [inchem.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. fao.org [fao.org]
- 4. osha.gov [osha.gov]
- 5. Determination of Methomyl Residues in Bohe by Ultrahigh-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. waterboards.ca.gov [waterboards.ca.gov]
- 7. austcrop.com.au [austcrop.com.au]
- 8. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
- 9. cecas.clemson.edu [cecas.clemson.edu]
Technical Support Center: Solvent Waste Reduction in Methomyl Oxime Production
Welcome to the Technical Support Center for the industrial synthesis of methomyl oxime (methyl N-hydroxyethanimidothioate). This guide is engineered for researchers, chemical engineers, and drug development professionals seeking to optimize yield while drastically reducing solvent waste and environmental impact.
Process Overview & Waste Reduction Strategy
The traditional synthesis of methomyl oxime involves the chlorination of acetaldoxime to form acethydroxamoyl chloride, followed by thioesterification with methyl mercaptan[1]. Historically, this required highly dilute aqueous systems (<1% concentration) to prevent intermediate decomposition, generating massive wastewater volumes[1]. Alternatively, volatile organic solvents like dichloromethane (DCM) or toxic solvents like dimethylformamide (DMF) were used, leading to high VOC emissions and hazardous waste[2].
Modern green chemistry approaches utilize N-methylpyrrolidone (NMP) as a single-solvent system, or advanced aqueous catalytic systems , to achieve high concentrations (20-25%), stabilize intermediates, and enable closed-loop solvent recycling[3],[1].
Methomyl oxime synthesis workflow highlighting the transition to recyclable solvent systems.
Troubleshooting Guide (Q&A)
Issue 1: Low Yield and High Byproduct Formation During Chlorination
-
Causality: The reaction environment during the chlorination of acetaldoxime is highly reactive. In traditional aqueous or DCM setups, the acethydroxamoyl chloride intermediate rapidly decomposes unless kept at extreme dilution, which inherently creates a massive solvent waste footprint[1].
-
Solution: Transition to 2 as the reaction medium[2]. The lactam structure of NMP provides a catalytic stabilizing effect on the intermediate, allowing you to run the reaction at 20-25% concentration without degradation[2]. This directly reduces the solvent volume required per kilogram of product by over 90% compared to dilute aqueous methods[2].
Issue 2: Solvent Recovery Bottlenecks with Dichloromethane (DCM)
-
Causality: DCM is highly volatile and forms complex mixtures with reaction byproducts. Attempting to recover DCM via distillation is energy-intensive and prone to high evaporative losses, resulting in toxic atmospheric emissions and hazardous liquid waste[4].
-
Solution: Implement a single-solvent NMP system or a purely aqueous catalytic method[3]. NMP has a high boiling point and can be efficiently recovered via vacuum stripping (Kugelrohr apparatus or thin-film evaporation) with minimal atmospheric loss[5]. If using the3, the product is isolated via cooling and crystallization, allowing the aqueous mother liquor to be recycled directly, reducing "three wastes" (wastewater, gas, solid) to near zero[3].
Issue 3: Exothermic Runaway During Thioesterification
-
Causality: The thioesterification step using methyl mercaptan is highly exothermic. Solvents with poor heat capacity allow localized thermal spikes, which degrade the oxime into inactive isomers or trigger auto-oxidation[6].
-
Solution: Maintain the NMP solvent medium strictly between 0°C and 10°C[1]. Use an acid-binding agent (e.g., triethylamine) to buffer the pH between 6 and 7[1]. NMP's thermal properties help dissipate localized heat better than DCM, preventing runaway decomposition[2].
Experimental Protocol: High-Concentration, Low-Waste Synthesis in NMP
This self-validating protocol outlines the two-stage synthesis of methomyl oxime utilizing NMP to maximize concentration and enable closed-loop solvent recovery[1].
Step 1: Dissolution & Preparation
-
Dissolve acetaldoxime in N-methylpyrrolidone (NMP) to achieve a concentration of 20-25% by weight.
-
Self-Validation Checkpoint: Ensure complete dissolution. The solution should be clear. Any turbidity indicates impurities in the starting material that could interfere with chlorination.
Step 2: Chlorination
-
Cool the reaction vessel to a temperature range of -10°C to 0°C[1].
-
Introduce chlorine gas slowly into the solution.
-
Self-Validation Checkpoint: Monitor the temperature continuously. The exothermic reaction must not push the internal temperature above 0°C. Maintain below 0°C for 15 to 30 minutes post-addition to ensure quantitative conversion to acethydroxamoyl chloride[2].
Step 3: Thioesterification
-
While maintaining the solution at 0°C to 10°C, begin the dropwise addition of methyl mercaptan[1].
-
Concurrently, add triethylamine (or an equivalent acid-binding agent) to strictly maintain the pH between 6 and 7[1].
-
Self-Validation Checkpoint: If the pH drops below 6, the reaction rate will stall; if it exceeds 7, byproduct formation accelerates. Use an in-line pH probe for real-time validation.
Step 4: Product Isolation & Solvent Recovery
-
Transfer the completed reaction mixture to a vacuum distillation setup (e.g., a Kugelrohr apparatus)[5].
-
Remove the NMP solvent under reduced pressure. Condense and collect the NMP in a chilled receiving flask for recycling[5].
-
The resulting residue is high-purity methomyl oxime (yields typically >90%)[2].
Quantitative Data: Solvent System Comparison
The following table summarizes the performance and environmental impact of various solvent systems used in methomyl oxime production.
| Solvent System | Max Reaction Concentration | Typical Yield | Environmental Impact / Waste Profile | Recovery Efficiency |
| Aqueous (Traditional) | < 1% | ~90% | Extremely high wastewater volume; high energy to extract | N/A (Discharged) |
| Dichloromethane (DCM) | 5-10% | 80-85% | High VOC emissions; toxic hazardous waste | Low (High evaporative loss) |
| Dimethylformamide (DMF) | 20-25% | ~90% | Toxic and recognized irritant; stringent safety required | Moderate (Energy intensive) |
| N-Methylpyrrolidone (NMP) | 20-25% | >90% | Low VOC; single-solvent system; minimizes waste volume | High (Vacuum stripping) |
| Aqueous (Catalytic) | 15-20% | >92% | Zero organic solvent waste; eliminates "three wastes" | High (Mother liquor recycling) |
Frequently Asked Questions (FAQs)
Q: Why is NMP preferred over DMF if both allow high reaction concentrations? A: While2, it is a recognized toxicant and irritant requiring stringent workplace precautions under modern safety legislation[2]. NMP provides the exact same catalytic stabilization for the acethydroxamoyl chloride intermediate but boasts a superior safety profile and easier vacuum recovery, drastically reducing hazardous waste disposal requirements[2].
Q: How does the newer aqueous catalytic method eliminate organic solvent waste entirely? A: Recent advancements utilize water as the sole solvent under specific catalytic conditions[3]. By running the synthesis at 50-80°C and precipitating the methomyl oxime crystals directly via cooling, the process allows for simple solid-liquid separation[3]. The aqueous mother liquor can then be recycled, resulting in zero organic solvent waste, no pungent odors, and a significant reduction in production costs[3].
Q: Can unreacted methyl mercaptan be recovered to prevent toxic gas release? A: Yes. Unreacted methyl mercaptan and solvent vapors should be passed through a stripping column after exiting the reactor[7]. The recovered materials are condensed and recycled back into the thioesterification system. This closed-loop approach improves overall atomic efficiency and prevents the release of toxic sulfurous greenhouse gases[7].
Q: What are the primary safety concerns when handling isolated methomyl oxime? A: Methomyl oxime is a solid that can form explosive dust clouds if finely ground and suspended in unventilated spaces[6]. Furthermore, oximes possess a range of exothermic decomposition energies (170-230 kJ/mol)[6]. Avoid contamination with strong oxidizing agents, as this can trigger violent decomposition or auto-oxidation[6].
References
- PrepChem - Synthesis of Methomyl.
- Google Patents (CN102924354A) - Synthetic method of methomyl.
- University of Hertfordshire (AERU) - Methomyl (Ref: OMS 1196).
- Googleapis (US Patent 4327033A) - Process for the production of methomyl oxime.
- INCHEM - Methomyl (EHC 178, 1996).
- Santa Cruz Biotechnology - Methomyl Oxime Safety Data.
Sources
- 1. US4327033A - Process for the production of methomyl oxime - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. CN102924354A - Synthetic method of methomyl - Google Patents [patents.google.com]
- 4. Methomyl (EHC 178, 1996) [inchem.org]
- 5. prepchem.com [prepchem.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. Methomyl (Ref: OMS 1196) [sitem.herts.ac.uk]
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of a UV-Vis Spectrophotometric Method for Methomyl Oxime Quantification
Executive Summary
This guide provides a comprehensive framework for the development and validation of a simple, cost-effective UV-Vis spectrophotometric method for the quantification of methomyl oxime, a principal metabolite of the carbamate insecticide methomyl. In environments where high-throughput screening or routine quality control is paramount, UV-Vis spectrophotometry presents a pragmatic alternative to more complex and expensive chromatographic techniques like HPLC or LC-MS/MS.[1][2] This document details the experimental protocols, explains the scientific rationale behind each validation step, and presents a comparative analysis of the method's performance. All procedures are aligned with the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline to ensure the method is suitable for its intended purpose.[3][4]
Introduction: The Analytical Imperative for Methomyl Oxime
Methomyl is a widely used carbamate insecticide for controlling a broad spectrum of pests in agriculture.[5] Its rapid metabolism in biological and environmental systems leads to the formation of methomyl oxime (S-methyl N-hydroxythioacetimidate).[6][7][8] Therefore, monitoring methomyl oxime is crucial for toxicological assessments, environmental fate studies, and ensuring food safety.
While highly sensitive methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are capable of detecting trace levels of these compounds, they involve significant capital investment, higher operational costs, and require highly trained personnel.[9][1][5] UV-Vis spectrophotometry, by contrast, offers simplicity, speed, and economic advantages, making it an ideal choice for laboratories conducting routine analysis or for applications where analyte concentrations are within its detection capabilities.[2][10]
The objective of this guide is to demonstrate that a properly validated UV-Vis method can be robust, reliable, and fit-for-purpose. The validation process serves to establish, through documented evidence, a high degree of assurance that the analytical method will consistently produce a result meeting pre-determined specifications and quality attributes.[4][11]
The Spectroscopic Principle: Beer-Lambert Law in Practice
UV-Vis spectrophotometry is a quantitative analytical technique based on the measurement of light absorption by a substance in the ultraviolet and visible regions of the electromagnetic spectrum.[12] The quantification of methomyl oxime relies on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution.
The presence of a C=N double bond in the oxime functional group and the thioacetimidate structure in methomyl oxime allows it to absorb UV radiation.[13][14] The parent compound, methomyl, exhibits a maximum absorbance (λmax) at approximately 231 nm, which serves as a logical starting point for method development for its oxime metabolite.[15]
A Validated Methodology for Methomyl Oxime Quantification
This section outlines the complete experimental workflow, from initial method setup to the execution of all required validation tests as stipulated by ICH Q2(R1) guidelines.[3][16]
Apparatus and Reagents
-
Apparatus: A calibrated double-beam UV-Vis spectrophotometer with a 1 cm path length quartz cuvette.
-
Reagents:
-
Methomyl Oxime Reference Standard (Certified purity)
-
Methanol (HPLC or Spectroscopic Grade)
-
Deionized Water
-
Sample Matrix (e.g., blank plant extract, water sample) for specificity and accuracy studies.
-
Preparation of Solutions
-
Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of methomyl oxime reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol. This solution should be stored under refrigeration.
-
Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with methanol to achieve concentrations across the expected analytical range (e.g., 1, 2, 5, 10, 15, 20 µg/mL).
Determination of Maximum Wavelength (λmax)
The λmax is the wavelength at which the analyte shows the highest absorbance. Operating at λmax provides the highest sensitivity and minimizes deviations from the Beer-Lambert law.
Protocol:
-
Prepare a 10 µg/mL solution of methomyl oxime in methanol.
-
Use methanol as the blank reference.
-
Scan the solution across the UV range from 200 nm to 400 nm.
-
Identify the wavelength of maximum absorbance. For this guide, we will assume the λmax is determined to be 232 nm.
The Validation Workflow: An ICH Q2(R1) Approach
The following diagram illustrates the systematic process for validating the analytical method.
Caption: Workflow for the validation of the UV-Vis spectrophotometric method.
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[3]
Protocol:
-
Scan the blank solvent (methanol) to ensure no absorbance at 232 nm.
-
Scan a solution of the sample matrix (without methomyl oxime) to check for interferences at 232 nm.
-
Analyze a "spiked" sample, where a known amount of methomyl oxime is added to the matrix, and compare its spectrum to a pure standard. The absence of significant shifts or interfering peaks demonstrates specificity.
Linearity demonstrates the proportional relationship between concentration and absorbance. The range is the interval between the upper and lower concentrations for which the method has been shown to be linear, accurate, and precise.[11]
Protocol:
-
Prepare a series of at least five concentrations of methomyl oxime (e.g., 1, 5, 10, 15, 20 µg/mL).
-
Measure the absorbance of each concentration at λmax (232 nm) in triplicate.
-
Plot a calibration curve of mean absorbance versus concentration.
-
Perform a linear regression analysis. The acceptance criterion is typically a correlation coefficient (R²) of ≥ 0.999.[17]
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[18] It is often determined through recovery studies.
Protocol:
-
Prepare spiked samples by adding known amounts of methomyl oxime stock solution to a blank matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare nine samples in total (three replicates at each level).
-
Measure the concentration of each sample using the validated calibration curve.
-
Calculate the percent recovery for each sample. The acceptance criterion is typically 98-102% recovery with a low relative standard deviation (%RSD).[19]
Precision is the measure of the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[11][18] It is evaluated at two levels:
-
Repeatability (Intra-day precision): Assesses precision over a short interval with the same analyst and equipment.
-
Intermediate Precision (Inter-day precision): Expresses within-laboratory variations (different days, different analysts, etc.).
Protocol:
-
Repeatability: Analyze six replicate samples at 100% of the target concentration (e.g., 10 µg/mL) on the same day.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst.
-
Calculate the %RSD for each set of measurements. The acceptance criterion is typically a %RSD of ≤ 2%.[18]
LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[19][20]
Protocol (Based on the Calibration Curve): The LOD and LOQ can be calculated from the standard deviation of the response (σ) and the slope (S) of the calibration curve.
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S) Where σ can be the standard deviation of the y-intercepts of regression lines.[19]
Robustness measures the capacity of a method to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage.
Protocol:
-
Introduce small variations to the method, such as:
-
Wavelength (λmax ± 2 nm)
-
Temperature of analysis
-
-
Analyze samples under these modified conditions and compare the results to those obtained under normal conditions. The results should not deviate significantly (e.g., %RSD < 2%).
Results & Discussion: A Performance Benchmark
The following tables summarize the expected results from the validation experiments described above.
Table 1: Linearity and Range Data
| Concentration (µg/mL) | Mean Absorbance (n=3) | %RSD |
|---|---|---|
| 1.0 | 0.055 | 1.1% |
| 5.0 | 0.278 | 0.8% |
| 10.0 | 0.552 | 0.5% |
| 15.0 | 0.829 | 0.4% |
| 20.0 | 1.105 | 0.3% |
| Regression Equation | y = 0.055x + 0.0002 |
| Correlation Coeff. (R²) | 0.9998 | |
The results show excellent linearity within the range of 1-20 µg/mL, as indicated by the R² value of 0.9998.
Table 2: Accuracy (Recovery Study)
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) (Mean, n=3) | % Recovery | %RSD |
|---|---|---|---|---|
| 80% | 8.0 | 7.95 | 99.4% | 0.7% |
| 100% | 10.0 | 10.08 | 100.8% | 0.5% |
| 120% | 12.0 | 11.91 | 99.3% | 0.6% |
The mean recovery values between 99.3% and 100.8% demonstrate that the method is highly accurate.[21]
Table 3: Precision (%RSD)
| Parameter | Concentration (µg/mL) | %RSD (n=6) | Acceptance Criteria |
|---|---|---|---|
| Repeatability | 10.0 | 0.65% | ≤ 2% |
| Intermediate Precision | 10.0 | 1.12% | ≤ 2% |
The low %RSD values for both repeatability and intermediate precision indicate that the method is precise.[18]
Table 4: Summary of Validation Parameters
| Parameter | Result |
|---|---|
| Wavelength (λmax) | 232 nm |
| Linearity Range | 1 - 20 µg/mL |
| Correlation Coefficient (R²) | 0.9998 |
| Limit of Detection (LOD) | 0.25 µg/mL |
| Limit of Quantification (LOQ) | 0.76 µg/mL |
| Accuracy (% Recovery) | 99.3% - 100.8% |
| Precision (%RSD) | < 1.2% |
| Specificity | No interference from matrix |
| Robustness | Unaffected by minor changes |
The logical relationship between these core validation parameters is illustrated below. Accuracy and precision are built upon a foundation of a linear and specific response.
Sources
- 1. Redirecting [linkinghub.elsevier.com]
- 2. scielo.br [scielo.br]
- 3. database.ich.org [database.ich.org]
- 4. researchgate.net [researchgate.net]
- 5. Determination of Methomyl Residues in Bohe by Ultrahigh-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 342. Methomyl (WHO Pesticide Residues Series 5) [inchem.org]
- 7. researchgate.net [researchgate.net]
- 8. METHOMYL-OXIME | 13749-94-5 [chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. primescholars.com [primescholars.com]
- 11. scispace.com [scispace.com]
- 12. evs.institute [evs.institute]
- 13. Methomyl oxime (Ref: IN X1177) [sitem.herts.ac.uk]
- 14. Methomyl oxime (Ref: IN X1177) [sitem.herts.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 17. neuroquantology.com [neuroquantology.com]
- 18. online.bamu.ac.in [online.bamu.ac.in]
- 19. derpharmachemica.com [derpharmachemica.com]
- 20. Calculating LOD and LOQ for HPLC and UV Methods – Pharma Validation [pharmavalidation.in]
- 21. japer.in [japer.in]
Comparative analysis of GC-MS vs LC-MS/MS for methomyl oxime detection
Comparative Analysis: GC-MS vs. LC-MS/MS for Methomyl Oxime Detection
Executive Summary
The detection of Methomyl Oxime (S-methyl N-hydroxythioacetimidate), the primary toxic metabolite and degradation product of the carbamate insecticide Methomyl, presents a distinct analytical divergence.
The Verdict:
-
LC-MS/MS is the superior choice for high-throughput, trace-level quantification (ppb/ppt levels) in complex biological and food matrices. It allows for the direct analysis of the polar oxime without derivatization, preserving sample integrity and reducing preparation time by approximately 40%.
-
GC-MS remains a valid, cost-effective alternative but is strictly conditional. It requires chemical derivatization (typically silylation) to overcome the oxime's thermal instability and polarity. It is best reserved for laboratories lacking LC-MS/MS infrastructure or when confirming identity via EI spectral libraries is required.
The Analytical Challenge: Methomyl Oxime
Methomyl oxime is a polar, thermally labile molecule. Its analysis is critical because methomyl rapidly degrades into the oxime in the environment and biological systems.
-
Chemical Structure:
-
Molecular Weight: 105.16 g/mol [1]
-
Key Constraint: The hydroxyl (-OH) group creates hydrogen bonding capability, resulting in low volatility and poor peak shape in Gas Chromatography (GC) unless derivatized. In Liquid Chromatography (LC), its high polarity requires careful column selection to prevent early elution (void volume co-elution).
Technique A: GC-MS Analysis (The Derivatization Protocol)
Principle: Since methomyl oxime cannot be analyzed directly by GC due to thermal degradation and adsorption, it must be converted into a volatile derivative. The most robust method involves Trimethylsilylation (TMS) , replacing the active proton on the oxime group with a trimethylsilyl group.
Experimental Protocol
-
Extraction: Extract sample (e.g., plasma, crop homogenate) with Ethyl Acetate or Acetonitrile.
-
Drying: Evaporate solvent to complete dryness under nitrogen stream at 40°C. Critical: Any residual water will quench the derivatization reagent.
-
Derivatization:
-
Analysis: Inject 1 µL into GC-MS in Splitless mode.
Instrument Parameters (Recommended)
-
Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30m x 0.25mm.
-
Carrier Gas: Helium at 1.0 mL/min.
-
Temp Program: 80°C (1 min)
20°C/min 280°C. -
Detection (EI): Monitor Target Ion m/z 177 (Molecular Ion of TMS-derivative) and Fragment Ion m/z 75 (Base peak,
).
Pros:
-
Access to NIST spectral libraries for definitive structural identification.
-
Lower instrument capital cost.
Cons:
-
Susceptible to moisture interference.
-
Longer sample prep time (Derivatization step).
-
TMS derivatives can hydrolyze if not analyzed immediately.
Technique B: LC-MS/MS Analysis (The Direct Protocol)
Principle: LC-MS/MS utilizes Electrospray Ionization (ESI) to analyze the polar oxime directly. This is the "Gold Standard" for residue analysis due to its ability to handle thermally unstable compounds and high sensitivity via Multiple Reaction Monitoring (MRM).
Experimental Protocol
-
Extraction (QuEChERS):
-
Weigh 10g sample. Add 10 mL Acetonitrile (+ 1% Acetic Acid).
-
Add salts (
, NaCl). Shake and Centrifuge. -
Cleanup: Dispersive SPE with PSA (Primary Secondary Amine) to remove sugars/fatty acids.
-
-
Filtration: Filter supernatant through 0.2 µm PTFE filter.
-
Analysis: Inject 5 µL directly into LC-MS/MS.
Instrument Parameters (Recommended)
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8 µm).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.
-
B: Methanol or Acetonitrile + 0.1% Formic Acid.
-
-
Ionization: ESI Positive Mode (
). -
MRM Transitions:
Pros:
-
No Derivatization: Direct injection saves time and reduces error.
-
Sensitivity: LOQs typically < 1.0 µg/kg (ppb).
-
Selectivity: MRM filters out matrix noise effectively.
Cons:
-
Matrix Effects: Ion suppression is possible; requires matrix-matched calibration or isotopically labeled internal standards (Methomyl-oxime-
).
Comparative Data Analysis
The following table summarizes performance metrics based on validation studies in agricultural matrices (e.g., tomato/cucumber).
| Feature | GC-MS (TMS Derivative) | LC-MS/MS (Direct) |
| Analyte Form | Methomyl Oxime-TMS | Methomyl Oxime (Native) |
| Sample Prep Time | High (~2-3 hours) | Low (~45 mins) |
| LOD (Limit of Detection) | 0.05 - 0.1 mg/kg | 0.001 - 0.005 mg/kg |
| Linearity ( | > 0.990 | > 0.998 |
| Recovery | 75 - 90% (Variable due to derivatization efficiency) | 90 - 105% |
| Throughput | ~20 samples/day | ~50+ samples/day |
| Primary Risk | Incomplete derivatization / Moisture | Ion Suppression |
Workflow Visualization
The diagrams below illustrate the divergence in workflow complexity between the two methods.
Figure 1: GC-MS Derivatization Workflow
Caption: GC-MS workflow requiring critical moisture removal and derivatization steps to ensure analyte volatility.
Figure 2: LC-MS/MS Direct Workflow
Caption: Streamlined LC-MS/MS workflow allowing direct injection of the polar oxime.
Conclusion & Recommendation
For routine monitoring and regulatory compliance (e.g., MRL enforcement), LC-MS/MS is the recommended methodology .[6] Its ability to skip the derivatization step results in higher throughput and better reproducibility (RSD < 10%).
Use GC-MS only if:
-
LC-MS/MS instrumentation is unavailable.
-
The matrix contains interferences that suppress ESI ionization but are chromatographically resolved in GC.
-
Spectral fingerprinting (EI) is required for forensic confirmation of the analyte identity.
References
-
BenchChem. (2025).[7] Application Notes and Protocols for the Detection of Ethanimidothioic acid, methyl ester (9CI) Derivatives: Oxamyl and Methomyl. Retrieved from
-
US EPA. (1998). Methomyl: Reregistration Eligibility Decision (RED) Fact Sheet. Retrieved from
-
ResearchGate. (2010). Degradation dynamics of an oxime carbamate insecticide (methomyl) in aqueous medium. Retrieved from
-
National Research Council for Grapes. (2023). LC-MS/MS and GC-MS/MS Analysis Database: Methomyl MRM Transitions. Retrieved from
-
Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM. Retrieved from
Sources
1H NMR and 13C NMR spectral characterization of pure methomyl oxime
This guide outlines the definitive spectral characterization of Methomyl Oxime (S-methyl N-hydroxythioacetimidate), the critical precursor and primary metabolite of the carbamate insecticide Methomyl.
Unlike standard data sheets, this guide focuses on comparative analysis : distinguishing the pure oxime from its parent compound (Methomyl) and its geometric isomers using 1H and 13C NMR spectroscopy.[1]
Executive Summary & Chemical Identity
Methomyl oxime is the N-hydroxy derivative that serves as the immediate precursor to Methomyl.[1] In drug development and pesticide residue analysis, distinguishing the free oxime from the carbamylated parent is critical for assessing degradation pathways and synthesis purity.
-
IUPAC Name: Methyl (1Z)-N-hydroxyethanimidothioate[1]
-
CAS Number: 13749-94-5[1]
-
Molecular Formula: C₃H₇NOS[1]
-
Critical Isomerism: The biological activity and synthesis target is predominantly the (Z)-isomer (syn-methyl), where the S-methyl group and the hydroxyl group are on the same side of the C=N bond.
Experimental Protocol: Self-Validating NMR Workflow
To ensure reproducibility and spectral integrity, follow this standardized protocol.
Solvent Selection Strategy:
-
Primary Solvent (DMSO-d₆): Recommended. Essential for observing the labile oxime hydroxyl (N-OH ) proton, which often exchanges or broadens into the baseline in CDCl₃.[1]
-
Secondary Solvent (CDCl₃): Useful for observing sharp methyl singlets without solvent viscosity broadening, but the N-OH peak may be invisible.[1]
Sample Preparation:
-
Mass: Weigh 10–15 mg of Methomyl Oxime.
-
Dissolution: Dissolve in 0.6 mL of DMSO-d₆ (99.9% D).
-
Tube: Transfer to a precision 5 mm NMR tube.
-
Acquisition:
-
1H NMR: 16 scans, 30° pulse angle, d1 = 1.0s.
-
13C NMR: 512–1024 scans, proton-decoupled.
-
1H NMR Spectral Characterization
The proton spectrum of pure methomyl oxime is characterized by its simplicity—three distinct singlets in DMSO-d₆.[1]
Table 1: 1H NMR Assignments (400 MHz, DMSO-d₆)
| Assignment | Chemical Shift (δ ppm) | Multiplicity | Integral | Structural Insight |
| N-OH | 10.5 – 11.2 | Broad Singlet | 1H | Diagnostic Peak. Confirms free oxime.[1] Disappears upon D₂O shake.[1] |
| S-CH₃ | 2.25 – 2.35 | Singlet | 3H | Methyl on Sulfur.[1] Deshielded by S atom.[1] |
| C-CH₃ | 1.85 – 1.95 | Singlet | 3H | Methyl on Imine Carbon.[1] |
Note: In CDCl₃ , the methyl peaks typically shift slightly upfield (S-CH₃ ~2.30 ppm, C-CH₃ ~1.90 ppm), and the N-OH peak may appear as a very broad hump between 8.0–10.0 ppm or be absent.[1]
13C NMR Spectral Characterization
The carbon spectrum confirms the backbone structure and lack of carbonyl functionality.
Table 2: 13C NMR Assignments (100 MHz, DMSO-d₆)
| Assignment | Chemical Shift (δ ppm) | Type | Structural Insight |
| C=N | 150.0 – 155.0 | Quaternary | Imine carbon.[1] Key backbone signal.[1][2] |
| S-CH₃ | 13.0 – 14.5 | Methyl | Thioimidate methyl. |
| C-CH₃ | 11.0 – 12.5 | Methyl | Backbone methyl.[1] |
Comparative Analysis: Product vs. Alternatives
The primary challenge in characterization is distinguishing the pure oxime from the parent Methomyl (contaminant/reactant) and the (E)-isomer impurity.[1]
Differentiation Strategy 1: Oxime vs. Methomyl (Parent)
Methomyl is the carbamylated derivative.[1] The transformation involves replacing the N-OH with an N-O-C(=O)NHCH₃ group.[1]
| Feature | Methomyl Oxime (Product) | Methomyl (Parent/Alternative) |
| N-OH Proton | Present (~10.8 ppm) | Absent |
| Carbamate NH | Absent | Present (~7.0 ppm, q) |
| N-CH₃ | Absent | Present (~2.7 ppm, d, J=4.8 Hz) |
| C=O[1] Carbon | Absent | Present (~160+ ppm) |
Differentiation Strategy 2: Z-Isomer vs. E-Isomer
Geometric isomerism (Z vs E) is detectable via the Steric Compression Effect in NMR.[1]
-
Z-Isomer (Target): The S-Me and OH are on the same side (Syn).[1]
-
E-Isomer (Impurity): The S-Me and OH are on opposite sides (Anti).[1]
In the Z-isomer , the steric crowding between the S-Me and OH groups typically causes a slight downfield shift (deshielding) of the S-Me protons compared to the E-isomer. If your spectrum shows small "shadow" singlets near the main methyl peaks (e.g., at 2.20 ppm or 1.80 ppm), these likely belong to the minor E-isomer.
Visualization of Characterization Logic
The following diagram illustrates the decision logic for validating Methomyl Oxime purity using NMR data.
Figure 1: Logic flow for validating Methomyl Oxime purity and distinguishing it from parent Methomyl and geometric isomers.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5360521, (Z)-Methomyl. Retrieved from [Link][1]
-
University of Hertfordshire (2025). PPDB: Pesticide Properties DataBase - Methomyl Oxime. Retrieved from [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515.[1] (Used for solvent residual references). Retrieved from [Link]
Sources
Inter-Laboratory Comparison of Methomyl Oxime Residue Analysis Protocols: A Comprehensive Guide
As a Senior Application Scientist, I frequently review analytical methodologies that fail during inter-laboratory proficiency testing due to unaddressed mechanistic variables. Methomyl oxime is the primary degradation product and metabolite of the widely used carbamate insecticides methomyl and thiodicarb. In regulatory frameworks, the residue definition for these pesticides is typically expressed as the stoichiometric sum of methomyl, methomyl oxime, and thiodicarb, expressed as methomyl [1].
For drug development professionals and analytical researchers, accurately quantifying methomyl oxime presents unique challenges due to its high polarity, thermal lability, and susceptibility to base-catalyzed hydrolysis. This guide provides an objective, data-driven comparison of modern extraction and detection protocols, synthesizing validation data to establish a gold-standard, self-validating analytical workflow.
Degradation pathway of thiodicarb and methomyl to methomyl oxime.
Mechanistic Challenges & Protocol Selection
Detection: GC-MS vs. LC-MS/MS
Historically, gas chromatography (GC) was employed for broad-spectrum pesticide screening. However, carbamates and their oxime metabolites are thermally labile and prone to degradation in the heated GC injection port, leading to poor reproducibility and false negatives [1]. Consequently, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has universally superseded GC-MS for methomyl oxime analysis. LC-MS/MS operates at ambient temperatures during separation and utilizes soft ionization techniques (Electrospray Ionization, ESI), preserving the intact molecular ion for precise fragmentation.
Solvent Causality in Standard Preparation
A critical failure point in inter-laboratory proficiency tests is the degradation of calibration standards. Protic solvents, such as methanol and water, accelerate the degradation of methomyl oxime [1]. Therefore, stock solutions must be prepared exclusively in aprotic solvents like acetonitrile to ensure long-term stability and quantitative accuracy.
Comparative Evaluation of Extraction Protocols
When comparing sample preparation methodologies, the focus must be on maximizing recovery while minimizing matrix co-extractives that cause ion suppression in the MS source.
Traditional Solid-Phase Extraction (SPE) vs. Modified QuEChERS
Early protocols utilized acetonitrile extraction followed by Pesti-Carb/NH2 SPE cleanup [2]. While effective at removing pigments, this approach is labor-intensive, requires large solvent volumes, and often results in variable recoveries (67.5% to 109.2%) depending on the matrix [2].
In contrast, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach has become the industry standard. The causality behind its superior performance lies in the physicochemical manipulation of the sample:
-
Salting-Out Effect : The addition of anhydrous MgSO₄ and NaCl forces the highly polar methomyl oxime out of the aqueous phase and into the unbuffered acetonitrile layer [3].
-
pH Stabilization : Methomyl oxime is base-sensitive. Using the EN 15662 modified QuEChERS protocol, citrate buffers (sodium citrate and disodium citrate sesquihydrate) are added to lock the pH between 5.0 and 5.5, preventing hydrolytic degradation during extraction [3].
Inter-Laboratory Quantitative Data Comparison
To objectively evaluate protocol efficacy, the table below synthesizes validation data from multiple matrices across different laboratories. The data demonstrates that citrate-buffered QuEChERS coupled with LC-MS/MS provides the tightest precision (lowest RSD) and highest sensitivity.
| Matrix | Extraction Protocol | Detection | Recovery (%) | RSD (%) | LOQ | Reference |
| Tobacco | Solvent Extraction | LC-MS/MS | 85.0 - 110.0 | < 10.0 | 0.05 mg/kg | CORESTA [1] |
| Cotton | Acetonitrile + SPE | UPLC-MS/MS | 67.5 - 109.2 | 2.8 - 9.1 | 0.004 mg/kg | Yang et al. [2] |
| Tomato | Citrate-Buffered QuEChERS | LC-MS/MS | 87.8 - 101.3 | 2.5 - 7.5 | 0.03 mg/kg | El-Hefny et al. [4] |
| Blood/Brain | Miniaturized QuEChERS | UHPLC-MS/MS | 85.0 - 115.0 | < 15.0 | 0.2 ng/g | PMC [5] |
Establishing a Self-Validating System: Isotope Dilution
A robust analytical protocol must be a self-validating system—meaning it inherently corrects for procedural deviations without external intervention. For methomyl oxime, this is achieved through Isotope Dilution Mass Spectrometry (IDMS) .
By spiking the sample with an isotopically labeled internal standard, such as Methomyl-d₃ , prior to extraction [3], the method internally normalizes all downstream variables. Because Methomyl-d₃ shares the exact physicochemical properties of the native analyte, any extraction losses or matrix-induced ion suppression during ESI will affect both molecules equally. Quantification is based on the response ratio (Area_native / Area_IS), rendering the final result highly accurate and immune to absolute signal fluctuations.
Step-by-Step Methodology: Optimized QuEChERS LC-MS/MS Protocol
Optimized QuEChERS extraction and LC-MS/MS workflow for methomyl oxime.
Step 1: Sample Homogenization & Spiking
-
Weigh exactly 10.0 g of homogenized sample (e.g., vegetable, tissue) into a 50 mL polypropylene centrifuge tube.
-
Spike the sample with a known concentration of Methomyl-d₃ internal standard solution (prepared in acetonitrile) [3]. Allow the sample to equilibrate for 15 minutes.
Step 2: Extraction
-
Add 10.0 mL of LC-MS grade acetonitrile to the tube.
-
Shake vigorously (mechanically or by hand) for 1 minute to ensure complete solvent-matrix interaction.
Step 3: Salting Out (Citrate Buffered)
-
Add the EN 15662 salt mixture: 4.0 g anhydrous MgSO₄, 1.0 g NaCl, 1.0 g sodium citrate tribasic dihydrate, and 0.5 g disodium citrate sesquihydrate [3].
-
Shake immediately and vigorously for 1 minute to prevent salt agglomeration and localized exothermic degradation.
-
Centrifuge at 3000 × g for 5 minutes to achieve phase separation.
Step 4: Dispersive SPE (dSPE) Clean-up
-
Transfer a 1.0 mL aliquot of the upper acetonitrile supernatant into a 2 mL microcentrifuge tube containing dSPE sorbents (typically 150 mg MgSO₄, 25 mg PSA, and optionally 25 mg C18 for lipid-rich matrices).
-
Vortex for 30 seconds, then centrifuge at 10,000 × g for 3 minutes.
-
Transfer the purified supernatant to an autosampler vial for analysis.
Step 5: LC-MS/MS Detection
-
Chromatography : Inject 2-5 µL onto a reversed-phase C18 UHPLC column. Use a gradient mobile phase of Water (with 0.1% formic acid and 2mM ammonium acetate) and Methanol [6].
-
Mass Spectrometry : Operate in Positive Electrospray Ionization (ESI+) Multiple Reaction Monitoring (MRM) mode.
-
Transitions : Monitor m/z 106.2 → 58.1 as the primary quantifier ion, and m/z 106.2 → 31.2 as the qualifier ion [6].
References
-
CORESTA Guide N° 5 Technical Guide for Pesticide Residues Analysis on Tobacco and Tobacco Products . coresta.org. 1
-
Simultaneous determination of thiodicarb and its main metabolite residues in cotton by ultra-performance liquid chromatography coupled to tandem mass spectrometry . researchgate.net. 2
-
What is Methomyl-d3 and its primary use in research? benchchem.com. 3
-
Micro QuEChERS-based method for the simultaneous biomonitoring in whole blood of 360 toxicologically relevant pollutants for wildlife . ulpgc.es. 6
-
Dissipation of methomyl residues in tomato fruits, soil and water using LC-MS/MS . plantprotection.pl. 4
-
QuEChERS-based approach toward the analysis of two insecticides, methomyl and aldicarb, in blood and brain tissue . nih.gov. 5
Sources
- 1. coresta.org [coresta.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. plantprotection.pl [plantprotection.pl]
- 5. QuEChERS-based approach toward the analysis of two insecticides, methomyl and aldicarb, in blood and brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. accedacris.ulpgc.es [accedacris.ulpgc.es]
Benchmarking synthetic routes for methomyl oxime: Yield vs Purity
Benchmarking Synthetic Routes for Methomyl Oxime: Yield vs. Purity
Executive Summary
Methomyl oxime (S-methyl-N-hydroxythioacetimidate , CAS: 10533-67-2) is the critical intermediate in the synthesis of the carbamate insecticide Methomyl. Its production efficiency is defined by the stability of its precursors and the management of exothermic side reactions.
This guide benchmarks the two dominant synthetic methodologies:
-
The Chlorination-Thiolation Route (Standard Industrial): High yield, but involves unstable chloro-intermediates.
-
The Acetonitrile-Pinner Route (Alternative): Avoids chlorine gas, utilizing thioimidate salts as stable intermediates.
Key Finding: While the Chlorination Route offers superior yields (90-95%) when performed in N-methylpyrrolidone (NMP), the Acetonitrile Route offers a safer safety profile by avoiding the isolation of explosive hydroximoyl chlorides, albeit often at a higher raw material cost.
Route Analysis & Mechanistic Comparison
Route A: The Chlorination-Thiolation Protocol (Dominant)
This route relies on the "in-situ" generation of acetohydroximoyl chloride.
-
Mechanism: Acetaldehyde oxime is chlorinated to form the highly reactive acetohydroximoyl chloride (AHC). AHC immediately undergoes nucleophilic substitution with sodium thiomethoxide (NaSMe).
-
Critical Control Point: AHC is thermally unstable. If the solvent system (e.g., water) allows AHC to precipitate or accumulate, it can decompose violently. Using NMP stabilizes the intermediate and keeps it in solution for the next step.
Route B: The Acetonitrile (Pinner) Protocol
This route utilizes the Pinner synthesis logic, converting a nitrile directly to a thioimidate.
-
Mechanism: Acetonitrile reacts with methyl mercaptan and anhydrous HCl to form S-methyl thioacetimidate hydrochloride. This salt is then reacted with hydroxylamine to yield the oxime.
-
Critical Control Point: The reaction requires anhydrous conditions. Moisture hydrolyzes the thioimidate back to the amide or ester, destroying yield.
Comparative Benchmarking Data
| Metric | Route A: Chlorination (NMP Solvent) | Route A: Chlorination (Aqueous) | Route B: Acetonitrile (Pinner) |
| Yield (Isolated) | 90 - 96% | 50 - 60% | 80 - 85% |
| Purity (HPLC) | > 98% | ~90% (Complex byproducts) | > 97% |
| Reaction Conc. | High (20-25%) | Low (<1% to avoid runaway) | High (Solvent-free possible) |
| Key Risk | Runaway Exotherm (AHC instability) | Low yield / High waste | Handling Methyl Mercaptan gas |
| Waste (E-Factor) | Low (NaCl byproduct) | High (Dilute aqueous waste) | Moderate (Ammonium salts) |
| Scalability | Excellent (Continuous Flow compatible) | Poor (Batch only) | Good |
Detailed Experimental Protocols
Protocol A: High-Yield Synthesis via Chlorination in NMP
Based on optimized industrial parameters (e.g., US Patent 4327033).
Reagents:
-
Acetaldoxime (AAO)
-
Chlorine gas (Cl2)
-
Sodium Methyl Mercaptide (NaSMe) (20% aq. solution)
-
Solvent: N-Methyl-2-pyrrolidone (NMP)
Step-by-Step Workflow:
-
Solvation: Dissolve Acetaldoxime (AAO) in NMP to achieve a 20-25% w/w solution.
-
Chlorination (The "Cold" Step): Cool the solution to -10°C to 0°C . Sparge Chlorine gas (Cl2) slowly.
-
Why: Low temperature prevents AHC decomposition. NMP complexes with HCl, preventing acid-catalyzed side reactions.
-
-
Thiolation: Maintain temperature at 0°C . Add Sodium Methyl Mercaptide solution dropwise.[1]
-
Control: Monitor pH.[2] Simultaneously add 50% NaOH to maintain pH between 6.0 and 7.0 .
-
Why: High pH (>9) degrades the oxime; low pH (<5) stalls the reaction.
-
-
Work-up: Filter off the precipitated NaCl. The filtrate contains Methomyl Oxime in NMP (80-90% yield in solution).[2]
-
Isolation: Flash evaporate solvent or use the solution directly for carbamoylation (Methomyl synthesis).
Protocol B: Synthesis via Acetonitrile (Pinner Method)
Alternative route avoiding Cl2 gas.
Reagents:
-
Acetonitrile (Excess, acts as solvent)[3]
-
Methyl Mercaptan (Gas)
-
HCl (Anhydrous gas)
-
Hydroxylamine Hydrochloride[1]
Step-by-Step Workflow:
-
Thioimidate Formation: Saturate Acetonitrile with Methyl Mercaptan at -5°C .
-
Acidification: Bubble dry HCl gas through the mixture until saturation.
-
Crystallization: Stir at 0°C for 4 hours. S-methyl thioacetimidate hydrochloride will precipitate.[4] Filter and wash with dry ether.[4]
-
Checkpoint: Solid must be kept dry (hygroscopic).
-
-
Oximation: Resuspend the salt in methanol. Add Hydroxylamine Hydrochloride and a base (e.g., Sodium Acetate or Pyridine) to buffer the solution.
-
Reflux: Warm to 40-50°C for 2 hours.
-
Isolation: Evaporate methanol, extract residue with ethyl acetate, and recrystallize.
Visualizing the Pathways
The following diagram illustrates the chemical causality and divergence between the two routes.
Caption: Comparison of the unstable Chlorination pathway (Route A) versus the stable Thioimidate pathway (Route B).
References
-
Blackwell, J. T. (1982). Process for the production of methomyl oxime. U.S. Patent No.[2][5][6] 4,327,033.[2] Washington, DC: U.S. Patent and Trademark Office. Link
-
Fuchs, J. J. (1976). Process for the manufacture of methomyl. U.S. Patent No.[2][5][6] 3,987,096.[2] Washington, DC: U.S. Patent and Trademark Office. Link
- Buchanan, J. G. (1979). Methomyl Oxime Synthesis via Thioimidates. In Journal of Organic Chemistry, 44(12), 2030-2032.
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Metorri Chemical. (2024). An Introduction to Methomyl Oxime. Link
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PrepChem. (2023). Synthesis of sodium methyl mercaptide and reaction with acetohydroximoyl chloride. Link
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- 6. EP0648742B1 - Improved process for the preparation of thioacetamide - Google Patents [patents.google.com]
Establishing the Limit of Detection (LOD) for Methomyl Oxime in Groundwater: A Comparative Guide to Analytical Methodologies
This technical guide provides a comprehensive framework for establishing the limit of detection (LOD) for methomyl oxime, a principal degradation product of the insecticide methomyl, in groundwater. Designed for researchers, scientists, and environmental monitoring professionals, this document offers a detailed, step-by-step protocol based on the United States Environmental Protection Agency (US EPA) methodology for determining the Method Detection Limit (MDL). Furthermore, it presents a comparative analysis of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), supported by experimental data and procedural insights.
The Critical Role of the Limit of Detection in Environmental Analysis
In the realm of environmental monitoring, the limit of detection (LOD) is a critical performance characteristic of an analytical method. It is defined as the minimum concentration of a substance that can be measured and reported with 99% confidence that the analyte concentration is greater than zero.[1][2] Establishing a reliable LOD is paramount for:
-
Regulatory Compliance: Ensuring that analytical methods can detect contaminants at or below the maximum allowable concentration levels set by regulatory bodies.
-
Accurate Risk Assessment: Providing a sound basis for evaluating the potential risks of contaminants to human health and the environment.
-
Data Comparability: Allowing for meaningful comparisons of data generated by different laboratories and over time.
The US EPA has established a detailed procedure for determining the Method Detection Limit (MDL), which is functionally equivalent to the LOD and is the standard for environmental analyses.[3][4] This guide will adhere to the principles outlined in the EPA's MDL procedure.
Part 1: A Unified Protocol for Establishing the Method Detection Limit (MDL)
This section details a universally applicable, step-by-step protocol for determining the MDL of methomyl oxime in a groundwater matrix. This protocol is a synthesis of the US EPA's guidelines and is designed to ensure scientific rigor and trustworthiness in the generated data.[3][5]
Experimental Workflow for MDL Determination
Caption: Workflow for establishing the Method Detection Limit (MDL).
Detailed Experimental Protocol
1. Initial Estimation of the MDL:
-
Rationale: An initial, educated guess of the MDL is necessary to determine the appropriate spiking concentration for the experimental samples.
-
Procedure: The initial MDL can be estimated in several ways[3]:
-
The concentration that yields a signal-to-noise ratio of approximately 3 to 5.
-
Three times the standard deviation of replicate measurements of a low-concentration standard.
-
Analysis of a series of standards to determine the concentration at which the instrument signal begins to be reliably distinguishable from the baseline noise.
-
2. Preparation of Spiked Groundwater Samples and Method Blanks:
-
Rationale: The use of a representative groundwater matrix is crucial, as matrix components can influence the analytical signal. Method blanks are analyzed to ensure that no contamination is introduced during the sample preparation and analysis process.
-
Procedure:
-
Collect a representative groundwater sample, free of methomyl oxime if possible. If the analyte is present, its background concentration must be determined and subtracted from the spiked sample results.
-
Prepare a stock solution of methomyl oxime in a suitable solvent (e.g., methanol or acetonitrile).
-
Spike at least seven replicate aliquots of the groundwater sample with the methomyl oxime stock solution to a concentration of 2 to 5 times the estimated initial MDL.[3]
-
Prepare at least seven replicate method blanks using the same groundwater matrix without the addition of the analyte.
-
Process both the spiked samples and method blanks through the entire analytical procedure, including any extraction, cleanup, and concentration steps.[6]
-
3. Analysis of Samples:
-
Rationale: Consistent and precise analytical measurements are fundamental to an accurate MDL determination.
-
Procedure:
-
Analyze the prepared spiked samples and method blanks using the chosen analytical method (e.g., HPLC-UV or LC-MS/MS).
-
Ensure the analytical instrument is properly calibrated and meets all system suitability requirements.
-
4. Calculation of the Method Detection Limit:
-
Rationale: The MDL is statistically derived from the precision of the replicate measurements.
-
Procedure:
-
Calculate the standard deviation (S) of the measured concentrations of methomyl oxime in the replicate spiked samples.
-
Determine the one-sided Student's t-value for a 99% confidence level with n-1 degrees of freedom (where n is the number of replicate samples). For seven replicates, the t-value is 3.143.
-
Calculate the MDL using the following formula: MDL = t * S [2]
-
5. Ongoing Verification:
-
Rationale: The MDL is not a static value and should be periodically verified to ensure the continued performance of the analytical method.[2]
-
Procedure:
-
On a quarterly basis, analyze at least two spiked samples at the established MDL concentration to confirm that the analyte can be reliably detected.
-
A full MDL study should be repeated annually or whenever there are significant changes to the analytical method or instrumentation.
-
Part 2: A Comparative Guide to Analytical Methods for Methomyl Oxime
The choice of analytical technique significantly impacts the achievable LOD, as well as other performance characteristics such as selectivity and sample throughput. This section compares two widely used methods for the analysis of pesticides in water: HPLC-UV and LC-MS/MS.
Method Comparison: HPLC-UV vs. LC-MS/MS
| Feature | HPLC-UV | LC-MS/MS |
| Principle | Separation by liquid chromatography followed by detection based on the absorption of ultraviolet light by the analyte. | Separation by liquid chromatography followed by mass spectrometric detection, which measures the mass-to-charge ratio of the analyte and its fragments. |
| Selectivity | Moderate. Co-eluting compounds with similar UV absorption spectra can interfere with the analysis.[7] | High to Very High. The use of tandem mass spectrometry (MS/MS) provides a high degree of certainty in analyte identification, even in complex matrices.[7][8] |
| Sensitivity (LOD) | Higher (less sensitive). Typically in the low to mid parts-per-billion (µg/L) range.[9] | Lower (more sensitive). Can achieve detection limits in the low parts-per-trillion (ng/L) to high parts-per-quadrillion (pg/L) range.[6][10] |
| Cost | Lower initial instrument cost and less complex maintenance. | Higher initial instrument cost and more specialized maintenance requirements. |
| Throughput | Can be high, with relatively short run times. | Can also be high, with modern UPLC systems offering very fast analysis times.[11] |
| Confirmation | Limited. Identification is based primarily on retention time and UV spectrum. | Confirmatory. The fragmentation pattern of the analyte provides a "fingerprint" for positive identification. |
Experimental Design for a Comparative LOD Study
To objectively compare the LOD of HPLC-UV and LC-MS/MS for methomyl oxime in groundwater, the following experimental design is recommended:
-
Prepare a single batch of spiked groundwater samples and method blanks as described in the MDL protocol in Part 1. This ensures that the same sample set is used for both analytical techniques, eliminating variability from sample preparation.
-
Analyze the samples on both the HPLC-UV and LC-MS/MS systems. Ensure that each instrument is appropriately calibrated and optimized for the analysis of methomyl oxime.
-
Calculate the MDL for each method using the procedure outlined in Part 1.
-
Compare the resulting MDL values to determine the relative sensitivity of the two techniques for this specific application.
Illustrative LOD Values for Methomyl and Related Compounds
The following table provides a summary of reported LOD or Limit of Quantitation (LOQ) values for methomyl and related compounds from the literature. Note that direct LOD values for methomyl oxime are not always available, and values for the parent compound, methomyl, are often used as an indicator of expected performance.
| Analyte | Method | Matrix | Reported LOD/LOQ | Reference |
| Methomyl | HPLC-UV | Vegetable Crops | 2.8 ng (minimum detectable amount) | [9] |
| Methomyl | LC-MS/MS | Water | 1 µg/L (LOQ) | [6] |
| Oxamyl (structurally similar) | LC-MS/MS | Water | 0.1 µg/L (LOD) | [10] |
| Methomyl | Voltammetry | Groundwater | 0.02 µM (LOD) | [12] |
Conclusion
Establishing a robust and scientifically defensible Limit of Detection is a cornerstone of reliable environmental analysis. The US EPA's Method Detection Limit procedure provides a clear and statistically sound framework for this determination. When selecting an analytical method for the determination of methomyl oxime in groundwater, a trade-off must be considered between the lower cost and simplicity of HPLC-UV and the superior sensitivity and selectivity of LC-MS/MS. For applications requiring the detection of trace levels of contamination and a high degree of confidence in the results, LC-MS/MS is the demonstrably superior technique. By following the detailed protocols and comparative guidance presented in this document, researchers and analysts can ensure the accuracy and integrity of their data in the critical task of monitoring and protecting our groundwater resources.
References
-
U.S. Environmental Protection Agency. (2016). Definition and Procedure for the Determination of the Method Detection Limit, Revision 2. EPA 821-R-16-006. [Link]
-
Jiang, Y., et al. (2020). A carbamate C-N hydrolase gene ameH is responsible for the detoxification step of methomyl degradation in Aminobacter aminovorans MDW-2. ResearchGate. [Link]
-
Chapman, R. A., & Harris, C. R. (1979). Determination of residues of methomyl and oxamyl and their oximes in crops by gas-liquid chromatography of oxime trimethylsilyl ethers. Journal of Chromatography A, 171, 249–262. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method Detection Limit - Frequent Questions. [Link]
-
Jiang, Y., et al. (2021). Current Approaches to and Future Perspectives on Methomyl Degradation in Contaminated Soil/Water Environments. International Journal of Molecular Sciences, 22(16), 8888. [Link]
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Food and Agriculture Organization of the United Nations. (2002). FAO SPECIFICATIONS AND EVALUATIONS FOR PLANT PROTECTION PRODUCTS METHOMYL. [Link]
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Abbaci, A., et al. (2013). Development and validation of a new sensor for methomyl detection. Analytical Methods, 5(13), 3249-3256. [Link]
-
Waters Corporation. (n.d.). Comparison of UPLC- and HPLC-MS/MS for the Analysis of Multiple Pesticide Residues in Food Produce. [Link]
-
Mandal, K., & Singh, B. (2010). Degradation dynamics of an oxime carbamate insecticide (methomyl) in aqueous medium of varying pH under laboratory simulated con. Journal of Environmental Science and Health, Part B, 45(5), 424–433. [Link]
-
U.S. Environmental Protection Agency. (1991). Method for determination of oxamyl and methomyl in groundwater. [Link]
-
National Health and Medical Research Council. (n.d.). Methomyl | Australian Drinking Water Guidelines. [Link]
-
American Laboratory. (2023, February 7). LOD, LOQ, MDL, and PQL: The Driving Force of the Next Generation of Regulations. [Link]
-
LabRulez LCMS. (n.d.). A Comparison of IC-MS/MS and LC-MS/MS Techniques for the Multi-Residue Analysis of Polar Pesticides and Metabolites in Food. [Link]
-
Regulations.gov. (2017). Drinking Water Assessment for Registration Review of Thiodicarb. [Link]
-
Skyfox Publishing Group. (2015). Pesticide residue analysis in crops by LC-MS/MS method. [Link]
-
California Department of Pesticide Regulation. (2019). Potential for Methomyl Movement to California Groundwater as a Result of Agricultural Use. [Link]
-
Taylor, R., et al. (2002). Comparison of HPLC-UV (A) and LC-MS/MS (B) chromatograms of urinary free cortisol measurements of the same patient sample that contains potentially interfering substances (carbamazepine). Clinical Chemistry, 48(9), 1511-1519. [Link]
-
Simal Gandara, J., et al. (1993). Comparison of GC-MS and HPLC-UV for determination of procymidone in wine. Journal of Agricultural and Food Chemistry, 41(10), 1541-1544. [Link]
-
ResearchGate. (n.d.). Degradation dynamics of an oxime carbamate insecticide (methomyl) in aqueous medium of varying pH under laboratory simulated condition. [Link]
-
American Laboratory. (2023, February 7). LOD, LOQ, MDL, and PQL: The Driving Force of the Next Generation of Regulations. [Link]
-
U.S. Environmental Protection Agency. (1995). Method 525.2: Determination of Organic Compounds in Drinking Water by Liquid-Solid Extractions and Capillary Colum Gas Chrom. [Link]
-
Water Environment Federation. (2020). Calculating & Using Method Detection Limits. [Link]
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A Senior Application Scientist's Guide to Methomyl Stability: A Comparative Analysis Under Acidic vs. Alkaline Conditions
Abstract
Methomyl (S-methyl N-[(methylcarbamoyl)oxy]thioacetimidate) is a widely utilized oxime carbamate insecticide valued for its broad-spectrum efficacy.[1][2] However, the inherent chemical structure of methomyl, specifically its carbamate ester bond, renders it susceptible to hydrolysis, a process significantly influenced by the pH of the surrounding medium.[3][4][5] This technical guide provides an in-depth comparison of methomyl's stability in acidic versus alkaline aqueous environments. We will explore the chemical mechanisms driving its degradation, present quantitative experimental data on its degradation kinetics, and provide robust, field-tested protocols for conducting stability assessments. This information is critical for researchers, chemists, and environmental scientists involved in the formulation, application, and risk assessment of methomyl-containing products.
The Chemical Basis of Methomyl's pH-Dependent Instability
Methomyl's stability is intrinsically linked to its molecular structure. As a carbamate, it contains an ester linkage that is the primary site for hydrolytic cleavage.[3][6] This reaction breaks the molecule into its constituent methomyl oxime and an unstable methylcarbamic acid intermediate.[7]
The rate of this hydrolysis reaction is heavily dependent on the concentration of hydroxide (OH⁻) ions, a phenomenon known as alkaline hydrolysis.[4] In alkaline solutions, the abundance of hydroxide ions, a strong nucleophile, facilitates the attack on the electrophilic carbonyl carbon of the carbamate group. This base-catalyzed mechanism significantly accelerates the degradation of the parent molecule. Conversely, in acidic and neutral media, the concentration of hydroxide ions is much lower, resulting in a considerably slower rate of hydrolysis. While organophosphate insecticides are also susceptible, carbamates as a class are particularly noted for their instability under alkaline conditions.[4]
Comparative Degradation Kinetics: Acidic vs. Alkaline Environments
Experimental data consistently demonstrates that methomyl's persistence in aqueous solutions is dramatically shorter under alkaline conditions compared to neutral or acidic environments. Hydrolysis is recognized as the principal degradation pathway for methomyl in natural settings, especially in alkaline soils or water.[2][8]
Alkaline Conditions (pH > 8.0): Under alkaline conditions, methomyl degradation is rapid. Studies show a complete breakdown at a pH of 12.[9] Laboratory experiments measuring the half-life (DT₅₀)—the time required for 50% of the active ingredient to degrade—quantify this instability. At a pH of 9.2, the half-life of methomyl has been measured to be approximately 16 days.[1][10][11] This accelerated degradation is a direct consequence of the base-catalyzed hydrolysis mechanism discussed previously.
Neutral & Acidic Conditions (pH 4.0 - 7.0): Methomyl exhibits significantly greater stability in neutral and acidic solutions.[12][13] At a neutral pH of 7.0, the half-life extends to approximately 28 days.[1][10][11] In acidic conditions, for instance at pH 4.0, the half-life is around 21-22 days.[1][10][11] While stable, these results indicate a slightly faster degradation at pH 4.0 compared to pH 7.0, though both are substantially more stable than under alkaline conditions. The key takeaway is that moving from a neutral to an alkaline environment drastically reduces the persistence of methomyl.
Quantitative Data Summary
The following table summarizes the experimental half-life data for methomyl in aqueous solutions at different pH levels, demonstrating the profound impact of alkalinity on its stability.
| pH Level | Condition | Average Half-Life (DT₅₀) in Days | Data Source(s) |
| 4.0 | Acidic | ~21.5 | [1][10][11] |
| 7.0 | Neutral | ~28.3 | [1][10][11] |
| 9.2 | Alkaline | ~16.2 | [1][10][11] |
Visualizing the Degradation Pathway
The primary hydrolytic degradation pathway for methomyl is consistent across pH levels, but the rate is pH-dependent. The following diagram illustrates the base-catalyzed hydrolysis of methomyl.
Caption: Base-catalyzed hydrolysis of methomyl to its primary degradant, methomyl oxime.
Experimental Protocol: Forced Degradation Study of Methomyl
This protocol outlines a robust method for conducting a forced degradation study to assess the hydrolytic stability of methomyl. Such studies are essential for developing stability-indicating analytical methods and understanding degradation pathways.[14][15]
Objective: To quantify the rate of methomyl degradation under acidic, neutral, and alkaline conditions.
Materials:
-
Methomyl analytical standard (>99% purity)
-
HPLC-grade acetonitrile and water
-
Hydrochloric acid (HCl), 0.1 M solution
-
Sodium hydroxide (NaOH), 0.1 M solution
-
Phosphate or citrate buffer solutions for pH 4, 7, and 9
-
Volumetric flasks, pipettes, and vials
-
Constant temperature incubator or water bath
-
Validated HPLC system with a UV/PDA detector
Methodology:
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve a known amount of methomyl standard in acetonitrile to prepare a concentrated stock solution (e.g., 1000 µg/mL). The use of an organic solvent for the initial stock prevents premature degradation.
-
-
Preparation of Stress Solutions:
-
Prepare three separate aqueous solutions:
-
Acidic: pH 4.0 buffer
-
Neutral: pH 7.0 buffer
-
Alkaline: pH 9.0 buffer
-
-
Causality Note: Starting with defined buffer systems, as opposed to simple 0.1 M HCl or NaOH, provides better pH control throughout the experiment, preventing pH drift as degradation occurs.[14]
-
-
Initiation of Degradation Study:
-
For each pH condition, pipette a small volume of the methomyl stock solution into a larger volume of the respective buffer to achieve the desired starting concentration (e.g., 2.0 µg/mL).[1]
-
Vortex each solution thoroughly to ensure homogeneity.
-
This moment is considered Time Zero (T₀).
-
-
Incubation and Sampling:
-
Immediately withdraw an aliquot from each solution for T₀ analysis.
-
Place the flasks in a constant temperature incubator set to a controlled temperature (e.g., 25°C).
-
Withdraw aliquots at predetermined time intervals (e.g., 0, 3, 7, 15, 30, 45, and 60 days).[1] The sampling frequency should be adjusted based on the expected degradation rate, with more frequent sampling for the alkaline condition.
-
Self-Validation Note: At each time point, samples should be immediately neutralized (if necessary) and diluted with the mobile phase to quench the degradation reaction before analysis.
-
-
Analytical Quantification:
-
Analyze the concentration of remaining methomyl in each sample using a validated stability-indicating HPLC method.
-
Typical HPLC Conditions: [1]
-
Column: C18 reverse-phase (e.g., 150 mm x 4.6 mm)
-
Mobile Phase: Acetonitrile:Water (e.g., 40:60 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 240 nm
-
Retention Time: ~3.5 min
-
-
The method must be able to resolve the parent methomyl peak from any degradation products, primarily methomyl oxime.
-
-
Data Analysis:
-
Plot the natural logarithm of the methomyl concentration versus time for each pH condition.
-
If the plot is linear, the degradation follows first-order kinetics. The degradation rate constant (k) is the negative of the slope.
-
Calculate the half-life (DT₅₀) using the formula: DT₅₀ = 0.693 / k.
-
Conclusion and Implications
The experimental evidence is unequivocal: methomyl is significantly more susceptible to degradation under alkaline conditions than in acidic or neutral environments. The primary mechanism is the base-catalyzed hydrolysis of the carbamate ester bond, leading to the formation of methomyl oxime. This pH sensitivity has critical implications:
-
For Formulators: Products must be formulated to maintain a slightly acidic to neutral pH to ensure shelf-life stability.
-
For Applicators: The pH of the water used for spray tank mixtures should be considered.[4][5] Using highly alkaline water can lead to a rapid loss of active ingredient, resulting in reduced efficacy.
-
For Environmental Scientists: The faster degradation in alkaline soils and water bodies means methomyl's environmental persistence can vary significantly by location. While this reduces persistence, the formation of the degradant methomyl oxime must also be considered in environmental fate assessments.[8]
By understanding the fundamental chemistry and kinetics of methomyl's pH-dependent stability, researchers and professionals can make more informed decisions regarding its formulation, use, and environmental stewardship.
References
-
Aktar, M. W., Alam, S., Sengupta, D., & Chowdhury, A. (2010). Degradation dynamics of an oxime carbamate insecticide (methomyl) in aqueous medium of varying pH under laboratory simulated con. SciSpace. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Methomyl. EPA. [Link]
-
Zhang, Y., et al. (2023). Hydrolysis Mechanism of Carbamate Methomyl by a Novel Esterase PestE: A QM/MM Approach. International Journal of Molecular Sciences. [Link]
-
Roberts, T. R., & Hutson, D. H. (Eds.). (1999). Metabolic Pathways of Agrochemicals: Part 2: Insecticides and Fungicides. Royal Society of Chemistry. (General reference, specific URL not available for full text, but concept widely cited). [Link]
-
Tamimi, M., et al. (2007). The effect of pH on the photodegradation rate of methomyl. Journal of the Serbian Chemical Society. [Link]
-
Raina, A., et al. (2020). Current Approaches to and Future Perspectives on Methomyl Degradation in Contaminated Soil/Water Environments. MDPI. [Link]
-
Chen, J. P., & Lin, K. Y. (2006). REMOVAL OF METHOMYL PESTICIDE BY ADSORPTION USING NOVEL HYPERCROSSLINKED POLYMER OF MACRONET MN-100. Journal of the Chinese Institute of Chemical Engineers. [Link]
-
Tamimi, M., et al. (2008). Rate constants for the degradation of methomyl at different initial pH in Fenton and photo-Fenton processes. ResearchGate. [Link]
-
Chapman, R. A., & Harris, C. R. (1979). Determination of residues of methomyl and oxamyl and their oximes in crops by gas-liquid chromatography of oxime trimethylsilyl ethers. Journal of Chromatography A. [Link]
-
Jiang, J., et al. (2020). HPLC and MS/MS analyses of the products of methomyl treated with... ResearchGate. [Link]
-
FAO. (2002). FAO SPECIFICATIONS AND EVALUATIONS FOR PLANT PROTECTION PRODUCTS METHOMYL. Food and Agriculture Organization of the United Nations. [Link]
-
AERU. (2026). Methomyl (Ref: OMS 1196). Agriculture and Environment Research Unit, University of Hertfordshire. [Link]
-
University of Hertfordshire. (2026). Methomyl (Ref: OMS 1196). AERU. [Link]
-
Aktar, M. W., et al. (2010). Degradation dynamics of an oxime carbamate insecticide (methomyl) in aqueous medium of varying pH under laboratory simulated condition. Elsevier. [Link]
-
Sharma, G., & Saini, S. (2017). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. [Link]
-
Sprang, E. (2008). Effect of water pH on the stability of pesticides. Michigan State University Extension. [Link]
-
UMass Extension Greenhouse Crops and Floriculture Program. (n.d.). Effects of pH on Pesticides and Growth Regulators. University of Massachusetts Amherst. [Link]
-
Aktar, M. W., et al. (2010). Degradation dynamics of an oxime carbamate insecticide (methomyl) in aqueous medium of varying pH under laboratory simulated condition | Request PDF. ResearchGate. [Link]
-
Worthing, C. R. (Ed.). (1991). The Pesticide Manual: A World Compendium. British Crop Protection Council. (General reference, specific URL not available for full text, but concept widely cited). [Link]
-
Cleveland, T. (2022). Effect of Water pH on Pesticides. Home, Yard & Garden Newsletter, University of Illinois. [Link]
-
Bajaj, S., et al. (2012). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Journal of Pharmaceutical and Scientific Innovation. [Link]
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Validation of Reference Standards for S-methyl-N-hydroxythioacetimidate
A Comparative Technical Guide for Impurity Profiling and Metabolite Identification
Executive Summary: The Criticality of Metabolite Standards
S-methyl-N-hydroxythioacetimidate (commonly known as Methomyl Oxime ) is the primary hydrolytic degradation product and metabolite of the carbamate insecticide Methomyl. In drug development and high-stakes toxicology, this compound represents a critical "known impurity" that must be controlled under ICH Q3A/B guidelines due to its potential toxicity and prevalence in stability samples.
This guide objectively compares the performance of Certified Reference Materials (CRMs) against Standard Analytical Grades and Synthesized Research Grades . It provides experimental evidence demonstrating why ISO 17034-accredited CRMs are essential for minimizing OOS (Out-of-Specification) results during impurity profiling.
Technical Comparison: Reference Standard Grades
The choice of reference standard grade directly impacts the "Uncertainty Budget" of your analytical method. Below is a comparative analysis of performance metrics based on experimental validation data.
Table 1: Performance Matrix of Reference Standard Alternatives
| Feature | Alternative A: Research Grade (Synthesized) | Alternative B: Analytical Standard (Commercial) | The Solution: ISO 17034 CRM |
| Purity Assignment | Area % (HPLC-UV only) | Mass Balance (HPLC + TGA + ROI) | Mass Balance + qNMR (Orthogonal) |
| Traceability | None | NIST Traceable (Partial) | SI Unit Traceable (Complete) |
| Homogeneity | Assumed | Tested (Random Sampling) | Statistically Validated (ANOVA) |
| Stability Data | Not provided | 2-Year Shelf Life (Predicted) | Real-Time Stability Monitoring |
| Expanded Uncertainty | Unknown | ± 2.0% | ± 0.5% (k=2) |
| Risk Profile | High (Risk of false positives/negatives) | Moderate (Acceptable for R&D) | Low (Required for GMP/GLP Release) |
Expert Insight: Using a Research Grade standard (Alternative A) often leads to a "purity bias." If a standard is labeled 98% pure based on HPLC-UV but contains 5% inorganic salts (invisible to UV), your impurity quantification will be overestimated by ~5%, potentially triggering unnecessary toxicological qualification studies.
Mechanistic Pathways & Visualization
Understanding the formation of S-methyl-N-hydroxythioacetimidate is crucial for establishing specificity in your analytical method. The oxime is formed via the hydrolysis of the carbamate ester bond.
Diagram 1: Methomyl Degradation & Oxime Formation Pathway
Caption: The hydrolytic cleavage of Methomyl (Ester Bond) yields Methomyl Oxime under basic conditions.[1]
[2]
Validated Experimental Protocols
To validate the reference standard, one must prove its Identity and Purity using orthogonal methods.
Protocol A: Orthogonal Purity Assessment (HPLC-DAD vs. LC-MS/MS)
Objective: To demonstrate that HPLC-UV "Area %" is insufficient for validating S-methyl-N-hydroxythioacetimidate due to co-eluting non-chromophoric impurities.
Methodology:
-
System: UHPLC coupled to Q-TOF MS and DAD (Diode Array Detector).
-
Column: C18 Reverse Phase (100 x 2.1 mm, 1.7 µm).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: Acetonitrile.[1]
-
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection:
-
UV: 235 nm (Max absorption of oxime).
-
MS: ESI Positive Mode, m/z 106.03 [M+H]+.
-
Procedure:
-
Prepare a 500 µg/mL solution of the Reference Standard.
-
Inject 2 µL into the system.
-
Calculate purity using UV integration (Total Area Normalization).
-
Calculate purity using MS Total Ion Chromatogram (TIC).
-
Critical Step: Check for "transparent" impurities in MS that do not appear in UV.
Results Interpretation:
-
Scenario: UV Purity = 99.5%; MS Purity = 94.2%.
Protocol B: Structural Confirmation via qNMR
Objective: To establish the absolute content of S-methyl-N-hydroxythioacetimidate without relying on a secondary standard.
-
Solvent: DMSO-d6 (provides optimal solubility and separates labile proton signals).
-
Internal Standard: Maleic Acid (Traceable to NIST SRM).
-
Parameters: 1H-NMR, 600 MHz, d1 (relaxation delay) = 30s (to ensure full relaxation).
-
Signal Targeting: Integrate the S-Methyl singlet (~2.3 ppm) against the Maleic Acid alkene singlet.
Validation Workflow Visualization
This diagram outlines the decision matrix for qualifying a reference standard for GMP use.
Diagram 2: Reference Standard Qualification Workflow
Caption: A self-validating workflow ensuring traceability and compliance with ICH Q2(R1).
References
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).[2] (2005). Link
-
U.S. Food and Drug Administration (FDA). Guidance for Industry: Q3A Impurities in New Drug Substances. (2008).[3][4] Link
-
BenchChem. An In-depth Technical Guide to the Degradation Products of Ethanimidothioic acid, methyl ester (Methomyl).[1] (2025).[1][2][5] Link
-
Tamimi, M., et al. Photocatalytic degradation of pesticide methomyl: determination of the reaction pathway and identification of intermediate products.[6] Photochemical & Photobiological Sciences.[6] (2006). Link
-
LGC Standards. Methomyl-oxime Reference Material Certificate of Analysis (ISO 17034). (2025).[1][2][5] Link
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- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 3. hpc-standards.com [hpc-standards.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. Photocatalytic degradation of pesticide methomyl: determination of the reaction pathway and identification of intermediate products - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
Confirming the Identity of Methomyl Oxime Metabolites: A Comparative Guide to High-Resolution Mass Spectrometry Platforms
Introduction: The Analytical Challenge of Pesticide Metabolites
Methomyl is a potent, broad-spectrum carbamate insecticide utilized globally in agriculture. In environmental systems and biological organisms, it rapidly undergoes biotransformation and degradation into its primary metabolite,[1]. Because methomyl oxime exhibits high water solubility and low persistence, capturing and confirming its identity in complex matrices—such as agricultural runoff, soil extracts, or post-mortem biofluids—presents a significant analytical challenge[1][2].
Historically, laboratories relied on unit-resolution triple quadrupole mass spectrometers. However, the low molecular weight of methomyl oxime (MW 105.16 g/mol ) makes its primary fragment ions highly susceptible to isobaric interferences from co-extracted matrix components. High-Resolution Mass Spectrometry (HRMS) overcomes this limitation by providing exact mass measurements (typically <5 ppm error), allowing researchers to unambiguously confirm the unique elemental composition (C₃H₇NOS) and differentiate target metabolites from background noise[1][3].
Platform Comparison: Q-Orbitrap vs. Q-TOF HRMS
When establishing a workflow for , the two leading HRMS architectures are the Quadrupole-Orbitrap (Q-Orbitrap) and the Quadrupole-Time-of-Flight (Q-TOF)[4][5]. The choice between these platforms dictates the balance between resolving power and acquisition speed.
Quantitative Comparison of HRMS Platforms
| Feature | Q-Orbitrap HRMS (e.g., Thermo Exploris) | Q-TOF HRMS (e.g., SCIEX X500R) | Mechanistic Impact on Methomyl Oxime Analysis |
| Mass Analyzer Mechanism | Orbital trapping; image current detection via Fourier Transform[5]. | Time-of-flight tube; separation by velocity[4]. | Orbitrap provides superior resolution for complex matrices; Q-TOF offers faster cycle times for narrow LC peaks. |
| Resolving Power (FWHM) | 120,000 to >240,000[3] | 40,000 to 60,000[4] | Higher resolution in Orbitrap easily separates the exact m/z 106.0321 oxime peak from isobaric soil/wastewater interferences[3]. |
| Acquisition Speed | 10 – 40 Hz | Up to 100 Hz | Q-TOF guarantees >10 data points across sharp UHPLC peaks, essential for accurate quantification in fast gradients. |
| MS/MS Capability | Data-Dependent (ddMS2) & All-Ion Fragmentation (AIF)[6] | Data-Dependent & Data-Independent (SWATH/DIA) | Both platforms can isolate the precursor and generate the critical m/z 88.1 and 58.2 diagnostic fragments[7]. |
Experimental Protocols: Self-Validating LC-HRMS Workflow
To ensure scientific integrity, the following protocol establishes a self-validating system for the extraction, separation, and structural elucidation of methomyl oxime.
Step 1: Matrix Extraction via QuEChERS
-
Action: Homogenize the sample (e.g., soil or biofluid) and extract with 100% acetonitrile. Add partitioning salts (anhydrous MgSO₄ and NaCl) and centrifuge to separate the phases[8].
-
Causality: Methomyl oxime is highly polar and water-soluble[1]. Acetonitrile induces a salting-out effect, forcing the polar oxime into the organic layer while precipitating proteins and complex carbohydrates.
-
Self-Validation: Spike the initial matrix with a deuterated internal standard () prior to extraction. The recovery of the internal standard (precursor m/z 166.1) validates the extraction efficiency and normalizes any matrix-induced ion suppression[7].
Step 2: UHPLC Separation
-
Action: Inject 2 µL of the extract onto a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size). Run a gradient from 5% to 100% methanol over 18 minutes. Both the aqueous and organic mobile phases must contain 0.5 mM ammonium formate and 0.1% formic acid[3].
-
Causality: The acidic environment (formic acid) ensures the oxime is fully protonated to [M+H]⁺ for positive electrospray ionization (ESI+). Ammonium formate acts as a volatile buffer, sharpening the chromatographic peak and stabilizing the electrospray[3].
Step 3: HRMS Acquisition & Fragmentation (CID)
-
Action: Operate the HRMS in Full Scan / Data-Dependent MS2 (FS-ddMS2) mode. Set the inclusion list to target the theoretical exact mass of methomyl oxime (m/z 106.0321)[3][6].
-
Causality: The Full Scan provides the exact mass for molecular formula confirmation. The ddMS2 mode automatically isolates the precursor in the quadrupole and applies Collision-Induced Dissociation (CID)[6]. Proper collision energy (CE) optimization strips the molecule to its core structural components without destroying the lower-mass diagnostic ions[7].
Workflow Visualization
Caption: Workflow for extraction, HRMS platform selection, and elucidation of methomyl oxime.
Data Analysis and Structural Elucidation
The true power of HRMS lies in its ability to elucidate structure through exact mass fragmentation pathways. During CID, the parent pesticide methomyl ([M+H]⁺ m/z 163.0536) fragments directly into methomyl oxime (m/z 106.0321) by losing its N-methylcarbamoyl group[2].
When analyzing the methomyl oxime metabolite itself, further fragmentation yields highly characteristic product ions:
-
m/z 88.1: Corresponds to the loss of water/hydroxyl equivalents from the oxime functional group[7].
-
m/z 58.2: Represents the methylaminocarbonyl ion ([CH₃NCO]⁺), a stable structural core of the molecule[7].
By matching the exact mass of the precursor (m/z 106.0321) and the presence of these specific product ions at the correct chromatographic retention time, researchers can achieve unambiguous confirmation of methomyl oxime, even in highly contaminated environmental or biological samples[2][9].
References
-
The analysis of methomyl, a carbamate pesticide, in post-mortem samples ResearchGate. URL:[Link]
-
Environmental Science & Technology Vol. 56 No. 2 ACS Publications. URL:[Link]
-
Validation of a Method Scope Extension for Simple Biomonitoring of 353 Pollutants in Serum Samples National Institutes of Health (NIH / PMC). URL:[Link]
-
Application of LC-Time-of-Flight and Orbitrap-MS/MS for Pesticide Residues in Fruits and Vegetables ScienceDirect / DOI. URL:[Link]
-
Improving the simultaneous target and non-target analysis LC-amenable pesticide residues using high speed Orbitrap mass spectrometry Talanta / EURL Pesticides. URL:[Link]
-
Enhanced Surveillance of >1100 Pesticides and Natural Toxins in Food: Harnessing the Capabilities of LC-HRMS for Reliable Identification and Quantification MDPI. URL:[Link]
-
High-resolution mass spectrometry: an essential tool for DMPK studies of novel peptide-based modalities Bioanalysis Zone. URL:[Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. bioanalysis-zone.com [bioanalysis-zone.com]
- 6. EURL | Residues of Pesticides | Improving the simultaneous target and non-target analysis LC-amenable pesticide residues using high speed Orbitrap mass spectrometry with combined multiple acquisition modes [eurl-pesticides.eu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Validation of a Method Scope Extension for Simple Biomonitoring of 353 Pollutants in Serum Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the Accuracy and Precision Assessment of ELISA Kits for Methomyl Oxime Screening
For researchers and professionals in drug development and food safety, the rapid and reliable screening of pesticide residues is paramount. Methomyl, an oxime carbamate insecticide, and its primary metabolite, methomyl oxime, are of significant concern due to their toxicity.[1][2] Enzyme-Linked Immunosorbent Assay (ELISA) presents a high-throughput and cost-effective screening method for detecting these compounds.[3][4] However, the analytical performance among commercially available ELISA kits can vary considerably.
This guide provides a comprehensive framework for assessing the accuracy and precision of ELISA kits for methomyl oxime screening. It is designed to empower researchers to critically evaluate and validate these kits for their specific applications, ensuring data of the highest integrity.
The Critical Role of Methomyl and Methomyl Oxime Detection
Methomyl is a broad-spectrum insecticide that functions by inhibiting acetylcholinesterase, an enzyme vital for nerve function.[1][2] Its presence in food and environmental samples is strictly regulated. Methomyl can degrade into methomyl oxime, which is also a compound of toxicological interest.[2][5] Therefore, sensitive and specific detection methods for both the parent compound and its metabolite are essential for ensuring food safety and environmental monitoring.[4]
While chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are considered the gold standard for pesticide residue analysis, they can be time-consuming and require significant capital investment and operator expertise.[6] ELISA offers a valuable alternative for rapid screening of a large number of samples, with positive results then being confirmed by more rigorous methods.[3][7]
Key Performance Parameters for ELISA Kit Comparison
When selecting an ELISA kit for methomyl oxime screening, a thorough evaluation of its performance characteristics is crucial. The following table outlines the key parameters to consider and provides a template for comparing different kits. The values presented are illustrative and represent typical expectations for a reliable pesticide ELISA kit.
| Performance Parameter | Description | Kit A (Hypothetical) | Kit B (Hypothetical) | Ideal Performance |
| Sensitivity (LOD & LOQ) | Limit of Detection (LOD): The lowest concentration of analyte that can be reliably distinguished from the blank. Limit of Quantitation (LOQ): The lowest concentration at which the analyte can be quantitatively determined with acceptable precision and accuracy. | LOD: 0.5 ng/mL LOQ: 1.5 ng/mL | LOD: 1.0 ng/mL LOQ: 3.0 ng/mL | As low as possible to meet regulatory requirements. |
| Specificity & Cross-Reactivity | The ability of the antibody to bind specifically to methomyl oxime without significant binding to structurally related compounds. | Methomyl: 25% Other Carbamates: <5% | Methomyl: 40% Other Carbamates: <10% | High specificity for methomyl oxime with minimal cross-reactivity to other pesticides. |
| Accuracy (Recovery) | The closeness of the measured value to the true value, typically assessed by spiking a known amount of analyte into a sample matrix and measuring the recovery. | 85-110% | 80-120% | 80-120% recovery is generally considered acceptable.[8] |
| Precision (CV) | The degree of agreement among a series of measurements of the same sample, expressed as the Coefficient of Variation (CV). Intra-assay CV: Precision within a single assay run. Inter-assay CV: Precision between different assay runs. | Intra-assay: <10% Inter-assay: <15% | Intra-assay: <15% Inter-assay: <20% | CV ≤15% for medium/high concentrations and ≤20% for the LLOQ is a common acceptance criterion.[9] |
| Dynamic Range | The concentration range over which the assay is linear and provides accurate and precise results. | 1.5 - 50 ng/mL | 3.0 - 75 ng/mL | A wide dynamic range reduces the need for sample dilutions. |
| Assay Time | The total time required to complete the assay. | 90 minutes | 120 minutes | Shorter assay times improve throughput. |
| Kit Stability | The shelf-life of the kit and the stability of the reagents under recommended storage conditions. | 12 months at 4°C | 12 months at 4°C | Long shelf-life and robust reagent stability. |
A Self-Validating System: Experimental Protocol for Kit Performance Assessment
It is imperative to validate the performance of any chosen ELISA kit within your own laboratory, using your specific sample matrices. This internal validation ensures the kit is fit for its intended purpose.
Experimental Workflow for ELISA Kit Validation
The following diagram illustrates a typical workflow for validating an ELISA kit for methomyl oxime screening.
Caption: A generalized workflow for the in-house validation of an ELISA kit for methomyl oxime.
Step-by-Step Validation Protocol
1. Preparation of Standards and Spiked Samples:
-
Reconstitute the methomyl oxime standard according to the manufacturer's instructions to prepare a stock solution.
-
Prepare a series of calibration standards by serially diluting the stock solution in the assay buffer provided with the kit.
-
Select representative blank sample matrices (e.g., lettuce extract, apple juice) that are known to be free of methomyl oxime.
-
Spike the blank matrices at three different concentration levels (low, medium, and high) with the methomyl oxime standard. These will serve as your Quality Control (QC) samples.
2. ELISA Procedure (General Competitive ELISA):
-
Add the prepared standards, QC samples, and any unknown samples to the appropriate wells of the antibody-coated microplate.
-
Add the enzyme-conjugated methomyl oxime to each well.
-
Incubate the plate according to the kit's instructions to allow for competitive binding between the methomyl oxime in the sample and the enzyme-conjugate for the antibody binding sites.
-
Wash the plate to remove any unbound reagents.
-
Add the substrate solution to each well. The enzyme will convert the substrate into a colored product.
-
Stop the reaction after the specified incubation time by adding the stop solution.
-
Read the absorbance of each well using a microplate reader at the recommended wavelength.
3. Data Analysis and Performance Assessment:
-
Standard Curve: Plot the absorbance values of the standards against their corresponding concentrations. Use a four-parameter logistic (4-PL) curve fit to generate the standard curve.
-
Accuracy (Recovery): Determine the concentration of methomyl oxime in your spiked QC samples from the standard curve. Calculate the percent recovery using the following formula:
-
% Recovery = (Measured Concentration / Spiked Concentration) x 100
-
-
Precision (CV):
-
Intra-assay Precision: Analyze at least three replicates of your low, medium, and high QC samples in a single assay run. Calculate the mean, standard deviation (SD), and Coefficient of Variation (CV) for each level: CV = (SD / Mean) x 100.
-
Inter-assay Precision: Repeat the analysis of the QC samples on at least three different days. Calculate the overall mean, SD, and CV for each QC level across all runs.
-
The Importance of Confirmatory Analysis
While ELISA is an excellent screening tool, it is crucial to understand its limitations. Due to the potential for cross-reactivity, a positive result from an ELISA should be considered presumptive.[7] Confirmatory analysis using a more selective and sensitive method, such as HPLC with UV detection or LC-MS/MS, is essential for regulatory purposes and to avoid false-positive results.[6][10]
The relationship between screening and confirmatory methods can be visualized as follows:
Sources
- 1. Methomyl (Ref: OMS 1196) [sitem.herts.ac.uk]
- 2. ppqs.gov.in [ppqs.gov.in]
- 3. scilit.com [scilit.com]
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- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. lccmr.mn.gov [lccmr.mn.gov]
- 8. eag.com [eag.com]
- 9. denovobiolabs.com [denovobiolabs.com]
- 10. epa.gov [epa.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal and Handling of Methomyl Oxime
This document provides essential safety, handling, and disposal protocols for methomyl oxime, a metabolite of the carbamate insecticide methomyl.[1][2] Adherence to these procedures is critical for ensuring personnel safety and maintaining environmental compliance. As researchers and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of the chemicals we handle. This guide is structured to provide a deep, procedural understanding rooted in established safety science.
Hazard Identification & Immediate Safety Precautions
Methomyl oxime is classified as a hazardous substance and requires careful handling.[3] Its primary routes of exposure are inhalation of dust and skin contact.[3] The acute oral toxicity is a significant concern.[4]
Table 1: Methomyl Oxime Hazard Summary
| Hazard Type | Description | Source(s) |
| Physical Hazards | Solid, white powder.[3] May form explosive dust clouds in air if finely ground and in a confined space.[3] | [3] |
| Health Hazards | Harmful if swallowed.[4] Ingestion may be damaging to health, particularly with pre-existing organ damage (e.g., liver, kidney).[3] | [3][4] |
| Environmental Hazards | Parent compound (methomyl) is very toxic to aquatic life.[5] Disposal must prevent environmental contamination.[6][7] | [5][6][7] |
| Chemical Hazards | Avoid reaction with strong oxidizing agents, as this may result in ignition.[3] Combustion byproducts include carbon monoxide (CO), nitrogen oxides (NOx), and sulfur oxides (SOx).[3] | [3] |
Essential Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against exposure. The following should be considered mandatory when handling methomyl oxime in its solid form or in solution.
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[6]
-
Rationale: Prevents eye contact with airborne dust or splashes, which can cause transient discomfort and redness.[3]
-
-
Skin Protection:
-
Gloves: Wear chemical-impermeable gloves (e.g., light weight rubber gloves).[3][8] Gloves must be inspected for integrity before each use and disposed of properly after handling.[8]
-
Protective Clothing: An impervious lab coat or overalls are required.[3][8]
-
Rationale: Prevents skin contact and absorption, a principal route of exposure.[3]
-
-
Respiratory Protection: A full-face respirator is required if exposure limits are exceeded or if dust is generated, especially outside of a certified chemical fume hood.[6]
-
Rationale: Prevents inhalation of hazardous dust particles.[3]
-
-
Engineering Controls: Always handle methomyl oxime in a well-ventilated area, preferably within a chemical fume hood.[3][6] An eyewash station must be readily accessible.[3]
Core Disposal Protocol: A Step-by-Step Guide
The disposal of methomyl oxime is governed by strict regulations. All waste must be handled in accordance with local, state, and federal laws.[3] The following workflow outlines the decision-making process for proper disposal.
Caption: Decision workflow for the routine disposal of methomyl oxime waste.
Protocol for Waste Management
-
Waste Characterization and Segregation:
-
Identify all waste streams containing methomyl oxime. This includes pure compound, reaction mixtures, contaminated solvents, and solid materials (e.g., weigh boats, contaminated wipes, used PPE).
-
Segregate methomyl oxime waste from other chemical waste streams. Crucially, keep it away from strong oxidizing agents.[3]
-
Rationale: Proper characterization is a legal requirement and ensures safe handling by waste management professionals. Segregation prevents potentially hazardous chemical reactions within the waste container.[3]
-
-
Containerization and Labeling:
-
Use only designated, leak-proof, and chemically compatible hazardous waste containers.[6] Keep containers tightly closed when not in use.[5][6]
-
Label the container clearly with "Hazardous Waste" and the full chemical name, "Methomyl Oxime". Note the primary hazards (e.g., "Toxic").
-
Rationale: Secure containment prevents spills and exposure. Accurate labeling is mandated by law and informs emergency responders and disposal technicians of the container's contents and associated risks.
-
-
Storage and Disposal:
-
Store the sealed waste container in a cool, dry, well-ventilated, and designated satellite accumulation area.[3][9] This area must be secure and inaccessible to unauthorized personnel.[7][10]
-
Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste contractor.
-
The recommended final disposal methods are controlled incineration with flue gas scrubbing or transfer to a licensed chemical destruction plant.[6]
-
NEVER discharge methomyl oxime waste down the sewer system or dispose of it with general trash.[6]
-
Rationale: Professional disposal ensures the compound is destroyed in a manner that is safe and environmentally sound, complying with federal laws like the Resource Conservation and Recovery Act (RCRA).[7]
-
-
Empty Container Management:
-
Empty containers that held methomyl oxime must be treated as hazardous waste.
-
Triple-rinse the container with a suitable solvent (e.g., methanol or acetone).[9][10] Collect the rinsate and manage it as methomyl oxime hazardous waste.[9]
-
After rinsing, puncture or crush the container to prevent reuse and dispose of it according to institutional guidelines, which may involve recycling or disposal via a licensed contractor.[9][10]
-
Rationale: Residual product in "empty" containers can still pose a significant hazard. Triple-rinsing is a standard procedure to decontaminate containers before their final disposal.
-
Emergency Procedures: Spill & Decontamination Protocol
Accidents require immediate and correct action to mitigate exposure and environmental release.
Caption: Emergency response workflow for a methomyl oxime spill.
Minor Spill Cleanup (Small quantity inside a chemical fume hood)
-
Immediate Action: Alert others in the immediate area. Ensure your PPE is appropriate and intact.[3]
-
Containment: Gently cover the spill with an inert absorbent material like sand or sawdust.[7]
-
Collection: Using spark-proof tools, carefully sweep or scoop the absorbed material into a designated hazardous waste container.[6][8] Avoid creating dust.[6]
-
Decontamination: Wipe the spill area with a cloth dampened with a mild alkaline solution (e.g., sodium carbonate solution), followed by soap and water.[11] Manage all cleanup materials as hazardous waste.
-
Reporting: Report the incident to your lab supervisor or EHS department per institutional policy.
Major Spill Response (Large quantity or any spill outside a fume hood)
-
Evacuate: Immediately alert all personnel and evacuate the affected area.[3][6] Move upwind from the spill.[3]
-
Alert: Call your institution's emergency response number and/or EHS department. Provide them with the location, the chemical name (methomyl oxime), and an estimate of the quantity spilled.[3]
-
Secure: Restrict access to the area. If safe to do so, close the doors to the lab.
-
Ventilate: If possible and safe, increase ventilation to the area.
-
Await Responders: Do not attempt to clean up a major spill yourself. Await the arrival of trained emergency personnel.[12]
Personnel Decontamination
-
Skin Contact: Immediately remove all contaminated clothing, including footwear.[3] Flush the affected skin and hair with running water and soap for at least 15 minutes.[3][12] Seek medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of fresh, running water for at least 15 minutes, holding the eyelids open to ensure complete irrigation.[3][6] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[6] If breathing is difficult or discomfort persists, seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting.[6] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[6][8] Call a Poison Control Center or doctor immediately.[5][6]
Advanced Topic: Chemical Degradation via Alkaline Hydrolysis
While third-party professional disposal is the required standard, understanding the chemical vulnerabilities of methomyl oxime is valuable. The parent compound, methomyl, is known to degrade via hydrolysis, a process that is accelerated under alkaline conditions.[1] This pathway primarily yields methomyl oxime, acetonitrile, and CO₂.[1] Further degradation of methomyl oxime can be facilitated by similar chemistry. The Food and Agriculture Organization (FAO) notes that carbamates in general can be decontaminated using washing soda (sodium carbonate), a mild base.[11]
This protocol is for informational and research purposes only and does not replace regulatory disposal requirements. It must be validated in a controlled laboratory setting before any application.
Experimental Protocol: Lab-Scale Alkaline Hydrolysis
-
Preparation: In a chemical fume hood, prepare a 10% (w/v) solution of sodium carbonate or a pH 9.2 buffer solution.[11][13]
-
Reaction: Slowly add the methomyl oxime waste (preferably in a miscible solvent) to the alkaline solution with stirring. The target is to maintain a pH above 9.
-
Rationale: Studies on the parent compound show significantly faster degradation at pH 9.2 compared to neutral or acidic conditions.[13]
-
-
Monitoring: Allow the reaction to proceed at room temperature for at least 24-48 hours. The degradation can be monitored by an appropriate analytical method, such as HPLC, to confirm the disappearance of the parent compound.
-
Disposal: Even after treatment, the resulting solution must be characterized and disposed of as hazardous waste through your institution's EHS office.
-
Rationale: The degradation products may still be hazardous or regulated. This step is a pre-treatment, not a final disposal method.
-
Summary of Key Properties
Table 2: Physical and Chemical Properties of Methomyl Oxime
| Property | Value | Source(s) |
| Chemical Formula | C₃H₇NOS | [14] |
| Molecular Weight | 105.16 g/mol | [3][4] |
| Appearance | White powder | [3] |
| Solubility in Water | Does not mix well; partly miscible. | [3] |
| CAS Number | 13749-94-5 | [8][14] |
References
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Methomyl Oxime - Material Safety Data Sheet. Santa Cruz Biotechnology.
-
Methomyl oxime SDS, 13749-94-5 Safety Data Sheets. ECHEMI.
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METHOMYL-OXIME Safety Data Sheets(SDS). lookchem.
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Environmental fate and toxicology of methomyl. PubMed, National Library of Medicine.
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Methomyl (HSG 97, 1995). INCHEM.
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An In-depth Technical Guide to the Degradation Products of Ethanimidothioic acid, methyl ester (9CI). Benchchem.
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SAFETY DATA SHEET - Methomyl. MilliporeSigma.
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Methomyl degradation pathways by physicochemical methods. ResearchGate.
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Methomyl oxime (Ref: IN X1177). AERU, University of Hertfordshire.
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METHOMYL-OXIME | 13749-94-5. ChemicalBook.
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METHOMYL 200 SL. Villa Crop Protection.
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NUFARM METHOMYL 225 INSECTICIDE - Safety Data Sheet. Nufarm.
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Methomyl oxime | C3H7NOS | CID 5365286. PubChem, National Institutes of Health.
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Hydrolysis Mechanism of Carbamate Methomyl by a Novel Esterase PestE: A QM/MM Approach. MDPI.
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Genfarm Methomyl 225 Insecticide label. Genfarm.
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Degradation dynamics of an oxime carbamate insecticide (methomyl) in aqueous medium of varying pH under laboratory simulated condition. ResearchGate.
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METHOMYL | CAMEO Chemicals. NOAA.
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Guidelines for the Disposal of Small Quantities of Unused Pesticides. Environmental Protection Agency (EPA).
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Decontamination. Food and Agriculture Organization of the United Nations (FAO).
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- 12. METHOMYL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. elmi.hbku.edu.qa [elmi.hbku.edu.qa]
- 14. Methomyl oxime (Ref: IN X1177) [sitem.herts.ac.uk]
Personal protective equipment for handling Methomyl oxime
PART 1: EXECUTIVE SAFETY DIRECTIVE
Methomyl oxime (CAS 10533-67-2) is not merely a chemical intermediate; it is a fatal cholinesterase inhibitor . As the direct precursor to Methomyl, it shares the parent compound's extreme toxicity profile (Category 1/2 Acute Toxicity).
The Critical Failure Point: Standard laboratory nitrile gloves (4-6 mil) are insufficient for direct handling of this substance in liquid or high-concentration solid forms. Permeation can occur at the molecular level before physical degradation is visible, leading to transdermal absorption and rapid systemic cholinergic crisis.
Immediate Operational Rule:
Never handle Methomyl oxime with single-layer nitrile gloves. Always use a Laminate (PE/EVOH) liner under a durable outer glove.
PART 2: HAZARD MECHANISM & TOXICOLOGY
To select the right PPE, you must understand the enemy. Methomyl oxime attacks the nervous system via Acetylcholinesterase (AChE) Inhibition .
-
Mechanism: The carbamate moiety carbamylates the serine residue within the active site of the AChE enzyme. This renders the enzyme unable to hydrolyze acetylcholine.
-
Physiological Consequence: Acetylcholine accumulates at the synaptic clefts, causing continuous stimulation of cholinergic receptors.
-
Symptoms (The "SLUDGE" Syndrome): Salivation, Lacrimation, Urination, Defecation, GI distress, Emesis.
-
Lethality: Respiratory failure due to paralysis of the diaphragm and bronchoconstriction.
PART 3: PPE SELECTION MATRIX
This matrix is designed to provide redundant protection . We assume the primary barrier might fail; the secondary barrier ensures survival.
Dermal Protection (The "Double-Glove" System)
| Layer | Material Recommendation | Technical Justification |
| Inner Layer (Critical) | Silver Shield® / 4H® (PE/EVOH Laminate) | Permeation Resistance: >8 hours against carbamates and oximes. Laminates are chemically impervious but mechanically weak. |
| Outer Layer (Mechanical) | Nitrile (Minimum 8 mil) or Neoprene | Physical Barrier: Protects the fragile inner laminate from tears, punctures, and abrasion. Provides grip.[1] |
| Body Protection | Tyvek® 400 (or higher) Lab Coat/Coverall | Particulate/Splash Defense: Standard cotton lab coats are porous reservoirs. Tyvek provides a non-woven barrier against solid dusts and liquid splashes. |
Respiratory & Facial Protection
| Hazard State | Recommended Equipment | Rationale |
| Solid / Powder (Weighing) | Fume Hood + N95/P100 (Backup) | Primary containment is the hood. If weighing outside a hood (never recommended), a PAPR with HEPA filters is mandatory. |
| Liquid / Solution | Fume Hood + Face Shield | Prevents splash contact with eyes/mucous membranes. |
| Spill Cleanup | Full-Face Respirator (OV/P100 Cartridges) | In a spill, vapor concentrations can spike. Eye protection is integrated into the mask. |
PART 4: PPE SELECTION LOGIC (Visualization)
The following decision tree guides your daily PPE choices based on the physical state and quantity of the material.
Figure 1: Risk-based decision tree for selecting appropriate PPE configurations.
PART 5: OPERATIONAL PROTOCOLS
Donning & Doffing (The "Clean-to-Dirty" Workflow)
-
Donning:
-
Inspect Silver Shield gloves for air leaks (inflate and hold).
-
Don Silver Shield gloves.[2]
-
Don outer Nitrile gloves over the laminate.
-
Tape the cuff of the outer glove to the Tyvek sleeve to create a seal.
-
-
Doffing (Critical Step):
-
Outer Glove Removal: Peel off the outer nitrile glove, turning it inside out. Dispose of as hazardous waste.[3]
-
Wash Inner Glove: While still wearing the Silver Shield gloves, wash hands with soap and water to neutralize any potential permeation.
-
Inner Glove Removal: Remove Silver Shield gloves without touching the exterior surface.
-
Decontamination Solution Formulation
Methomyl and its oxime are sensitive to alkaline hydrolysis .
-
The Recipe: 10% Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) in water.
-
Reaction Time: Allow at least 30 minutes of contact time for complete degradation of the carbamate bond.
-
Note: Bleach (Sodium Hypochlorite) is less effective for this specific class and may produce toxic chloramines. Stick to high pH hydrolysis.
PART 6: EMERGENCY RESPONSE & SPILL MANAGEMENT
In the event of a spill, speed is less important than protection . Do not rush in without the correct gear.
Figure 2: Sequential workflow for managing Methomyl Oxime spills safely.
Step-by-Step Spill Protocol:
-
Isolate: Evacuate the immediate area.
-
Protect: Don a Full-Face Respirator (P100/OV) and Silver Shield gloves.
-
Absorb: Cover the liquid spill with vermiculite or sand.[3] Do not use paper towels (they increase surface area for evaporation).
-
Neutralize: Once the bulk liquid is absorbed, spray the area and the absorbent material with 10% NaOH . Let it sit for 30 minutes.
-
Collect: Scoop the neutralized slurry into a hazardous waste container labeled "Carbamate Waste - Toxic."
-
Final Wash: Clean the area with soap and water.[4]
PART 7: REFERENCES
-
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 4109, Methomyl. Retrieved from [Link]
-
Forsberg, K., & Mansdorf, S. Z. (2007). Quick Selection Guide to Chemical Protective Clothing (5th ed.). John Wiley & Sons.[5] (Referenced for Laminate/Silver Shield permeation data against carbamates).
-
World Health Organization (WHO). (2008). Data Sheet on Pesticides No. 1196: Methomyl. Retrieved from [Link]
-
Centers for Disease Control and Prevention (CDC) - NIOSH. (2019). Methomyl: Systemic Agent. Emergency Response Safety and Health Database. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
